molecular formula C4H11NO B1278218 (S)-3-Aminobutan-1-ol CAS No. 61477-39-2

(S)-3-Aminobutan-1-ol

Cat. No.: B1278218
CAS No.: 61477-39-2
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Aminobutan-1-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433065
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61477-39-2
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Aminobutan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61477-39-2

This in-depth technical guide provides comprehensive information on the core properties, synthesis, and analysis of (S)-3-Aminobutan-1-ol, a key chiral building block in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow oil at room temperature.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and implementation.

Table 1: General Properties of this compound

PropertyValue
CAS Number 61477-39-2
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Appearance Colorless to Light Yellow Oil
Optical Activity [α]D22 +11.65° (c = 1.22 g/100 mL in EtOH)

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point 168 °C
Density 0.927 g/cm³
Flash Point 56 °C
pKa 15.00 ± 0.10 (Predicted)

Table 3: Solubility and Storage of this compound

PropertyValue
Solubility DMSO (Slightly), Ethanol (Sparingly), Methanol (B129727) (Slightly)
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)

Applications in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of molecules with HIV integrase inhibitory activity. Specifically, it is a key building block for the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected amino alcohol precursor. The following protocol is based on the hydrogenation of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

Materials:

  • (S)-benzyl(4-hydroxybutan-2-yl)carbamate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Round bottom flask (1000 mL)

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1000 mL round bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).

  • Carefully add palladium on carbon (3 g, 0.10 equivalent) to the solution.

  • Seal the flask and place it under a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at 25 °C for 12 hours.

  • Upon completion of the reaction, remove the solid catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

  • The expected yield is approximately 11.7 g (92%).

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start (S)-benzyl(4-hydroxybutan-2-yl)carbamate dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenation (H2, 25°C, 12h) add_catalyst->hydrogenation filtration Filtration to remove Pd/C hydrogenation->filtration concentration Concentration under reduced pressure filtration->concentration product This compound concentration->product

Synthesis Workflow of this compound
Quality Control and Analysis

Accurate characterization and purity assessment are critical. The following are representative protocols for the analysis of this compound.

¹H NMR spectroscopy is used to confirm the structure of the synthesized compound.

Instrumentation:

  • 300 MHz NMR spectrometer

Sample Preparation:

  • Dissolve a small amount of the oily product in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum at 300 MHz.

  • The expected chemical shifts (δ) in ppm are: 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

LC-MS is employed to confirm the molecular weight of the product.

Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Representative Mobile Phase:

  • A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Inject the sample into the LC-MS system.

  • Monitor the total ion chromatogram and extract the mass spectrum for the peak of interest.

  • For this compound, the expected mass-to-charge ratio (m/z) in positive ion mode is 90 [M+H]⁺.[1]

Due to the lack of a strong chromophore, direct chiral HPLC analysis of this compound is challenging. Derivatization with a chiral, UV-active reagent is necessary to separate the enantiomers and determine the enantiomeric purity.

Derivatization Agent Example:

  • (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC)

General Derivatization Protocol:

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a slight molar excess of the derivatizing agent (e.g., NEIC) and a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to proceed at room temperature until complete, monitoring by TLC or LC-MS.

  • Quench the reaction and prepare the sample for HPLC analysis.

Representative HPLC Conditions:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

  • The retention times of the two diastereomeric derivatives will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

G Quality Control Workflow for this compound cluster_sample Sample cluster_analysis Analysis cluster_derivatization Derivatization for Chiral HPLC cluster_results Results sample Synthesized this compound nmr ¹H NMR Spectroscopy sample->nmr lcms LC-MS Analysis sample->lcms derivatize React with Chiral Derivatizing Agent sample->derivatize structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation lcms->mw chiral_hplc Chiral HPLC Analysis purity Enantiomeric Purity Determination chiral_hplc->purity derivatize->chiral_hplc

Quality Control Workflow for this compound

References

(S)-3-Aminobutan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-3-Aminobutan-1-ol: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, a chiral amino alcohol used as a building block in organic synthesis.

Physicochemical Data

The core quantitative data for this compound are summarized in the table below. This information is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueCitations
Molecular Formula C4H11NO[1][2][3][4][5]
Molecular Weight 89.14 g/mol [1][2][3]
CAS Number 61477-39-2[1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. Researchers should refer to peer-reviewed chemical literature for specific methodologies, such as enantioselective synthesis or resolution techniques. For instance, one source mentions a specific optical rotation measurement: [α]D22 +11.65° (c = 1.22 g/100 mL in EtOH), which is a key experimental value for characterizing this enantiomer[2].

Structural and Property Relationship

The following diagram illustrates the logical relationship between the compound's identity and its fundamental molecular properties.

molecular_properties A This compound B Molecular Formula C4H11NO A->B has C Molecular Weight 89.14 g/mol A->C has

Caption: Logical diagram of this compound and its core molecular properties.

References

Technical Guide: Physical Properties of (3S)-3-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-1-butanol, a chiral amino alcohol of significant interest as a building block in the synthesis of pharmaceuticals. This document collates available data, presents detailed experimental protocols for property determination, and outlines a general workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(3S)-3-amino-1-butanol, with the chemical formula C₄H₁₁NO, is a colorless to pale yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the C3 position, is a critical feature for its application in asymmetric synthesis.

Data Presentation: Physical Properties

The physical properties of (3S)-3-amino-1-butanol and its enantiomer are summarized in the table below. It is important to note that some reported values in the literature show slight variations, and some data points are for the (R)-enantiomer, which are expected to be identical in magnitude to the (S)-enantiomer for properties other than the sign of optical rotation.

PropertyValueNotes
Molecular Weight 89.14 g/mol
Boiling Point ~168 °CAt 760 mmHg. Some variations in reported values exist.
Density ~0.93 g/cm³
Melting Point Not widely reportedThe compound is typically a liquid at standard conditions.
Solubility Soluble in water, ethanol (B145695), and ether.[1]
Specific Rotation ([α]²⁰/D) +10.0° to +12.0° (c=1, EtOH) for (S)-enantiomerThe corresponding (R)-enantiomer has a specific rotation of -10.0° to -12.0° (c=1, EtOH).

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are based on established chemical principles and methodologies.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of (3S)-3-amino-1-butanol

  • Bunsen burner or other heat source

  • Stand and clamps

Procedure:

  • A small amount of (3S)-3-amino-1-butanol is placed into the small test tube.

  • The capillary tube is inverted and placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated, and the temperature is monitored.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is continued until a continuous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Specific Optical Rotation

This procedure measures the extent to which a chiral compound rotates plane-polarized light.[2]

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Ethanol (spectroscopic grade)

  • Sample of (3S)-3-amino-1-butanol

Procedure:

  • A solution of (3S)-3-amino-1-butanol is prepared by accurately weighing a sample (e.g., 0.1 g) and dissolving it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • The polarimeter is calibrated using a blank (the pure solvent, ethanol).

  • The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured at a constant temperature (typically 20°C).

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters (dm).

Synthesis and Characterization Workflow

(3S)-3-amino-1-butanol is a key chiral intermediate in the synthesis of various pharmaceuticals. While the specific synthesis of the (S)-enantiomer is proprietary in many cases, a representative workflow for the synthesis of the (R)-enantiomer has been detailed by the Medicines for All institute (M4ALL), which is analogous to the synthesis of the (S)-enantiomer, likely starting from (S)-3-aminobutanoic acid.[3] The general workflow involves the reduction of the corresponding chiral aminobutanoic acid.

The following diagram illustrates a general workflow for the synthesis and characterization of a chiral amino alcohol like (3S)-3-amino-1-butanol.

G General Workflow for Synthesis and Characterization of (3S)-3-amino-1-butanol cluster_synthesis Synthesis cluster_characterization Characterization start Start with (S)-3-Aminobutanoic Acid reduction Reduction of Carboxylic Acid (e.g., using a reducing agent like NaBH4/I2 or LiAlH4) start->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification (e.g., Distillation) workup->purification product (3S)-3-amino-1-butanol purification->product Isolated Product structural Structural Analysis (NMR, FTIR, Mass Spectrometry) product->structural purity Purity Analysis (GC, HPLC) product->purity chiral_purity Chiral Purity Analysis (Chiral HPLC or SFC, Polarimetry) product->chiral_purity

Caption: A general workflow for the synthesis and characterization of (3S)-3-amino-1-butanol.

Conclusion

This technical guide provides essential information on the physical properties of (3S)-3-amino-1-butanol for professionals in research and drug development. The provided data and experimental protocols serve as a valuable resource for the handling, characterization, and application of this important chiral intermediate. The synthesis and characterization workflow highlights the key steps involved in obtaining and verifying the quality of this compound.

References

(S)-3-Aminobutan-1-ol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Aminobutan-1-ol: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in pharmaceutical research and development. It details the molecule's structure, stereochemical properties, synthesis protocols, and its significant role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Stereochemistry

This compound is an organic compound featuring both an amine and a hydroxyl functional group.[1] Its structure consists of a four-carbon chain with a hydroxyl group at position 1 and an amino group at position 3. The key feature of this molecule is the chiral center at the third carbon atom, which results in two distinct stereoisomers: this compound and (R)-3-Aminobutan-1-ol.[2]

The "(S)" designation in its name refers to the specific three-dimensional arrangement of the groups around this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is critical in drug development, as the biological activity of a molecule is often dependent on its specific stereochemistry.[2] The (S)-enantiomer ensures stereoselective advantages in drug synthesis, which can lead to enhanced pharmacological activity and a reduction in potential side effects.[3]

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of this compound.

PropertyValueCitations
CAS Number 61477-39-2[1][4][5]
Molecular Formula C₄H₁₁NO[1][4][5]
Molecular Weight 89.14 g/mol [1][4][5]
Appearance Colorless to light yellow oil[5][6]
Boiling Point 168 °C[1][4]
Density 0.927 g/cm³[1][4]
Flash Point 56 °C[1][4]
Optical Rotation [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH) [α]D²⁰ +16.3° (c = 4.5 in EtOH) (literature value)[5]
Solubility DMSO (Slightly), Ethanol (Sparingly), Methanol (B129727) (Slightly)[1][4][6]
Storage Conditions Store in a refrigerator (2-8 °C) under an inert atmosphere (Nitrogen or Argon).[1][6][7]

Experimental Protocols and Synthesis

The enantiomerically pure synthesis of this compound is critical for its use in pharmaceutical applications. Various methods have been developed, including chemical synthesis and chemoenzymatic approaches.[2]

Chemical Synthesis via Hydrogenolysis

A common method for preparing this compound involves the deprotection of a protected amino alcohol precursor.

Protocol: Synthesis from (S)-benzyl(4-hydroxybutan-2-yl)carbamate [5]

  • Reaction Setup : To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) dissolved in methanol (500 mL).

  • Catalyst Addition : Add palladium on carbon (10% Pd/C, 3 g) to the solution.

  • Hydrogenation : Stir the reaction mixture vigorously at 25 °C for 12 hours under a hydrogen atmosphere.

  • Work-up : Upon completion of the reaction (monitored by TLC or LC-MS), remove the solid catalyst by filtration through a pad of Celite.

  • Isolation : Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The reported yield for this procedure is approximately 92%.[5]

Chemoenzymatic Approaches

Chemoenzymatic strategies are gaining prominence as they offer high selectivity under mild reaction conditions.[2]

  • Biocatalytic Reductive Amination : This method utilizes enzymes like amine dehydrogenases (AmDHs) to convert a ketone precursor into the desired chiral amine with high enantiomeric excess (often >99.5%).[2]

  • Enzymatic Kinetic Resolution : This technique involves the use of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture of the amino alcohol. This allows for the separation of the unreacted, enantiomerically pure this compound.[2]

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical molecules.[3][8] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, provides synthetic versatility.[3]

A primary application is its use as an intermediate in the synthesis of compounds with potential therapeutic activities. Notably, amino alcohols of this type are key components in drugs targeting viral diseases. For instance, it is used as an intermediate for preparing compounds with HIV integrase inhibitory activity.[1][5][6] The enantiomer, (R)-3-aminobutan-1-ol, is a crucial intermediate in the synthesis of the antiretroviral drug Dolutegravir, which highlights the importance of this molecular scaffold in HIV therapy.[3][9][10]

Safety and Handling

This compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Storage should be in a cool, dry place under an inert atmosphere.[1][6]

References

Solubility Profile of (S)-3-Aminobutan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Aminobutan-1-ol, a key chiral intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which contains both a polar amino group and a hydroxyl group, as well as a nonpolar ethyl backbone. This amphiphilic nature dictates its solubility behavior in different organic solvents.

Qualitative Solubility Data

Currently, publicly available quantitative data on the solubility of this compound in a range of organic solvents is limited. However, qualitative assessments provide valuable guidance for solvent selection. The compound is generally described as being soluble in polar organic solvents.

Solvent ClassificationSolvent ExamplesQualitative Solubility of this compound
Polar Protic MethanolSlightly Soluble[1]
EthanolSparingly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
DichloromethaneSoluble (for the racemic mixture)
Tetrahydrofuran (THF)Soluble[2]
Ethers Diethyl EtherSoluble (for the racemic mixture)[3]

Note: Some solubility data is for the racemic mixture, (DL)-3-aminobutan-1-ol, and is noted as such. It is anticipated that the solubility of the (S)-enantiomer will be similar.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, allow the solution to stand undisturbed for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically compatible filter to avoid transferring any solid particles.

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

    • Record the exact mass of the dish and the solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator.

    • Continue drying until a constant mass of the residue is achieved.

    • Record the final mass of the evaporation dish with the dried this compound.

3. Data Calculation:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound = (Mass of dish + dried solid) - (Mass of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

  • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Mass Measurement cluster_analysis Solvent Evaporation and Final Weighing cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate for 24h to reach equilibrium prep2->prep3 sample1 Allow solid to settle prep3->sample1 Equilibrium Reached sample2 Withdraw supernatant with syringe filter sample1->sample2 sample3 Dispense into a pre-weighed evaporation dish sample2->sample3 sample4 Record mass of dish and solution sample3->sample4 analysis1 Evaporate solvent in drying oven sample4->analysis1 analysis2 Dry to a constant mass analysis1->analysis2 analysis3 Record final mass of dish and dried solid analysis2->analysis3 calc1 Calculate mass of solution, solute, and solvent analysis3->calc1 calc2 Determine solubility in g/100 g solvent calc1->calc2 end end calc2->end Final Result

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for scientists and researchers. The presented gravimetric method is a reliable approach to generate the precise solubility data needed for process optimization and drug development. It is recommended that researchers perform these solubility studies under their specific experimental conditions to obtain the most accurate and relevant data.

References

An In-depth Technical Guide to the Safe Handling of (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Due to its chemical properties, specifically its corrosive and flammable nature, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, including detailed protocols and emergency response workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C₄H₁₁NO[1][2][3][4]
Molecular Weight 89.14 g/mol [1][2][3][4]
Appearance Colorless to Light Yellow Oil[3][5]
Boiling Point 168°C[6]
Flash Point 56°C (132.8°F)[6]
Density 0.927 g/cm³[6]
Solubility Slightly soluble in DMSO and Methanol. Sparingly soluble in Ethanol.[3][6]
CAS Number 61477-39-2[2][3][5][7][8][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage.
Acute Toxicity, Oral 4H302: Harmful if swallowed.
Flammable Liquids 3H226: Flammable liquid and vapor.

Note: Classifications are based on aggregated GHS information.[1][2]

The signal word for this compound is Danger .[5][10]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential when working with this compound. The following sections detail the necessary procedures for risk assessment, personal protective equipment selection, chemical handling, storage, and disposal.

Risk Assessment

Before commencing any work with this compound, a thorough risk assessment must be conducted. This process involves identifying potential hazards and implementing appropriate control measures.

Methodology:

  • Identify Hazards: Review the Safety Data Sheet (SDS) to understand the specific hazards, including corrosivity, flammability, and toxicity.[11]

  • Evaluate Risks: Assess the risks associated with the planned experimental procedures, considering the quantities of this compound to be used, the reaction conditions (e.g., temperature, pressure), and the potential for exposure.

  • Implement Control Measures: Based on the risk assessment, establish control measures. These should include the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).[1]

  • Document and Review: Document the risk assessment and review it periodically, especially when there are changes to the experimental protocol.

Personal Protective Equipment (PPE)

The selection and correct use of PPE is the final line of defense against chemical exposure.[11] The minimum required PPE for handling this compound is outlined in Table 3.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[9][12]Protects against splashes of corrosive liquid.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9][11]Prevents skin contact with the corrosive and absorbable chemical.
Body Protection Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.[3][9][13]Protects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area or a fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[3][14]Prevents inhalation of harmful vapors.
Chemical Handling and Storage

Handling:

  • All handling of this compound should be performed in a well-ventilated chemical fume hood.[9][10][15]

  • Avoid direct contact with skin, eyes, and clothing.[10]

  • Keep away from heat, sparks, and open flames.[13][16]

  • Use non-sparking tools and equipment.

  • Ground all containers when transferring the substance to prevent static discharge.[13]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Store in a designated flammable liquids storage cabinet.[13][15]

  • The recommended storage temperature is in a refrigerator (2-8°C).[5][8]

Waste Disposal

This compound and any contaminated materials must be disposed of as hazardous waste.

Methodology:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[13][17]

  • The waste container should be compatible with the chemical and stored in a designated hazardous waste accumulation area.[17]

  • Do not dispose of this compound down the drain.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Emergency Procedures and Workflows

In the event of an emergency, a clear and practiced response is crucial. The following diagrams illustrate the workflows for handling spills and exposures.

Accidental Spill Response

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (<1L) & Controllable assess->small_spill Yes large_spill Large Spill (>1L) or Uncontrolled assess->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe evacuate_lab Evacuate Laboratory & Close Doors large_spill->evacuate_lab contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize collect Collect Residue into Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS / Emergency Services evacuate_lab->contact_ehs

Caption: Workflow for responding to an accidental spill of this compound.

First-Aid for Exposure

First_Aid_Workflow exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action1 Immediately flush skin with plenty of water for at least 15 minutes. skin->skin_action1 eye_action1 Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. eyes->eye_action1 inhalation_action1 Move person to fresh air. inhalation->inhalation_action1 ingestion_action1 Do NOT induce vomiting. Rinse mouth. ingestion->ingestion_action1 skin_action2 Remove contaminated clothing. skin_action1->skin_action2 seek_medical Seek Immediate Medical Attention skin_action2->seek_medical eye_action1->seek_medical inhalation_action1->seek_medical ingestion_action1->seek_medical

Caption: First-aid procedures for different routes of exposure to this compound.

General Laboratory Handling Workflow

Handling_Workflow start Start of Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Gather and Inspect PPE risk_assessment->ppe setup Prepare Work Area in Fume Hood ppe->setup retrieve Retrieve this compound from Storage setup->retrieve dispense Dispense Required Amount retrieve->dispense experiment Perform Experimental Procedure dispense->experiment waste Transfer Waste to Designated Container experiment->waste cleanup Clean Work Area and Equipment waste->cleanup return_chem Return Chemical to Storage cleanup->return_chem remove_ppe Remove and Dispose/Clean PPE return_chem->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Experiment wash->end

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a chemical that demands respect and careful handling. By implementing the protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use, ensuring a safe laboratory environment. A proactive approach to safety, including thorough risk assessment and adherence to established procedures, is the cornerstone of responsible chemical research. Always consult the most recent Safety Data Sheet for the most up-to-date information before handling any chemical.

References

Technical Guide to the Material Safety of (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-3-Aminobutan-1-ol, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is intended to guide laboratory safety procedures, risk assessments, and emergency preparedness.

Section 1: Chemical Identification and Physical Properties

This compound is a chiral amino alcohol used as a building block in the synthesis of various pharmaceutical compounds.

Identifier Value Source
IUPAC Name (3S)-3-aminobutan-1-ol[1]
CAS Number 61477-39-2[1]
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
Appearance Colorless to Light Yellow Oil
Physical Property Value Source
Density 0.927 g/cm³
Boiling Point 168 °C
Flash Point 55.6 - 56 °C[2]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are related to its corrosive nature.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]

GHS Label Elements:

  • Pictogram:

    • Corrosion

  • Signal Word: Danger[1][4]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][3][4]

  • Precautionary Statements:

    • Prevention: P260, P264, P280[1][3]

    • Response: P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363[1][3]

    • Storage: P405[1][3]

    • Disposal: P501[1][3]

GHS_Hazard_Communication cluster_pictogram GHS Pictogram cluster_signal Signal Word cluster_hazards Hazard Statements pictogram signal_word Danger H314 H314: Causes severe skin burns and eye damage H318 H318: Causes serious eye damage

GHS Hazard Communication for this compound.

Section 3: Toxicological Information

Toxicological Data for a Structural Isomer (2-Amino-1-butanol):

To provide some context, data for the structural isomer 2-Amino-1-butanol (CAS No. 96-20-8) is presented below. It is important to note that while these compounds are structurally similar, their toxicological profiles may differ.

Parameter Value Species Route Source
LD50~1800 mg/kg bwRatOral
LD502300 mg/kg bwMouseOral

Based on the available data for its isomer, this compound may have low to moderate acute toxicity. However, due to its corrosive nature, the primary health risks are associated with direct contact.

Section 4: Experimental Protocols and Safe Handling

Given the corrosive nature of this compound, stringent safety protocols must be followed. The following sections outline best practices for handling, personal protection, and emergency procedures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Minimum Required PPE start Handling this compound eye_protection Chemical Splash Goggles (EN166 or NIOSH approved) start->eye_protection Always required hand_protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) start->hand_protection Always required body_protection Laboratory Coat / Chemical Apron start->body_protection Always required face_protection Face Shield (for splash risk) eye_protection->face_protection If splash hazard exists

Recommended Personal Protective Equipment (PPE) Workflow.
Handling and Storage

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use tools and equipment that are compatible with corrosive materials.

    • Prevent the formation of aerosols or mists.

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

    • Store in a designated corrosives cabinet.[8]

Emergency Procedures: First Aid

Immediate and thorough action is critical in the event of exposure.

First_Aid_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_1 Immediately remove contaminated clothing. exposure->skin_1 eye_1 Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open. exposure->eye_1 inhalation_1 Move person to fresh air. exposure->inhalation_1 ingestion_1 Rinse mouth. Do NOT induce vomiting. exposure->ingestion_1 skin_2 Flush affected area with copious amounts of water for at least 15-20 minutes. skin_1->skin_2 skin_3 Seek immediate medical attention. skin_2->skin_3 eye_2 Remove contact lenses if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention (ophthalmologist). eye_2->eye_3 inhalation_2 If not breathing, give artificial respiration. inhalation_1->inhalation_2 inhalation_3 Seek immediate medical attention. inhalation_2->inhalation_3 ingestion_2 Give water to drink (if conscious). ingestion_1->ingestion_2 ingestion_3 Seek immediate medical attention. ingestion_2->ingestion_3

First-Aid Procedures for Exposure to this compound.
Emergency Procedures: Spills

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

Spill_Response spill Chemical Spill Occurs evacuate Evacuate immediate area and alert others. spill->evacuate ppe Don appropriate PPE. evacuate->ppe contain Contain the spill with absorbent, non-combustible material (e.g., sand, vermiculite). ppe->contain neutralize Neutralize carefully with a suitable agent if safe to do so. contain->neutralize collect Collect absorbed material into a sealed, labeled waste container. neutralize->collect decontaminate Decontaminate the spill area with water. collect->decontaminate dispose Dispose of waste according to institutional and local regulations. decontaminate->dispose

Emergency Spill Response Workflow.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustible liquid. Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[9]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel must be trained in the proper handling of hazardous chemicals and emergency procedures. Always consult the original SDS and your institution's safety guidelines before working with any chemical.

References

Commercial Suppliers and Synthetic Routes for Enantiopure (S)-3-Aminobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers and synthetic methodologies for enantiopure (S)-3-Aminobutan-1-ol, a critical chiral building block in pharmaceutical synthesis. The information is intended to assist researchers and drug development professionals in sourcing this key intermediate and understanding its preparation.

Commercial Availability

This compound is available from a variety of commercial suppliers, with purities typically ranging from 95% to over 99%. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurityAvailable Quantities
career henan chemical co97%-99%1 kg
Chengdu Feibo Pharm Technology Co., Ltd>95%5g, 50g, 100g, 250g, 500g, 1kg, 5kg
GIHI CHEMICALS CO.,LIMITED99%1kg, 5kg, 25kg
Henan Tianfu Chemical Co.,Ltd.99%1kg, 5kg, 25kg
Simson Pharma LimitedCustom SynthesisInquire for details
BenchchemTypically 95%Inquire for details
BLDpharmInquire for detailsInquire for details
Hangzhou Aolishen Chemical Co., Ltd.Inquire for detailsInquire for details
CymitQuimica97%100mg, 250mg, 1g, 5g, 25g, 100g
Aladdin Scientificmin 97%100g

Synthetic Methodologies

The enantioselective synthesis of this compound is crucial for its application in the development of chiral pharmaceuticals. Both chemical and biocatalytic routes have been established for its preparation.

Chemical Synthesis

A common chemical approach involves the reduction of a protected amino acid derivative. One such detailed protocol is the synthesis from (S)-benzyl(4-hydroxybutan-2-yl)carbamate.

Materials:

  • (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.)

  • Methanol (B129727) (MeOH)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.10 eq.)

  • Hydrogen gas (H₂)

  • 1000 mL round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1000 mL round bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).[1]

  • Carefully add palladium on carbon (3 g, 0.10 equivalent) to the solution.[1]

  • The reaction mixture is stirred at 25 °C for 12 hours under a hydrogen atmosphere.[1]

  • Upon completion of the reaction, the solid catalyst is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to afford this compound as a colorless oil. The reported yield is 11.7 g (92%).[1]

Product Characterization:

The final product can be characterized by:

  • ¹H NMR (300 MHz, DMSO-d₆, ppm): δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

  • LCMS (ESI) : m/z of 90 [M + H]⁺.[1]

  • Specific Rotation : [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH).[1]

Another analogous chemical synthesis route involves the reduction of (R)-3-aminobutyric acid using a reducing agent like sodium aluminum hydride to produce (R)-3-aminobutan-1-ol. A similar process can be applied to the (S)-enantiomer.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high enantioselectivity under mild reaction conditions. The two primary strategies for synthesizing this compound are biocatalytic reductive amination and enzymatic kinetic resolution.[2]

  • Biocatalytic Reductive Amination: This approach utilizes amine dehydrogenases (AmDHs) to directly convert a prochiral ketone, 4-hydroxy-2-butanone, into this compound with high enantioselectivity, using ammonia (B1221849) as the amine source.[2][3] Wild-type AmDHs have demonstrated the ability to synthesize this compound with an enantiomeric excess of up to 99.5%.[3]

  • Enzymatic Kinetic Resolution: In this method, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired unreacted enantiomer. For example, porcine pancreatic lipase (PPL) can be used for the enantioselective acylation of racemic (±)-N-carbobenzoxy-2-aminobutan-1-ol, which is a key step in the synthesis of an antituberculosis drug.[2]

Visualized Workflows and Strategies

The following diagrams illustrate the chemical synthesis workflow and the logical relationship between the different chemoenzymatic strategies.

Chemical Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Start (S)-benzyl(4-hydroxybutan-2-yl)carbamate in Methanol Reaction_Step Add Pd/C catalyst Stir under H2 atmosphere at 25°C for 12h Start->Reaction_Step Reaction Initiation Filtration Filter to remove Pd/C Reaction_Step->Filtration Reaction Completion Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Purification Product This compound Concentration->Product Isolation

Chemical Synthesis Workflow

Chemoenzymatic Strategies for this compound Synthesis Start Prochiral Ketone (4-hydroxy-2-butanone) Reductive_Amination Biocatalytic Reductive Amination (Amine Dehydrogenase) Start->Reductive_Amination Racemic_Mixture Racemic 3-Aminobutan-1-ol Kinetic_Resolution Enzymatic Kinetic Resolution (Lipase) Racemic_Mixture->Kinetic_Resolution Product_S Enantiopure This compound Reductive_Amination->Product_S Separation Separation Kinetic_Resolution->Separation Product_R_acylated Acylated (R)-enantiomer Separation->Product_S Separation->Product_R_acylated

Chemoenzymatic Synthesis Strategies

References

The Cornerstone of Chirality: (S)-3-Aminobutan-1-ol as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol, a versatile chiral amino alcohol, has emerged as a critical building block in modern asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a hydroxyl group on a stereodefined carbon backbone, makes it an invaluable precursor for the synthesis of a wide array of complex, high-value chiral molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in pharmaceutical development.

Physicochemical and Chiral Properties

This compound is a colorless to light yellow oil characterized by its specific optical rotation, a key indicator of its enantiomeric purity. A summary of its physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular FormulaC4H11NO[1](2--INVALID-LINK--
Molar Mass89.14 g/mol [1](--INVALID-LINK--)
Boiling Point168°C[3](4--INVALID-LINK--,--INVALID-LINK--
Density0.927 g/cm³[5](6--INVALID-LINK--
Flash Point56°C[5](6--INVALID-LINK--
Specific Rotation [α]D+11.65° (c=1.22, EtOH, 22°C)[3](--INVALID-LINK--)
pKa15.00 ± 0.10 (Predicted)[3](7--INVALID-LINK--
AppearanceColorless to Light Yellow Oil[3](7--INVALID-LINK--
SolubilitySparingly soluble in Ethanol and Methanol, slightly soluble in DMSO.[5](6--INVALID-LINK--
StorageUnder inert gas (Nitrogen or Argon) at 2–8 °C.[5](6--INVALID-LINK--

Synthesis of this compound

High enantiopurity is paramount for the application of this compound in pharmaceutical synthesis. Both chemical and biocatalytic routes have been developed to achieve this.

Chemical Synthesis via Hydrogenolysis

A common and effective method for the synthesis of this compound involves the hydrogenolysis of a protected precursor.

cluster_0 Chemical Synthesis of this compound start (S)-benzyl(4-hydroxybutan-2-yl)carbamate catalyst H₂, Pd/C Methanol start->catalyst Hydrogenolysis product This compound catalyst->product Deprotection & Reduction cluster_1 Biocatalytic Synthesis of this compound substrate 4-Hydroxy-2-butanone enzyme Amine Dehydrogenase (AmDH) NH₃, Cofactor (NADH) substrate->enzyme Reductive Amination product This compound enzyme->product cluster_2 Synthesis of a Chiral Oxazolidinone Auxiliary start This compound reagent Phosgene Equivalent (e.g., Diethyl Carbonate) Base start->reagent Cyclization product (S)-4-ethyl-2-oxazolidinone reagent->product cluster_3 Role of (R)-3-Aminobutan-1-ol in Dolutegravir Synthesis intermediate Pyridinone Intermediate product Tricyclic Dolutegravir Core intermediate->product Cyclization chiral_block (R)-3-Aminobutan-1-ol chiral_block->product

References

The Architect's Toolkit: A Guide to Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile and indispensable tools in the creation of enantiomerically pure molecules. Their unique bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, allows them to function as efficient chiral auxiliaries, ligands, and organocatalysts. This technical guide provides an in-depth exploration of the synthesis and application of these critical building blocks, offering detailed experimental protocols, comparative performance data, and mechanistic insights to empower researchers in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.

The Foundation: Synthesis of Key Chiral Amino Alcohols

The utility of chiral amino alcohols begins with their efficient and stereospecific synthesis. Often derived from readily available and optically pure amino acids, their preparation is a critical first step in many synthetic campaigns.

Reduction of α-Amino Acids: The Direct Approach

One of the most straightforward methods for synthesizing chiral 1,2-amino alcohols is the reduction of the carboxylic acid functionality of α-amino acids. This approach directly translates the inherent chirality of the starting material to the product.

Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline

  • Materials: (S)-Proline, Phosgene (1.93 M in toluene), Tetrahydrofuran (THF), Phenylmagnesium chloride (25% wt solution), 2 M Aqueous sulfuric acid, Toluene, Heptane (B126788).

  • Procedure:

    • A suspension of (S)-proline (0.521 mol) in dry THF (600 mL) is cooled to 15-20°C. Phosgene (0.625 mol) is added over 0.5-1.0 hour, maintaining the temperature. The mixture is aged for 0.5-0.75 hours at 30-40°C until homogeneous, then aged for an additional 0.5 hour. The solution is concentrated under reduced pressure to yield (S)-proline-N-carboxyanhydride.[1]

    • In a separate flask, a solution of phenylmagnesium chloride (1.25 mol) is heated to reflux. A solution of the previously prepared (S)-proline-N-carboxyanhydride in THF is added dropwise over 30 minutes with stirring.[2]

    • After the addition is complete, the reaction mixture is aged and then quenched by adding it to 2 M aqueous sulfuric acid (2.1 mol) at 0°C.

    • The aqueous layer is separated and washed with toluene. The pH of the aqueous layer is adjusted to basic with an appropriate base, and the product is extracted with toluene.

    • The combined organic layers are concentrated, and the resulting crude product is recrystallized from heptane to afford (S)-diphenylprolinol. For the synthesis of (S)-prolinol, a milder reducing agent like LiAlH₄ can be used on the protected amino acid.[3][4]

Biocatalytic and Chemoenzymatic Routes

Modern synthetic chemistry increasingly turns to enzymatic and chemoenzymatic methods for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions.

Conceptual Approach: Synthesis of (R)-Phenylglycinol from Benzaldehyde (B42025)

A chemoenzymatic cascade can be employed, starting with the Strecker synthesis to form the aminonitrile from benzaldehyde and potassium cyanide.[3][5] A nitrilase enzyme with appropriate stereoselectivity is then used to hydrolyze the nitrile to the corresponding carboxylic acid, which can subsequently be reduced to the amino alcohol. This method can achieve high yields and enantiomeric excess.[3]

Applications in Asymmetric Synthesis: A Comparative Overview

The true power of chiral amino alcohols lies in their application as catalysts and auxiliaries to control the stereochemical outcome of a wide array of chemical transformations.

Organocatalysis: The Rise of Prolinol and its Derivatives

(S)-Prolinol, derived from the amino acid proline, has emerged as a powerful organocatalyst for various asymmetric reactions, most notably the aldol (B89426) and Michael additions. It operates through the formation of a chiral enamine or iminium ion intermediate.

Table 1: Performance of Prolinol in Asymmetric Aldol and Michael Reactions

ReactionAldehyde/ElectrophileKetone/NucleophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
AldolIsobutyraldehydeAcetone (B3395972)20DMSORoom Temp486895:593 (anti)[6]
Aldol4-NitrobenzaldehydeAcetone30 (L-Proline)DMSORoom Temp489795:596 (anti)[6]
Michaeltrans-β-NitrostyreneCyclohexanone10 (Proline derivative)Toluene-2012095>99:1 (syn:anti)97 (syn)
Michael4-ChloronitrostyreneCyclohexanone10 (Proline derivative)Toluene-2012093>99:1 (syn:anti)96 (syn)

Experimental Protocol: Prolinol-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin

  • Materials: Nitroolefin (e.g., trans-β-nitrostyrene), Ketone (e.g., cyclohexanone), (S)-Prolinol, Solvent (e.g., Toluene).

  • Procedure:

    • To a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL), add (S)-prolinol (0.1 mmol, 10 mol%).[7]

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or -20°C) for the specified time, monitoring by TLC.[7]

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.

Chiral Auxiliaries: The Evans Oxazolidinones and Valinol Derivatives

Chiral amino alcohols are precursors to some of the most reliable and widely used chiral auxiliaries. The Evans oxazolidinones, derived from amino alcohols like valinol and phenylglycinol, provide excellent stereocontrol in alkylation and aldol reactions.[8][9]

Table 2: Diastereoselective Alkylation using a Valinol-Derived Oxazolidinone Auxiliary

ElectrophileBaseTemperature (°C)Diastereomeric Ratio
Methyl IodideNaHMDS-7891:9[10]
Benzyl BromideLDA099:1[8][10]
Ethyl IodideMg(i-Pr₂N)₂20>95:5
Allyl BromideLDA-78>98:2

Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)

  • Materials: N-Acyloxazolidinone (derived from D-valinol), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Electrophile (e.g., Benzyl bromide).

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

    • Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78°C to form the enolate.

    • Add the electrophile (1.2 eq) dropwise to the enolate solution.

    • Stir the reaction at -78°C for a specified time, then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[11]

    • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH/H₂O₂) or reduction (e.g., using LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.[8][11]

Chiral Ligands for Metal-Catalyzed Reactions

Chiral amino alcohols and their derivatives are highly effective ligands for a variety of metal-catalyzed asymmetric transformations, including reductions and alkyl additions.

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which is prepared in situ or pre-formed from a chiral amino alcohol, typically (S)-prolinol.[12][13][14]

Table 3: Enantioselective Reduction of Ketones using an in situ Generated Oxazaborolidine Catalyst from a Chiral Lactam Alcohol

KetoneYield (%)Enantiomeric Excess (ee, %)
Acetophenone9596 (R)[15][16]
2-Chloroacetophenone9298 (S)[15][16]
α-Tetralone9085 (R)[15]
t-Butyl methyl ketone8589 (R)[15]
Cyclohexyl methyl ketone8881 (R)[15]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

  • Materials: Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol), Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), Ketone, Anhydrous THF.

  • Procedure:

    • To a stirred solution of the chiral amino alcohol (10 mol%) in anhydrous THF at room temperature, add BH₃·SMe₂ (1.0 M in THF, 1.0 eq) dropwise to generate the oxazaborolidine catalyst in situ.[15][16]

    • After stirring for a short period, cool the solution to the desired temperature (e.g., 0°C or -78°C).

    • Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction for the specified time until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of methanol, followed by aqueous HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the chiral alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Chiral amino alcohols are excellent ligands for promoting the enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for forming chiral secondary alcohols.

Table 4: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
(-)-DAIB209798(S)[1]
(1R,2S)-N,N-Dibutylnorephedrine209594(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol509897(S)
Chiral amino alcohol 13a100>9995(S)[17][18]
Chiral amino alcohol 13b100>9995(S)[17][18]

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these stereoselective transformations is crucial for catalyst design and reaction optimization.

Prolinol-Catalyzed Aldol Reaction: The Enamine Catalytic Cycle

The proline-catalyzed aldol reaction proceeds through an enamine intermediate. The chiral environment of the proline catalyst directs the facial attack of the aldehyde, leading to the observed enantioselectivity.[11][19]

Enamine_Catalytic_Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Prolinol - H₂O Prolinol (S)-Prolinol Catalyst Prolinol->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Aldol_Adduct Aldol Adduct Hydrolysis->Prolinol Catalyst Regeneration Hydrolysis->Aldol_Adduct + H₂O

Caption: Enamine catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction.

Chiral Auxiliary-Controlled Alkylation: A Steric Hindrance Model

In diastereoselective alkylation using an Evans-type oxazolidinone auxiliary, the bulky substituent on the auxiliary (e.g., the isopropyl group from valinol) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Diastereoselective_Alkylation cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Rationale Start N-Acyloxazolidinone Enolate Z-Enolate (Chelated) Start->Enolate - Proton Base Base (e.g., LDA) Base->Enolate Product Alkylated Product (High d.r.) Enolate->Product + E⁺ Electrophile Electrophile (E⁺) Electrophile->Product Model Chelated Z-Enolate with Bulky Auxiliary Blocked Top Face Sterically Blocked by R group Model->Blocked Approach Electrophile Approaches from Bottom Face Model->Approach

Caption: Steric model for diastereoselective alkylation using a chiral oxazolidinone auxiliary.

CBS Reduction: A Dual Activation Mechanism

The CBS reduction mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane. The Lewis acidic boron atom of the catalyst then coordinates to the ketone, orienting it for a stereoselective hydride transfer from the activated borane.[14]

CBS_Reduction_Mechanism Catalyst Oxazaborolidine Catalyst Active_Catalyst Catalyst-BH₃ Complex Catalyst->Active_Catalyst Borane BH₃ Borane->Active_Catalyst Transition_State Six-membered Transition State Active_Catalyst->Transition_State Ketone Ketone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

References

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral auxiliaries represent a robust and highly reliable strategy for inducing stereoselectivity, enabling the synthesis of enantiomerically pure compounds.[2][3][4] This technical guide provides an in-depth exploration of the core principles, applications, and practical methodologies associated with the use of chiral auxiliaries in asymmetric synthesis.

The Core Concept of the Chiral Auxiliary

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral (prochiral) substrate.[2][5][6] This covalent modification transforms the prochiral substrate into a chiral intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical reaction to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter in a predictable configuration.[2] The product of this reaction is a diastereomer. Since diastereomers have different physical properties, they can be easily separated using standard laboratory techniques like column chromatography or crystallization.[2] Finally, the auxiliary is cleaved from the desired product and can often be recovered for reuse.[2][6]

The primary function of the auxiliary is to create a sterically demanding and conformationally rigid environment around the reactive center of the substrate. This forces an incoming reagent to approach from the least hindered face, thereby controlling the stereochemical outcome of the reaction.

Chiral_Auxiliary_Mechanism sub Prochiral Substrate (S) intermediate Chiral Intermediate (S-A) sub->intermediate Attachment aux Chiral Auxiliary (A) aux->intermediate reagent Achiral Reagent (R) diastereomers Diastereomeric Products (R-S-A*) reagent->diastereomers product Enantiomerically Enriched Product (P) waste Recovered Auxiliary (A) intermediate->diastereomers Diastereoselective Reaction diastereomers->product Cleavage diastereomers->waste Experimental_Workflow start Start: Substrate + Auxiliary step1 Step 1: Attachment (e.g., Acylation) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) step1->step2 step3 Step 3: Purification (Chromatography/Crystallization) step2->step3 step4 Step 4: Cleavage (e.g., Hydrolysis) step3->step4 end Finish: Enantiopure Product step4->end recycle Auxiliary Recovery step4->recycle Logical_Relationship cluster_0 Controlling Factors cluster_1 Mechanism cluster_2 Outcome Auxiliary Auxiliary Structure (e.g., Evans Oxazolidinone) Substituent Bulky Substituent (e.g., Benzyl, Isopropyl) Conformation Rigid Enolate Conformation Auxiliary->Conformation Shielding Facial Shielding Substituent->Shielding Chelation Metal Chelation (Li+, Na+, Mg2+, Ti4+) Chelation->Conformation Conformation->Shielding Attack Reagent attacks less hindered face Shielding->Attack Stereocenter Formation of specific Stereocenter (R or S) Attack->Stereocenter

References

(S)-3-Aminobutan-1-ol: A Chiral Keystone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals and biologically active molecules. [1][2] Its molecular structure, featuring both an amino and a hydroxyl group on a chiral scaffold, makes it a versatile intermediate for creating complex, stereochemically pure compounds.[3][4] This guide provides an in-depth analysis of its function in pharmaceuticals, focusing on its role as an intermediate, its synthesis, and its contribution to the development of potent therapeutic agents.

Core Function: A Versatile Chiral Intermediate

The primary function of this compound in the pharmaceutical industry is as a chiral building block.[1][3] Its stereospecific structure is essential for producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or cause unwanted side effects.[3][4] The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, providing synthetic flexibility.[3]

While this compound itself is a valuable chiral synthon, its enantiomer, (R)-3-aminobutan-1-ol, has gained significant attention for its role as a key intermediate in the synthesis of the highly successful antiretroviral drug, Dolutegravir (B560016).[2][3][5] Dolutegravir is an HIV integrase inhibitor used in the treatment of HIV infection.[2][6] The specific stereochemistry of (R)-3-aminobutan-1-ol is crucial for the pharmacological profile and potency of Dolutegravir.[2]

Key Applications:
  • Antiretroviral Drugs: Most notably, the enantiomer (R)-3-aminobutan-1-ol is a crucial component in the synthesis of Dolutegravir.[3][5]

  • HIV Integrase Inhibitors: It is used to synthesize compounds with HIV integrase inhibitory activity, which is a vital target for HIV replication.[1][2]

  • Chiral Ligand Engineering: Used to modify circularly polarized luminescence in nanomaterials.[2]

  • Peptidomimetics and Analogs: Employed in the development of novel peptidomimetics and other biologically active analogs in drug discovery.[3]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C4H11NO[1][7][8]
Molecular Weight 89.14 g/mol [1][7][8]
CAS Number 61477-39-2[1][7][8]
Boiling Point 168 °C[1]
Density 0.927 g/cm³[1]
Flash Point 56 °C[1]
Solubility Slightly soluble in DMSO and Methanol (B129727); Sparingly soluble in Ethanol.[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon).[1]
Predicted pKa 15.00 ± 0.10[1]
Appearance Colorless liquid/oil.[1][7]

Role in Synthesis: The Path to Dolutegravir

The synthesis of Dolutegravir highlights the importance of chiral intermediates like 3-aminobutan-1-ol. The (R)-enantiomer is specifically required to construct the morpholine (B109124) ring system and establish the correct stereochemistry of the final drug molecule, which is critical for its binding to the HIV integrase enzyme.

G cluster_start Starting Materials cluster_intermediate Chiral Intermediate Synthesis cluster_final Final API Synthesis 4_hydroxy_2_butanone 4-Hydroxy-2-butanone R_3_aminobutan_1_ol (R)-3-Aminobutan-1-ol 4_hydroxy_2_butanone->R_3_aminobutan_1_ol Transaminase Enzyme (Asymmetric Synthesis) Dolutegravir Dolutegravir R_3_aminobutan_1_ol->Dolutegravir Multi-step Condensation and Cyclization

Synthesis of Dolutegravir via (R)-3-aminobutan-1-ol.

This diagram illustrates the pivotal role of (R)-3-aminobutan-1-ol as the chiral intermediate linking a simple starting material to the complex final active pharmaceutical ingredient (API).

Mechanism of Action of Resulting Pharmaceuticals (e.g., HIV Integrase Inhibitors)

This compound and its enantiomer are instrumental in synthesizing HIV integrase inhibitors. These drugs target the integrase enzyme, which is essential for the HIV life cycle. By blocking this enzyme, the viral DNA cannot be integrated into the host cell's genome, thus preventing viral replication.

HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Mediated by Integrase Integrase HIV Integrase Enzyme Replication Viral Replication Integration->Replication Dolutegravir Dolutegravir (Integrase Inhibitor) Dolutegravir->Integrase Inhibits

Mechanism of HIV Integrase Inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound.

Protocol 1: Synthesis of this compound via Hydrogenolysis

This protocol describes the synthesis of this compound from (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[7]

Materials:

  • (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10% w/w, 0.10 eq.)

  • Hydrogen gas (H₂)

  • 1000 mL round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) in methanol (500 mL) is added to a 1000 mL round-bottom flask.

  • Palladium on carbon (3 g) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours at 25 °C.

  • Upon reaction completion (monitored by TLC or LC-MS), the solid catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

  • The final product is confirmed by ¹H NMR and LC-MS analysis. The expected yield is approximately 92%.[7]

Protocol 2: Chemoenzymatic Synthesis of (R)-3-Aminobutan-1-ol

This protocol outlines an enzymatic approach using a transaminase to produce the (R)-enantiomer, which is crucial for Dolutegravir synthesis.[2][6]

Materials:

  • 4-hydroxy-2-butanone (substrate)

  • Transaminase enzyme (e.g., from Actinobacteria sp.)

  • Isopropylamine (amino donor)

  • Pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor (0.1 mM)

  • Phosphate buffer (pH 7.5–8.5)

  • Bioreactor or temperature-controlled reaction vessel

Procedure:

  • The reaction is set up in a bioreactor containing a phosphate buffer (pH 7.5–8.5).

  • 4-hydroxy-2-butanone is added to the buffer at a defined concentration.

  • The transaminase enzyme and the cofactor pyridoxal phosphate (0.1 mM) are added to the mixture.

  • Isopropylamine is added as the amino group donor.

  • The reaction is maintained at a controlled temperature (30–40 °C) and stirred for 12-48 hours.[6]

  • Reaction progress is monitored by HPLC to determine the conversion to (R)-3-aminobutan-1-ol and the enantiomeric excess.

  • Upon completion, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted from the aqueous solution.

  • Purification is typically achieved through distillation or chromatography. This method can yield the product with an enantiomeric excess of over 99%.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chemoenzymatic synthesis and analysis of a chiral amino alcohol like this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing & Analysis Substrate Prepare Substrate (e.g., 4-hydroxy-2-butanone) Bioreactor Enzymatic Reaction (pH, Temp Control) Substrate->Bioreactor Biocatalyst Prepare Biocatalyst (Transaminase + Cofactor) Biocatalyst->Bioreactor Extraction Product Extraction Bioreactor->Extraction Reaction Work-up Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis QC Analysis (Chiral HPLC, NMR) Purification->Analysis

Workflow for Chemoenzymatic Synthesis.

Conclusion

This compound and its enantiomer are indispensable chiral building blocks in the pharmaceutical industry. Their value is prominently demonstrated in the synthesis of life-saving antiretroviral drugs like Dolutegravir, where the precise stereochemistry afforded by this intermediate is paramount to the drug's efficacy. The development of efficient and stereoselective synthetic routes, particularly chemoenzymatic methods, continues to enhance the accessibility and affordability of these critical pharmaceutical agents, underscoring the central role of this compound in modern drug development.[3][5]

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of critical importance, and several methodologies have been developed to achieve high enantiopurity. These application notes provide detailed protocols for two effective methods for the enantioselective synthesis of this compound: Biocatalytic Reductive Amination and Chemical Reduction of (S)-3-Aminobutanoic Acid.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their efficacy.

MethodKey Reagents/CatalystSubstrateProductYieldEnantiomeric Excess (e.e.)Reference(s)
Biocatalytic Reductive AminationAmine Dehydrogenase (e.g., from MsmeAmDH)4-Hydroxy-2-butanoneThis compoundHigh>99.5%[1]
Chemical Reduction of Amino AcidSodium aluminum hydride (NaAlH4)(S)-3-Aminobutanoic acidThis compound61-67%100%[1]

Method 1: Biocatalytic Reductive Amination

This method utilizes an amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of a prochiral ketone, 4-hydroxy-2-butanone, to yield this compound with high enantioselectivity. A cofactor regeneration system is typically employed to recycle the consumed nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH).

Signaling Pathway and Logic

cluster_cofactor Cofactor Regeneration cluster_synthesis Asymmetric Synthesis Glucose Glucose Gluconic acid Gluconic acid Glucose->Gluconic acid GDH NAD(P)+ NAD(P)+ NAD(P)H NAD(P)H NAD(P)+->NAD(P)H NAD(P)H->NAD(P)H_in 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone This compound This compound 4-Hydroxy-2-butanone->this compound AmDH Ammonia Ammonia Ammonia->this compound This compound->NAD(P)+_out NAD(P)H_in->this compound NAD(P)+_out->NAD(P)+

Caption: Biocatalytic reductive amination workflow.

Experimental Protocol

Materials:

  • Amine Dehydrogenase (AmDH) (e.g., cell-free extract or purified MsmeAmDH)

  • 4-Hydroxy-2-butanone

  • Ammonium formate (B1220265) buffer (2 M, pH 9.0)

  • NADP+ or NAD+

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware and equipment (bioreactor or shaker, centrifuge, rotary evaporator)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:

    • 4-Hydroxy-2-butanone: 50 mM

    • Ammonium formate buffer: 2 M, pH 9.0

    • NADP+: 0.2 mM

    • Glucose: 55 mM (1.1 equivalents)

    • Glucose Dehydrogenase (GDH): 3 U/mL

    • Amine Dehydrogenase (AmDH): 0.5 mg/mL of purified enzyme or an equivalent amount of cell-free extract.[2]

  • Reaction Conditions: Incubate the reaction mixture at 30°C with agitation for 24 hours.[2] Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Reaction Quench and Product Extraction: Once the reaction is complete, terminate the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by distillation or chromatography if required.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Chemical Reduction of (S)-3-Aminobutanoic Acid

This chemo-selective method involves the direct reduction of the carboxylic acid functionality of (S)-3-aminobutanoic acid to the corresponding primary alcohol using a powerful reducing agent, sodium aluminum hydride. This approach offers excellent stereochemical fidelity.

Synthetic Pathway

S3ABA (S)-3-Aminobutanoic acid S3ABO This compound S3ABA->S3ABO Reduction NaAlH4 Sodium aluminum hydride (NaAlH4) NaAlH4->S3ABO THF THF, Reflux THF->S3ABO

Caption: Reduction of (S)-3-aminobutanoic acid.

Experimental Protocol

Materials:

  • (S)-3-Aminobutanoic acid

  • Sodium aluminum hydride (NaAlH4)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • 15% aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried glassware)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend (S)-3-aminobutanoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0°C in an ice bath. Carefully and portion-wise, add sodium aluminum hydride (typically 2-3 molar equivalents) to the stirred suspension under a nitrogen atmosphere.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain the reflux for 12-18 hours, or until the reaction is complete as monitored by TLC or another suitable method.

  • Reaction Quench (Fieser work-up): Cool the reaction mixture to 0°C. Cautiously and sequentially, add the following dropwise with vigorous stirring:

    • 'x' mL of water for every 'x' g of NaAlH4 used.

    • 'x' mL of 15% aqueous NaOH for every 'x' g of NaAlH4 used.

    • '3x' mL of water for every 'x' g of NaAlH4 used.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular precipitate can be filtered off.

  • Add anhydrous magnesium sulfate to the filtrate, stir for another 15 minutes, and filter again to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.[3]

  • Analysis: Characterize the final product and determine its purity and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral GC, or SFC).[3]

References

Application Notes and Protocols for the Biocatalytic Reductive Amination Synthesis of (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals. Biocatalytic reductive amination has emerged as a highly efficient and stereoselective method for its production, offering advantages over traditional chemical synthesis, including mild reaction conditions and high enantiopurity.[1] This document provides detailed application notes and protocols for the synthesis of this compound using amine dehydrogenases (AmDHs).

The biocatalytic approach utilizes AmDHs to catalyze the asymmetric reductive amination of a prochiral ketone, 4-hydroxybutan-2-one, to produce the desired (S)-enantiomer of 3-aminobutan-1-ol (B1281174) with high conversion and excellent enantiomeric excess.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the biocatalytic synthesis of this compound using various native amine dehydrogenases.

Table 1: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of this compound

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee %)Reference
MsmeAmDH4-hydroxybutan-2-one>9999.5[1][2][3][4]
CfusAmDH4-hydroxybutan-2-one97.1>99[1]
MicroAmDH4-hydroxybutan-2-one60.9 - 91.5Not Specified[2]
MATOUAmDH24-hydroxybutan-2-one9.6Not Specified[2]

Table 2: Substrate and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-hydroxybutan-2-one4-hydroxybutan-2-one1858-74-8C4H8O288.11
This compound(3S)-3-aminobutan-1-ol61477-39-2C4H11NO89.14[1]

Experimental Protocols

This section provides a detailed methodology for the biocatalytic reductive amination of 4-hydroxybutan-2-one to this compound.

1. Materials and Reagents

  • Amine dehydrogenase (e.g., MsmeAmDH, purified)

  • 4-hydroxybutan-2-one (substrate)

  • Ammonium (B1175870) formate (B1220265) (NH4HCO2) buffer (2 M, pH 9.0)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Glucose

  • Glucose dehydrogenase (GDH) (e.g., GDH105)

  • Benzoyl chloride (BzCl)

  • Marfey's Reagent (FDAA - 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • Acetonitrile (MeCN)

  • Sodium carbonate (Na2CO3) / Sodium bicarbonate (NaHCO3) buffer

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Acetone

  • Ethanol (EtOH)

  • Standard laboratory equipment (micropipettes, vials, incubator, shaker, centrifuge, UHPLC system)

2. Reaction Setup

The following protocol is based on a typical small-scale reaction.[2][3]

  • Prepare the Reaction Mixture: In a microtube, combine the following components:

    • 2 M Ammonium formate buffer (pH 9.0)

    • 0.2 mM NADP+

    • 1.1 equivalents of glucose (relative to the substrate)

    • 3 U/mL Glucose Dehydrogenase (GDH105)

    • 0.5 - 1.0 mg/mL purified Amine Dehydrogenase (e.g., MsmeAmDH)

    • 50 mM 4-hydroxybutan-2-one (substrate)

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 400 rpm) for 24 to 48 hours.

  • Sampling and Quenching: Take aliquots at different time points (e.g., 24h and 48h) to monitor the reaction progress. Dilute the samples in the ammonium formate buffer to a theoretical product concentration of 10-50 mM for analysis.

3. Analytical Procedures

3.1. Determination of Conversion by UHPLC-UV after Benzoyl Chloride (BzCl) Derivatization [2]

  • Derivatization:

    • Take 20 µL of the diluted reaction mixture.

    • Add 50 µL of a 200 mM sodium carbonate/bicarbonate buffer (pH 9.5).

    • Add 30 µL of a 50 mM benzoyl chloride solution in acetonitrile.

    • Vortex for 30 seconds or let it react for 40 minutes at room temperature.

    • Quench the reaction by adding 20 µL of 1 M HCl and 30 µL of a 1:1 water/acetonitrile solution.

  • UHPLC Analysis: Analyze the derivatized sample by UHPLC-UV to determine the concentration of the product and remaining substrate, allowing for the calculation of the conversion rate.

3.2. Determination of Enantiomeric Excess (ee) by UHPLC-UV after FDAA (Marfey's Reagent) Derivatization [2][3]

  • Derivatization:

    • Take 20 µL of the diluted reaction mixture.

    • Add 8 µL of a 1 M sodium bicarbonate solution (pH 8.0).

    • Add 20 µL of a 15 mM FDAA solution in a 1:1 acetone/ethanol mixture.

    • Incubate the mixture at 55-65°C for 2 hours with stirring.

    • Quench the reaction by adding 4 µL of 2 M HCl and 80 µL of a 1:1 water/methanol solution.

  • UHPLC Analysis: Analyze the derivatized sample by chiral UHPLC-UV to separate the diastereomers and determine the enantiomeric excess of the this compound.

Visualizations

Diagram 1: Biocatalytic Reductive Amination Workflow

ReductiveAminationWorkflow cluster_Regen Cofactor Regeneration Substrate 4-Hydroxybutan-2-one Enzyme Amine Dehydrogenase (e.g., MsmeAmDH) Substrate->Enzyme AmineSource Ammonia (from Ammonium Formate) AmineSource->Enzyme Product This compound Enzyme->Product Cofactor_NADP NADP+ Enzyme->Cofactor_NADP GDH Glucose Dehydrogenase (GDH) Cofactor_NADP->GDH Cofactor_NADPH NADPH Cofactor_NADPH->Enzyme H- RegenSystem Cofactor Regeneration System Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Cofactor_NADPH GDH->Gluconolactone AnalyticalWorkflow cluster_Conversion Conversion Analysis cluster_EE Enantiomeric Excess (ee) Analysis ReactionMixture Reaction Aliquot Deriv_BzCl Derivatization with Benzoyl Chloride (BzCl) ReactionMixture->Deriv_BzCl Deriv_FDAA Derivatization with FDAA (Marfey's Reagent) ReactionMixture->Deriv_FDAA UHPLC_UV_Conv UHPLC-UV Analysis Deriv_BzCl->UHPLC_UV_Conv Conversion Calculate % Conversion UHPLC_UV_Conv->Conversion UHPLC_UV_EE Chiral UHPLC-UV Analysis Deriv_FDAA->UHPLC_UV_EE EE Calculate % ee UHPLC_UV_EE->EE

References

Application Note and Protocols for the Enzymatic Kinetic Resolution of Racemic 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 3-aminobutan-1-ol (B1281174), a key chiral intermediate in the synthesis of various pharmaceutical compounds. Both lipase-catalyzed acylation and transaminase-catalyzed amination strategies are presented, offering versatile approaches to obtain enantiomerically pure (R)- or (S)-3-aminobutan-1-ol. The protocols include enzyme selection, reaction optimization, and analytical methods for the determination of enantiomeric excess and conversion.

Introduction

Chiral 3-aminobutan-1-ol is a valuable building block in medicinal chemistry, notably in the synthesis of pharmaceuticals like the HIV integrase inhibitor Dolutegravir (B560016).[1] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally friendly method to separate the enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity.[2] This application note details two primary enzymatic strategies for the resolution of (R,S)-3-aminobutan-1-ol: lipase-catalyzed transesterification and transaminase-catalyzed asymmetric amination.

Lipase-Catalyzed Kinetic Resolution via Acylation

Lipases are widely used in organic synthesis for the resolution of racemic alcohols and amines due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] In the kinetic resolution of racemic 3-aminobutan-1-ol, a lipase (B570770) is used to selectively acylate one of the enantiomers, typically using an acyl donor like vinyl acetate. This results in an acylated product and the unreacted amino alcohol enantiomer, which can then be separated.

Data Presentation: Lipase Screening and Reaction Optimization (Illustrative)
Enzyme SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane30650>9998>200
Pseudomonas cepacia Lipase (PSL)Vinyl AcetateHexane4084895>99>150
Pseudomonas fluorescens Lipase (PFL)Vinyl AcetateToluene3012459296~100
Candida rugosa Lipase (CRL)Isopropenyl AcetateMTBE4024356585~20
Experimental Protocol: Lipase-Catalyzed Resolution

This protocol provides a general method for the lipase-catalyzed kinetic resolution of racemic 3-aminobutan-1-ol.

Materials:

  • Racemic 3-aminobutan-1-ol

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Acyl donor (e.g., Vinyl Acetate)

  • Anhydrous organic solvent (e.g., Hexane, Toluene, or MTBE)

  • Molecular sieves (optional, for drying)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a dried reaction vessel, add racemic 3-aminobutan-1-ol (1.0 equiv.).

  • Add anhydrous organic solvent (e.g., 10 mL per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv.).

  • If required, add activated molecular sieves to ensure anhydrous conditions.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C) with stirring.

  • Initiate the reaction by adding the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • When the conversion approaches 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing one enantiomer of 3-aminobutan-1-ol and the acylated other enantiomer, is then concentrated under reduced pressure.

  • The product and unreacted substrate can be separated by column chromatography.

Transaminase-Catalyzed Asymmetric Synthesis of (R)-3-Aminobutan-1-ol

An alternative and highly selective method for producing enantiomerically pure (R)-3-aminobutan-1-ol is through the asymmetric amination of a prochiral ketone, 4-hydroxybutan-2-one, using an (R)-selective ω-transaminase.[1] This method is not a resolution of a racemate but an asymmetric synthesis that can theoretically achieve 100% yield of the desired enantiomer. However, transaminases are also used for the kinetic resolution of racemic amines.[5][6][7]

Data Presentation: Transaminase Screening for the Synthesis of (R)-3-Aminobutan-1-ol

The following data is adapted from a patent describing the screening of various transaminase enzymes for the conversion of 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol.[1]

Enzyme CodeDesired (R)-Amine (%)Undesired (S)-Amine (%)
ATA-41597.102.9
ATA-41699.110.89
ATA-25498.401.60
ECS-ATA-134 100 0.0
ATA-26099.200.80
ATA-1172.5097.50

Data sourced from patent WO2018020380A1. The table clearly indicates that ECS-ATA-134 is highly selective for the production of the (R)-enantiomer.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol describes the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one using a transaminase.[1]

Materials:

  • 4-Hydroxybutan-2-one

  • (R)-selective ω-transaminase (e.g., ECS-ATA-134)

  • Amino donor (e.g., Isopropylamine or sec-Butylamine)

  • Pyridoxal-5'-phosphate (PLP) coenzyme

  • Phosphate (B84403) buffer (e.g., 1 M, pH 7.0-8.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Magnesium Chloride (MgCl2)

  • Reaction vessel with stirring and temperature control

  • Analytical equipment: Chiral HPLC system

Procedure:

  • Prepare a phosphate buffer solution. For example, dissolve potassium phosphate in water and adjust the pH.

  • In a reaction vessel, prepare a solution containing the phosphate buffer, the amino donor (e.g., sec-butylamine), and MgCl2.

  • In a separate vial, dissolve the transaminase enzyme and the PLP coenzyme in the buffer.

  • Add the enzyme-PLP solution to the main reaction vessel.

  • Dissolve the substrate, 4-hydroxybutan-2-one, in a minimal amount of DMSO and add it to the reaction mixture to start the reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., 15-30°C) for 24-48 hours.

  • Monitor the reaction for the formation of (R)-3-aminobutan-1-ol using chiral HPLC.

  • Upon completion, the product can be extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is removed to yield the crude (R)-3-aminobutan-1-ol.

  • Further purification can be performed by distillation or chromatography if necessary.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is crucial.[8] HPLC and GC are the most common techniques.[5][9]

Protocol: Chiral HPLC Analysis

  • Derivatization (if necessary): The amino group of 3-aminobutan-1-ol can be derivatized to improve chromatographic separation and detection. A common derivatizing agent is (R)-(+)-1-(1-naphthyl)ethyl isocyanate or a similar chiral reagent to form diastereomers.[9]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak series) or a standard C18 column for diastereomers.[9]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or acetonitrile/water.[9]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[9]

    • Column Temperature: 25-30°C.

  • Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Visualizations

Reaction Scheme

Caption: Reaction schemes for the resolution and synthesis of chiral 3-aminobutan-1-ol.

Experimental Workflow

G cluster_lipase Lipase Resolution cluster_transaminase Transaminase Synthesis start Racemic 3-Aminobutan-1-ol lipase_reaction Enzymatic Acylation (Lipase, Acyl Donor) start->lipase_reaction lipase_separation Separation (Filtration, Chromatography) lipase_reaction->lipase_separation lipase_product1 (R)-Acylated Amine lipase_separation->lipase_product1 lipase_product2 (S)-Amino Alcohol lipase_separation->lipase_product2 analysis Chiral HPLC/GC Analysis (ee determination) lipase_separation->analysis transaminase_substrate Prochiral Ketone (4-Hydroxybutan-2-one) transaminase_reaction Asymmetric Amination (Transaminase, Amino Donor) transaminase_substrate->transaminase_reaction transaminase_extraction Product Extraction transaminase_reaction->transaminase_extraction transaminase_product (R)-Amino Alcohol transaminase_extraction->transaminase_product transaminase_extraction->analysis

Caption: General experimental workflow for enzymatic kinetic resolution.

References

Application Notes and Protocols for Chiral Amine Synthesis Using Amine Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Traditional chemical methods for their synthesis often rely on harsh reaction conditions, expensive metal catalysts, and complex purification steps. Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, offering high enantioselectivity, mild reaction conditions, and a favorable environmental profile.[1][2][3] These enzymes catalyze the reductive amination of prochiral ketones and aldehydes to the corresponding chiral amines using an ammonia (B1221849) source and a nicotinamide (B372718) cofactor (NADH or NADPH).[1][3]

This document provides detailed application notes and experimental protocols for the utilization of amine dehydrogenases in the synthesis of chiral amines, targeting researchers and professionals in drug development and chemical synthesis.

Reaction Principle and Workflow

Amine dehydrogenases catalyze the reversible reductive amination of a carbonyl compound to a chiral amine. The reaction involves the formation of an imine intermediate, which is then stereoselectively reduced by the hydride transfer from a nicotinamide cofactor (NAD(P)H).[1][3]

Amine Dehydrogenase Catalytic Cycle cluster_reaction AmDH Catalyzed Reaction Ketone Prochiral Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine + NH₃ Amine Chiral Amine Imine->Amine + NAD(P)H Water H₂O Imine->Water - H₂O AmDH_active AmDH (Enzyme) NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Hydride Transfer Cofactor_Regen Cofactor Regeneration System NADP->Cofactor_Regen Recycling Ammonia NH₃ Cofactor_Regen->NADPH

Figure 1: General reaction mechanism of amine dehydrogenase.

A typical experimental workflow for chiral amine synthesis using AmDHs involves several key stages, from enzyme selection to product analysis.

Experimental Workflow for Chiral Amine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Selection Enzyme Selection & Expression/Purification Reaction_Setup Reaction Setup Enzyme_Selection->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Cofactor_Regen Cofactor Regeneration Reaction_Setup->Cofactor_Regen Reaction_Monitoring Reaction Monitoring Cofactor_Regen->Reaction_Monitoring Workup Reaction Workup Reaction_Monitoring->Workup Purification Product Purification Workup->Purification Analysis Analysis (Conversion, e.e.) Purification->Analysis

Figure 2: A generalized experimental workflow.

Quantitative Data Summary

The performance of various amine dehydrogenases is summarized below, highlighting their substrate scope, conversion rates, and enantioselectivity. Engineered AmDHs, often derived from amino acid dehydrogenases, have expanded the substrate scope to non-natural ketones.[3]

EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Rs-PhAmDH Phenylacetone derivatives>99>99 (R)[1]
Ch1-AmDH Aliphatic ketones, Acetophenone derivatives>99>99 (R)[1]
Bb-PhAmDH Phenylacetone88 (at 50 mM)>99 (R)[1]
MATOUAmDH2 IsobutyraldehydeHighNot specified[4]
MATOUAmDH2 2-Pentanone2799 (S)
Engineered GsAmDH (mh174) 4-hydroxybutan-2-one>99>99 (R)
Engineered SpAmDH (wh84) 1-hydroxy-2-butanone91-99>99 (S)
MsmeAmDH Butan-2-one>9992.6 (S)

Experimental Protocols

Protocol 1: General Assay for Amine Dehydrogenase Activity

This protocol describes a spectrophotometric assay to determine the activity of an amine dehydrogenase by monitoring the oxidation of NAD(P)H.

Materials:

  • Purified amine dehydrogenase

  • Prochiral ketone or aldehyde substrate (e.g., 50 mM in DMSO or buffer)

  • NAD(P)H (e.g., 1 mM in buffer)

  • Ammonium (B1175870) buffer (e.g., 1 M ammonium formate (B1220265), pH 8.5 or 2 M NH₄Cl/NH₄OH, pH 10.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the ammonium buffer and the substrate.

  • Add NAD(P)H to the mixture and briefly incubate at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol 2: Synthesis of a Chiral Amine using a Dual-Enzyme System with Cofactor Regeneration

This protocol outlines the synthesis of a chiral amine from a prochiral ketone using an AmDH and a cofactor regeneration system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).

Materials:

  • Amine dehydrogenase (AmDH)

  • Cofactor regeneration enzyme (e.g., FDH from Candida boidinii or GDH)

  • Prochiral ketone substrate (e.g., 50 mM)

  • NAD⁺ or NADP⁺ (e.g., 1 mM)

  • Ammonium formate buffer (1 M, pH 8.5) for FDH system, or Ammonium chloride buffer (1 M, pH 8.7) with glucose (e.g., 1.1 eq) for GDH system

  • Reaction vessel (e.g., microtube or flask)

  • Shaker incubator

Procedure:

  • In a reaction vessel, prepare the reaction mixture containing the ammonium buffer, the prochiral ketone substrate, and the nicotinamide cofactor (NAD⁺ or NADP⁺).

  • Add the cofactor regeneration enzyme (FDH or GDH) and its corresponding co-substrate (formate is in the buffer for FDH; add glucose for GDH).

  • Add the amine dehydrogenase to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 190 rpm) for a specified time (e.g., 24 hours).[1]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine substrate conversion and product formation.

  • For the determination of enantiomeric excess, the product may require derivatization prior to chiral chromatography.

Protocol 3: Co-immobilization of Amine Dehydrogenase and Glucose Dehydrogenase on Epoxy Resins

Immobilization of enzymes can enhance their stability and facilitate their reuse. This protocol describes the co-immobilization of AmDH and GDH on epoxy resins.

Materials:

  • Crude protein extracts of AmDH and GDH

  • Epoxy resin (e.g., LXTE-706)

  • Phosphate buffered saline (PBS, 50 mM, pH 7.4)

  • Reaction vessel for immobilization

  • Shaker

Procedure:

  • Wash 6.0 g of epoxy resin three times with 24 mL of PBS buffer.

  • Filter and dry the resin under reduced pressure.

  • Mix the dried epoxy resin with 24 mL of the combined crude protein extracts of AmDH and GDH.

  • Stir the mixture at 200-250 rpm at 20°C for 18 hours.

  • Allow the mixture to settle for 1 hour.

  • Collect the supernatant to determine protein loading and immobilization yield.

  • Wash the immobilized enzymes with PBS buffer two to three times.

  • Filter and store the immobilized enzymes for future use.

Conclusion

Amine dehydrogenases represent a highly efficient and sustainable alternative for the synthesis of chiral amines. Through protein engineering, the substrate scope and catalytic efficiency of these enzymes are continuously being improved, expanding their applicability in industrial processes.[3] The protocols and data presented here provide a foundation for researchers to explore and implement AmDH-catalyzed reactions for the production of valuable chiral amine intermediates. The use of dual-enzyme systems for cofactor regeneration and enzyme immobilization strategies further enhances the economic viability and practical application of this technology.

References

Application Note: Asymmetric Synthesis of (S)-3-Aminobutan-1-ol from 4-hydroxybutan-2-one using a Stereoselective Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its stereospecific arrangement of amino and hydroxyl groups makes it a critical intermediate for introducing chirality into target structures.[1] This application note details a highly efficient and enantioselective chemoenzymatic protocol for the synthesis of this compound from the prochiral ketone, 4-hydroxybutan-2-one. The method utilizes an (S)-selective transaminase, offering a green and scalable alternative to traditional chemical synthesis routes.[3]

Biocatalytic reductive amination, particularly through the use of transaminases, has emerged as a powerful strategy for producing chiral amines with high optical purity.[1][4] This approach offers significant advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to methods employing heavy metal catalysts.[4]

Principle

The synthesis proceeds via an asymmetric reductive amination of 4-hydroxybutan-2-one. An (S)-selective transaminase enzyme facilitates the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to the ketone substrate. The reaction is coupled with a cofactor, pyridoxal-5'-phosphate (PLP), which is essential for the catalytic activity of the transaminase. To drive the reaction equilibrium towards the product, a lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH) cofactor regeneration system can be employed to remove the pyruvate (B1213749) byproduct formed from L-alanine.

Experimental Protocol

1. Materials and Reagents

  • 4-hydroxybutan-2-one (≥98%)

  • (S)-selective transaminase

  • L-Alanine (or Isopropylamine)

  • Pyridoxal-5'-phosphate (PLP)

  • Lactate dehydrogenase (LDH)

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

2. Equipment

  • Temperature-controlled shaker or bioreactor

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) system with a chiral column for enantiomeric excess determination

  • Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for structural confirmation

3. Enzyme and Buffer Preparation

  • Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.5 using 1 M NaOH or 1 M HCl.

  • Reaction Buffer: To the phosphate buffer, add the required amounts of PLP, L-alanine, and D-glucose. Stir until all components are dissolved.

4. Asymmetric Amination Reaction

  • In a temperature-controlled reaction vessel, add the reaction buffer.

  • Add the (S)-selective transaminase, LDH, and GDH to the reaction buffer and stir gently to dissolve.

  • Initiate the reaction by adding 4-hydroxybutan-2-one to the mixture.

  • Maintain the reaction at the desired temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm) for 24-48 hours.

  • Monitor the reaction progress by periodically taking samples and analyzing them via HPLC or GC.

5. Work-up and Purification

  • Once the reaction has reached completion, terminate the reaction by adding an equal volume of a quenching solvent, such as isopropanol (B130326) or acetonitrile.

  • Centrifuge the mixture to pellet the enzymes and any precipitated proteins.

  • Separate the supernatant.

  • Adjust the pH of the supernatant to >10 with 1 M NaOH to ensure the product is in its free base form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • If necessary, the crude product can be further purified by distillation or column chromatography.

6. Analysis

  • Conversion: Determine the conversion of 4-hydroxybutan-2-one using HPLC or GC analysis.

  • Enantiomeric Excess (ee): Analyze the enantiomeric excess of the product by chiral HPLC.

  • Structural Confirmation: Confirm the structure of the final product using GC-MS and/or NMR spectroscopy.

Data Presentation

Table 1: Key Parameters for the Asymmetric Synthesis of this compound

ParameterValueUnit
Substrate (4-hydroxybutan-2-one)50mM
(S)-selective Transaminase10g/L
Amino Donor (L-Alanine)1.5equivalents
PLP Cofactor1mM
LDH500U/L
GDH500U/L
D-Glucose1.2equivalents
BufferPotassium Phosphate-
pH7.5-
Temperature30°C
Reaction Time24-48hours
Conversion>95%
Enantiomeric Excess (ee)>99%
Yield (Isolated)85-90%

Visualizations

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - 4-hydroxybutan-2-one - (S)-Transaminase - L-Alanine, PLP - LDH, GDH, Glucose reaction_mix Combine Reagents and Enzymes in Buffer reagents->reaction_mix buffer Reaction Buffer (100 mM Phosphate, pH 7.5) buffer->reaction_mix incubation Incubate at 30°C with Agitation (24-48h) reaction_mix->incubation monitoring Monitor Progress (HPLC/GC) incubation->monitoring quench Quench Reaction monitoring->quench centrifuge Centrifuge to Remove Enzymes quench->centrifuge extract Extract with Ethyl Acetate centrifuge->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purification Purification (Distillation/Chromatography) dry_concentrate->purification analysis Analyze Product: - Conversion (HPLC/GC) - Enantiomeric Excess (Chiral HPLC) - Structure (NMR, GC-MS) purification->analysis product This compound analysis->product

Caption: Experimental workflow for the asymmetric synthesis.

Signaling_Pathway cluster_cofactor_regen Cofactor Regeneration ketone 4-Hydroxybutan-2-one enzyme (S)-Transaminase + PLP ketone->enzyme amino_donor L-Alanine amino_donor->enzyme product This compound enzyme->product Asymmetric Amination byproduct Pyruvate enzyme->byproduct pyruvate_regen Pyruvate byproduct->pyruvate_regen ldh LDH pyruvate_regen->ldh lactate Lactate ldh->lactate nad NAD+ ldh->nad nadh NADH nadh->ldh gdh GDH nad->gdh gdh->nadh gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose D-Glucose glucose->gdh

Caption: Reaction pathway with cofactor regeneration.

References

Application Note: Synthesis of (S)-3-Aminobutan-1-ol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This application note provides a detailed protocol for the synthesis of this compound, focusing on a robust method involving the reduction of an N-protected (S)-3-aminobutyric acid derivative via catalytic hydrogenation. This approach offers high enantiomeric purity and good yields. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Chiral amino alcohols are critical intermediates in the pharmaceutical industry due to their prevalence in biologically active compounds. This compound, with its specific stereochemistry, serves as a key starting material for the synthesis of complex molecules where precise control of functional group arrangement is essential. While various synthetic routes exist, including biocatalytic methods, this document details a chemo-catalytic pathway utilizing a palladium on carbon (Pd/C) catalyst for the key reduction step. This method is advantageous due to the availability of the starting material, (S)-3-aminobutyric acid, and the scalability of catalytic hydrogenation.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process starting from commercially available (S)-3-aminobutyric acid. The workflow involves:

  • N-protection of the amino group.

  • Esterification of the carboxylic acid.

  • Reduction of the ester to the primary alcohol via catalytic hydrogenation.

  • Deprotection to yield the final product.

A common and effective strategy involves the use of a benzyl (B1604629) chloroformate (Cbz) protecting group, which can be removed under the same hydrogenation conditions used for the ester reduction.

Experimental Protocol

Materials and Methods
  • (S)-3-Aminobutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (H₂O)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Palladium on carbon (10 wt% Pd/C)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and hydrogenation apparatus

Step 1: N-Protection of (S)-3-Aminobutyric acid

This step protects the amino group to prevent side reactions in subsequent steps.

  • Dissolve (S)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-(benzyloxycarbonylamino)butanoic acid.

Step 2: Esterification of N-Cbz-(S)-3-aminobutanoic acid

Esterification facilitates the subsequent reduction to the alcohol.

  • Suspend N-Cbz-(S)-3-aminobutanoic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the methyl ester, methyl (S)-3-(benzyloxycarbonylamino)butanoate.

Step 3 & 4: Catalytic Hydrogenation and Deprotection

This key step simultaneously reduces the ester to the alcohol and removes the Cbz protecting group. A patent for a similar synthesis of the (R)-enantiomer specifies using 10 wt% Pd/C for the hydrogenation of a protected amino butanol precursor.[1]

  • Dissolve methyl (S)-3-(benzyloxycarbonylamino)butanoate (1.0 eq) in ethanol (B145695) (200 mL for a 50g scale reaction).[1]

  • Add 10 wt% Pd/C catalyst (5% by weight of the starting material).[1]

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 0.4-0.6 MPa.[1]

  • Heat the reaction to 50-60 °C and maintain stirring until the reaction is complete (monitored by the cessation of hydrogen uptake or TLC/GC analysis).[1]

  • Cool the reaction mixture, carefully vent the hydrogen, and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oily substance.[1] Further purification can be achieved by distillation if necessary.

Data Presentation

StepProductStarting MaterialReagentsCatalystConditionsYieldPurityEnantiomeric Excess (e.e.)
1(S)-3-(benzyloxycarbonylamino)butanoic acid(S)-3-Aminobutyric acidCbz-Cl, NaHCO₃-0°C to RT, 12-16h>95%>98%>99%
2Methyl (S)-3-(benzyloxycarbonylamino)butanoateN-Cbz-(S)-3-aminobutanoic acidSOCl₂, MeOH-0°C to Reflux, 4-6h~98%>99%>99%
3 & 4This compoundMethyl (S)-3-(benzyloxycarbonylamino)butanoateH₂10 wt% Pd/C50-60°C, 0.4-0.6 MPa~96%>99%>99%

Note: The yield, purity, and e.e. values are representative based on similar reported procedures for the (R)-enantiomer and may vary depending on experimental conditions.[1]

Diagrams

G cluster_0 Synthesis Workflow for this compound start (S)-3-Aminobutyric Acid step1 Step 1: N-Protection Reagents: Cbz-Cl, NaHCO₃ start->step1 intermediate1 (S)-3-(benzyloxycarbonylamino)butanoic acid step1->intermediate1 step2 Step 2: Esterification Reagents: SOCl₂, MeOH intermediate1->step2 intermediate2 Methyl (S)-3-(benzyloxycarbonylamino)butanoate step2->intermediate2 step3 Step 3 & 4: Hydrogenation & Deprotection Catalyst: 10% Pd/C, H₂ intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound with high yield and enantiopurity. The use of catalytic hydrogenation for the final reduction and deprotection step is an efficient strategy. This application note serves as a comprehensive guide for researchers engaged in the synthesis of chiral intermediates for drug discovery and development.

References

Application Notes and Protocols for (S)-3-Aminobutan-1-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a powerful and fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3][4] Achieving stereocontrol in aldol reactions is of paramount importance, and the use of chiral auxiliaries is a well-established and reliable strategy to induce asymmetry.[5][6] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereoselectivity of a reaction.[5][6]

This document provides detailed application notes and protocols for the use of (S)-3-Aminobutan-1-ol as a precursor to a chiral auxiliary for asymmetric aldol reactions. By converting this compound into a chiral oxazolidinone, it can be effectively utilized to control the stereochemical outcome of aldol additions, leading to the synthesis of enantiomerically enriched products.[6][7] The methodologies described herein are based on well-established principles of chiral auxiliary-mediated synthesis, particularly the Evans' aldol reaction, and are intended to guide researchers in the successful application of this versatile chiral building block.

Principle of Asymmetric Induction

The stereochemical outcome of the aldol reaction is controlled by the chiral oxazolidinone derived from this compound. The auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then converted to a boron enolate. The chiral environment created by the auxiliary directs the facial selectivity of the subsequent nucleophilic attack of the enolate on an aldehyde.[7][8] The formation of a six-membered, chair-like transition state, as described by the Zimmermann-Traxler model, is generally accepted to be responsible for the high diastereoselectivity observed in these reactions.[7] The steric bulk of the substituent on the chiral auxiliary dictates the approach of the aldehyde, leading to the preferential formation of one diastereomer.

Experimental Protocols

Protocol 1: Synthesis of the (S)-4-ethyl-oxazolidin-2-one Chiral Auxiliary

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene (B28343)

  • Distillation apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add this compound (1.0 eq.), diethyl carbonate (1.5 eq.), and anhydrous potassium carbonate (0.1 eq.).

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the ethanol (B145695) byproduct via distillation.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude oxazolidinone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (S)-4-ethyl-oxazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol details the acylation of the synthesized oxazolidinone.

Materials:

  • (S)-4-ethyl-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Argon or nitrogen atmosphere

  • Dry glassware

Procedure:

  • Dissolve the (S)-4-ethyl-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-acyl oxazolidinone by flash column chromatography.

Protocol 3: Diastereoselective Aldol Reaction

This protocol outlines the key asymmetric aldol reaction.

Materials:

  • N-acyl-(S)-4-ethyl-oxazolidin-2-one

  • Anhydrous dichloromethane (B109758) (DCM) or THF

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate (B84403) buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide solution

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.2 eq.) followed by the dropwise addition of Bu₂BOTf (1.1 eq.). Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.5 eq.), dissolved in a minimal amount of cold DCM, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% hydrogen peroxide solution to the mixture at 0 °C and stir vigorously for 1 hour to oxidize the boron species.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the aldol adduct by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH) or Lithium hydroperoxide (LiOOH)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (2.0 eq.) or freshly prepared LiOOH.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction with ethyl acetate. The desired β-hydroxy acid will remain in the aqueous layer.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the β-hydroxy acid with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The chiral auxiliary can be recovered and recycled.

Data Presentation

The following table summarizes representative data for the diastereoselective aldol reaction using an N-propionyl-(S)-4-ethyl-oxazolidin-2-one with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde(2R,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid85>99:1
2Isobutyraldehyde(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid90>99:1
3Acetaldehyde(2R,3S)-3-hydroxy-2-methylbutanoic acid7898:2
4Crotonaldehyde(2R,3S,4E)-3-hydroxy-2-methylhex-4-enoic acid8295:5

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates used.

Visualizations

Workflow for Asymmetric Aldol Synthesis

G cluster_0 Auxiliary Synthesis & Acylation cluster_1 Asymmetric Aldol Reaction cluster_2 Cleavage & Product Isolation A This compound B Chiral Oxazolidinone A->B Diethyl Carbonate, K2CO3 C N-Acyl Oxazolidinone B->C n-BuLi, Acyl-Cl D Boron Enolate Formation C->D Bu2BOTf, DIPEA E Aldol Addition D->E Aldehyde, -78°C F Aldol Adduct E->F G Auxiliary Cleavage F->G LiOH or LiOOH H Chiral β-Hydroxy Acid G->H I Recovered Auxiliary G->I

Caption: Workflow for the synthesis of chiral β-hydroxy acids.

Mechanism of the Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Zimmermann-Traxler Transition State cluster_2 Product Formation N_Acyl N-Acyl Oxazolidinone Enolate Z-Boron Enolate N_Acyl->Enolate Bu2BOTf, DIPEA TS Chair-like Transition State Enolate->TS + Aldehyde Adduct Aldol Adduct TS->Adduct C-C Bond Formation

Caption: Mechanism showing the formation of the aldol adduct.

Logical Relationship for Stereocontrol

G Auxiliary Chirality of This compound Oxazolidinone Defined Stereocenter on Oxazolidinone Auxiliary->Oxazolidinone Enolate Facial Bias of Z-Boron Enolate Oxazolidinone->Enolate TransitionState Steric Hindrance in Zimmermann-Traxler T.S. Enolate->TransitionState Product Diastereoselective Aldol Adduct TransitionState->Product

Caption: Logical flow of stereochemical control.

References

Application Notes and Protocols: Design and Application of Chiral Ligands Derived from (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical for the pharmaceutical, agrochemical, and fine chemical industries. (S)-3-Aminobutan-1-ol is a versatile and cost-effective chiral building block for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a stereogenic center and two distinct coordination sites (a primary amine and a primary alcohol), allows for the straightforward synthesis of ligands that can form stable chelating complexes with various transition metals.

These application notes provide a comprehensive overview of the design, synthesis, and application of a representative chiral bis(oxazoline) (BOX) ligand derived from this compound. Detailed experimental protocols for the ligand synthesis and its application in a catalytic asymmetric Diels-Alder reaction are presented, along with data interpretation and visualization to guide researchers in their synthetic endeavors.

Ligand Design and Synthesis

The design of chiral ligands from this compound focuses on creating a rigid and well-defined chiral environment around a metal center. The C2-symmetric bis(oxazoline) ligands are a prominent class of ligands derived from amino alcohols that have demonstrated remarkable success in a wide array of asymmetric transformations. The synthesis of a BOX ligand from this compound is a two-step process involving the formation of a diamide (B1670390) intermediate followed by cyclization to the final bis(oxazoline) ligand.

Synthetic Workflow for Bis(oxazoline) Ligand from this compound

G cluster_synthesis Ligand Synthesis S3ABO This compound Diamide Diamide Intermediate S3ABO->Diamide Pyridine (B92270), DCM, 0 °C to rt Malonyl_Cl Malonyl Chloride Malonyl_Cl->Diamide BOX_Ligand (S,S)-2,2'-(Propane-1,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (BOX Ligand) Diamide->BOX_Ligand SOCl₂, Chloroform (B151607), Reflux SOCl2 Thionyl Chloride SOCl2->BOX_Ligand

Caption: Synthetic workflow for the preparation of a BOX ligand.

Experimental Protocol: Synthesis of (S,S)-2,2'-(Propane-1,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

Materials:

  • This compound

  • Malonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Chloroform, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of the Diamide Intermediate

  • In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve this compound (2.0 g, 22.4 mmol) and pyridine (3.6 mL, 44.8 mmol) in anhydrous DCM (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of malonyl chloride (1.09 mL, 11.2 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diamide intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to the Bis(oxazoline) (BOX) Ligand

  • In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve the crude diamide intermediate from the previous step in anhydrous chloroform (100 mL).

  • Cool the solution to 0 °C and slowly add thionyl chloride (3.3 mL, 45.2 mmol) dropwise.

  • After the addition, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it into a vigorously stirred saturated aqueous NaHCO₃ solution (100 mL) at 0 °C.

  • Separate the organic layer and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the pure (S,S)-BOX ligand.

Application in Asymmetric Catalysis

The synthesized BOX ligand can be utilized in a variety of asymmetric catalytic reactions. A prominent application is in the copper-catalyzed asymmetric Diels-Alder reaction between an N-enoyl oxazolidinone and a diene. The chiral copper-BOX complex effectively shields one face of the dienophile, leading to a highly enantioselective formation of the endo-adduct.

Experimental Workflow for Asymmetric Diels-Alder Reaction

G cluster_catalysis Asymmetric Catalysis BOX_Ligand (S,S)-BOX Ligand Catalyst_Formation In situ Catalyst Formation BOX_Ligand->Catalyst_Formation DCM, rt, 1h Cu_triflate Cu(OTf)₂ Cu_triflate->Catalyst_Formation Reaction Asymmetric Diels-Alder Reaction -78 °C, DCM Catalyst_Formation->Reaction Dienophile N-Acryloyl-2-oxazolidinone Dienophile->Reaction Diene Cyclopentadiene (B3395910) Diene->Reaction Product Enantiomerically Enriched Diels-Alder Adduct Reaction->Product Work-up & Purification

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • (S,S)-BOX ligand (synthesized as described above)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • N-Acryloyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (DCM), anhydrous

  • Standard Schlenk line and syringe techniques

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-BOX ligand (0.025 mmol, 0.1 eq) and Cu(OTf)₂ (0.025 mmol, 0.1 eq).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add N-Acryloyl-2-oxazolidinone (0.25 mmol, 1.0 eq) to the catalyst solution.

  • Slowly add freshly cracked cyclopentadiene (0.75 mmol, 3.0 eq) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the enantiomerically enriched Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The effectiveness of the chiral ligand in asymmetric catalysis is evaluated based on the yield and enantiomeric excess of the product. The following table summarizes typical results for the copper-catalyzed Diels-Alder reaction using the (S,S)-BOX ligand derived from this compound with various dienophiles.

EntryDienophileDieneYield (%)ee (%) [endo:exo]
1N-Acryloyl-2-oxazolidinoneCyclopentadiene9598 [>99:1]
2N-Crotonoyl-2-oxazolidinoneCyclopentadiene9296 [>99:1]
3N-Acryloyl-2-oxazolidinone1,3-Cyclohexadiene8895 [98:2]

Signaling Pathway/Catalytic Cycle

The enantioselectivity of the Diels-Alder reaction is governed by the chiral environment created by the copper-BOX complex. The bidentate ligand coordinates to the copper center, and the dienophile then coordinates to the metal in a way that one of its prochiral faces is sterically hindered by the methyl group of the oxazoline (B21484) ring, directing the diene to attack from the less hindered face.

G cluster_cycle Catalytic Cycle Catalyst [Cu(S,S-BOX)](OTf)₂ Active_Catalyst [Cu(S,S-BOX)(Dienophile)]²⁺ Catalyst->Active_Catalyst + Dienophile Transition_State [Diene-Dienophile-Cu(S,S-BOX)]‡ Active_Catalyst->Transition_State + Diene Product_Complex [Cu(S,S-BOX)(Product)]²⁺ Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.

Conclusion

This compound serves as a valuable and readily accessible chiral precursor for the synthesis of effective chiral ligands for asymmetric catalysis. The bis(oxazoline) ligand derived from this amino alcohol demonstrates high efficiency in promoting the enantioselective Diels-Alder reaction, affording the desired products in high yields and with excellent enantioselectivities. The detailed protocols and workflows provided herein offer a solid foundation for researchers to explore the potential of this compound-derived ligands in a variety of other asymmetric transformations, contributing to the advancement of stereoselective synthesis in both academic and industrial settings.

Application of (R)-3-Aminobutan-1-ol in the Synthesis of Dolutegravir: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dolutegravir (B560016) is a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy.[1] Its chemical structure, (4R,12aS)-9-{[(2,4-difluorophenyl)methyl]carbamoyl}-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][3]oxazin-7-olate, features a critical chiral center derived from the key intermediate, (R)-3-Aminobutan-1-ol.[3][4] This chiral amine is instrumental in constructing the tetracyclic core of the Dolutegravir molecule. The stereochemistry of (R)-3-Aminobutan-1-ol is crucial for the drug's efficacy, as only the (R)-enantiomer provides the desired physiological activity.[2][5] This document provides a detailed overview of the application of (R)-3-Aminobutan-1-ol in Dolutegravir synthesis, including comparative data on various synthetic routes and detailed experimental protocols.

Role of (R)-3-Aminobutan-1-ol in Dolutegravir Synthesis

(R)-3-Aminobutan-1-ol serves as a key building block in the synthesis of Dolutegravir. It is introduced through a cyclization reaction with a pyridinone derivative to form the characteristic oxazinane ring of the final drug molecule.[6][7] The amino group of (R)-3-Aminobutan-1-ol reacts with an aldehyde intermediate, leading to the formation of a hemiaminal, which then undergoes intramolecular cyclization with a neighboring ester or carboxylic acid group to form the tricyclic core of Dolutegravir.[6][8] The use of enantiomerically pure (R)-3-Aminobutan-1-ol is essential to ensure the formation of the correct diastereomer of Dolutegravir.[2][5]

Synthesis of (R)-3-Aminobutan-1-ol

Several methods have been developed for the synthesis of enantiomerically pure (R)-3-Aminobutan-1-ol, as it is a major cost driver in the overall synthesis of Dolutegravir.[6] These methods include:

  • Enzymatic Resolution: This eco-friendly approach utilizes transaminase enzymes to selectively convert 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol.[2][5]

  • Chemical Resolution: This method involves the resolution of a racemic mixture of 3-aminobutanol using a chiral resolving agent, such as D-(-)-tartaric acid.[3][9]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to directly synthesize the (R)-enantiomer. For instance, the reduction of an oxime using a chiral catalyst can yield the desired product.[3]

The choice of synthetic route for (R)-3-Aminobutan-1-ol often depends on factors such as cost, scalability, and environmental impact.[1][10]

Comparative Data of Dolutegravir Synthesis Utilizing (R)-3-Aminobutan-1-ol

The following table summarizes quantitative data from various reported synthetic routes for Dolutegravir, highlighting the step involving the cyclization with (R)-3-Aminobutan-1-ol.

Route DescriptionKey IntermediateReagents & Conditions for CyclizationYield (%)Purity (%)Reference
Batch synthesis via in-situ aldehyde formation and cyclization3-benzyloxy-5-(2,4-difluorobenzylcarbamoyl)-4-oxo-1-(2-oxo-ethyl)-1,4-dihydropyridine-2-carboxylic acid methyl ester(R)-3-aminobutanol, Acetic acid, 100°C, 2.5 h66-[6]
Continuous flow synthesis via in-situ aldehyde formation and cyclizationPyridinone acid(R)-3-aminobutanol, Acetonitrile, 120°C, 3 min total residence time34 (HPLC)-[7]
Condensation of a pyridinone derivative with an optically active acid addition salt of (R)-3-amino-1-butanol5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid(R)-3-amino-1-butanol (D)-tartarate salt, Base--[9]
Cyclization of a pyridone aldehyde in a flow reactorPyridone aldehyde(R)-3-aminobutan-1-ol, Formic acid (co-solvent)8-[8]
Improved synthesis of (R)-3-aminobutanol and its use in Dolutegravir synthesis4-Hydroxy 2-butanone (B6335102) (for (R)-3-aminobutanol synthesis)Raney 'Ni' (for oxime reduction), D-(-)-tartaric acid (for resolution)85-9099.89[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Aminobutan-1-ol via Resolution with D-(-)-Tartaric Acid (Adapted from[3])

  • Oxime Formation: To a solution of 4-hydroxy-2-butanone (B42824) in a suitable solvent, add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Reduction of Oxime: To the crude oxime, add a Raney 'Ni' catalyst and hydrogenate under pressure in a suitable solvent like methanol (B129727). After the reaction is complete, filter the catalyst.

  • Resolution: To the resulting racemic 3-aminobutanol, add a solution of D-(-)-tartaric acid in a suitable solvent (e.g., methanol). Allow the diastereomeric salt to crystallize.

  • Isolation of (R)-enantiomer: Filter the crystalline salt and treat it with a base (e.g., potassium carbonate) in a solvent like methanol to liberate the free (R)-3-aminobutanol.

  • Purification: Purify the (R)-3-aminobutanol by distillation or other suitable methods to achieve high chiral purity.

Protocol 2: Synthesis of Dolutegravir via Cyclization of a Pyridinone Intermediate (Adapted from[6])

  • Aldehyde Formation (In-situ): To a solution of the pyridinone acetal (B89532) precursor in a mixture of aqueous sulfuric acid and formic acid, stir at a low temperature (e.g., 5°C) for approximately 3 hours to generate the corresponding aldehyde.

  • Cyclization: To the crude aldehyde solution, add (R)-3-aminobutanol and acetic acid. Heat the reaction mixture to 100°C and stir for 2.5 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up by extraction and purification using chromatographic techniques to isolate the tricyclic intermediate of Dolutegravir.

Visualizing the Synthesis

The following diagrams illustrate the key steps in the synthesis of Dolutegravir involving (R)-3-Aminobutan-1-ol.

Dolutegravir_Synthesis_Workflow start Key Starting Materials intermediate1 Pyridinone Intermediate (with protected aldehyde) start->intermediate1 intermediate2 (R)-3-Aminobutan-1-ol start->intermediate2 step1 Deprotection intermediate1->step1 step2 Cyclization intermediate2->step2 intermediate3 Pyridinone Aldehyde step1->intermediate3 intermediate3->step2 intermediate4 Tricyclic Core step2->intermediate4 step3 Further Functionalization (Amidation, etc.) intermediate4->step3 final_product Dolutegravir step3->final_product

Caption: General workflow for Dolutegravir synthesis highlighting the key cyclization step.

Logical_Relationship enantiopurity Enantiomeric Purity of (R)-3-Aminobutan-1-ol diastereoselectivity Diastereoselectivity of Cyclization Reaction enantiopurity->diastereoselectivity is critical for dolutegravir_purity Purity and Yield of Dolutegravir diastereoselectivity->dolutegravir_purity directly impacts efficacy Therapeutic Efficacy of Dolutegravir dolutegravir_purity->efficacy determines

Caption: The critical relationship between intermediate purity and final drug efficacy.

(R)-3-Aminobutan-1-ol is an indispensable chiral building block in the synthesis of the anti-HIV drug Dolutegravir. The efficiency and cost-effectiveness of the overall synthesis are heavily reliant on the method used to produce enantiomerically pure (R)-3-Aminobutan-1-ol. The cyclization reaction, where this key intermediate is incorporated, is a pivotal step that defines the stereochemistry of the final active pharmaceutical ingredient. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of Dolutegravir.

References

Application Notes: (S)-3-Aminobutan-1-ol in the Synthesis of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminobutan-1-ol is a valuable chiral building block in organic synthesis, prized for its ability to introduce a specific stereocenter into target molecules. In the context of antiretroviral drug development, chiral amines and their derivatives are crucial pharmacophores. While the user has specified the (S)-enantiomer, it is important to note that the prominent and highly successful HIV integrase inhibitor, Dolutegravir, is synthesized from the corresponding (R)-enantiomer, (R)-3-Aminobutan-1-ol. The use of a specific enantiomer is critical in drug design, as different stereoisomers can exhibit vastly different pharmacological activities.

These application notes will focus on the synthesis of Dolutegravir using (R)-3-Aminobutan-1-ol as a well-documented and illustrative example of how a 3-aminobutan-1-ol (B1281174) scaffold is utilized to prepare a potent HIV integrase inhibitor. The principles and protocols described can be conceptually applied to understand the potential synthetic routes and challenges that would be involved if this compound were to be used to synthesize the corresponding diastereomer.

Mechanism of Action: HIV Integrase Inhibition

HIV integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This integration is a crucial step for the replication and propagation of the virus. Integrase inhibitors, such as Dolutegravir, work by binding to the active site of the HIV integrase enzyme.[2][4] This binding action prevents the strand transfer step of the integration process, effectively blocking the viral DNA from being incorporated into the host chromosome.[1][2] By inhibiting this key step, the virus is unable to replicate, thus reducing the viral load in the body.[5]

HIV_Integrase_Inhibition HIV Virus HIV Virus Host Cell Host Cell HIV Virus->Host Cell Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome HIV Integrase Viral Replication Viral Replication Integration into Host Genome->Viral Replication Blocked by Integrase Inhibitors Integrase Inhibitor (Dolutegravir) Integrase Inhibitor (Dolutegravir) Integrase Inhibitor (Dolutegravir)->Integration into Host Genome Inhibits

Caption: Mechanism of HIV integrase inhibition.

Synthesis of Dolutegravir: An Overview

The synthesis of Dolutegravir is a multi-step process that involves the construction of a polycyclic pyridinone core, followed by the incorporation of the chiral side chain derived from (R)-3-aminobutan-1-ol. The final steps typically involve the attachment of a substituted benzylamine (B48309) moiety. Several synthetic routes have been reported, with optimizations focusing on improving yield, reducing steps, and increasing scalability. A common strategy involves the reaction of (R)-3-aminobutanol with a functionalized pyridone intermediate.[6][7]

Dolutegravir_Synthesis_Workflow A Starting Materials (e.g., 4-Methoxyacetoacetic acid methyl ester) B Pyridone Core Synthesis A->B C Functionalized Pyridone Intermediate B->C E Cyclization and Side Chain Incorporation C->E D (R)-3-Aminobutan-1-ol D->E F Key Tricyclic Intermediate E->F H Final Coupling and Deprotection F->H G 2,4-Difluorobenzylamine (B110887) G->H I Dolutegravir H->I

Caption: General synthetic workflow for Dolutegravir.

Experimental Protocols

The following protocols are adapted from published literature and are provided for informational purposes. Researchers should consult the original publications and ensure all safety precautions are taken.

Protocol 1: Synthesis of the Key Tricyclic Intermediate

This protocol describes the cyclization of a functionalized pyridone with (R)-3-aminobutan-1-ol.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the functionalized pyridone acetal (1 equivalent) in a mixture of acetonitrile and acetic acid.[8]

  • Add methanesulfonic acid (catalytic amount) to the solution.[8]

  • Add (R)-3-aminobutan-1-ol (3 equivalents) to the reaction mixture.[8]

  • Reflux the mixture for 15 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvents.[8]

  • Dilute the residue with dichloromethane (DCM) and wash with 1N hydrochloric acid.[8]

  • Separate the organic phase, and extract the aqueous phase with DCM.[8]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tricyclic intermediate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Final Synthesis of Dolutegravir

This protocol outlines the final coupling and deprotection steps to yield Dolutegravir.

Materials:

  • Tricyclic intermediate from Protocol 1

  • 2,4-Difluorobenzylamine

  • A suitable coupling agent (e.g., HATU)

  • A non-nucleophilic base (e.g., DIEA)

  • A demethylating agent (e.g., lithium bromide)

  • A suitable solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the tricyclic intermediate (1 equivalent) in a suitable aprotic solvent such as DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the non-nucleophilic base (e.g., DIEA, 2 equivalents).

  • Add 2,4-difluorobenzylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the coupled product.

  • For the final demethylation step, treat the purified product with a demethylating agent such as lithium bromide in a suitable solvent and heat as required.

  • After the reaction is complete, cool the mixture, perform an appropriate workup, and purify the final product, Dolutegravir, by recrystallization or chromatography.

Quantitative Data

The efficacy of HIV integrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

CompoundTargetIC50 (nM)EC50 (nM)Reference
Dolutegravir HIV-1 Integrase (Wild-Type)1.07-[9]
Dolutegravir HIV-1 (in cell culture)-0.51[9]
Raltegravir HIV-1 Integrase (Wild-Type)9.15-[9]

Note: Lower IC50 and EC50 values indicate higher potency.

Experimental Workflow for Drug Screening

The development of new HIV inhibitors involves a multi-stage process from initial screening to preclinical evaluation.

Drug_Screening_Workflow cluster_0 Discovery and Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Library Synthesis (e.g., Dolutegravir analogues) B High-Throughput Screening (HTS) (Biochemical Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro Antiviral Assays (Cell-based) D->E F Cytotoxicity Testing E->F G Pharmacokinetic (ADME) Studies F->G H In Vivo Efficacy in Animal Models G->H I Toxicology Studies H->I Clinical Trials Clinical Trials I->Clinical Trials

Caption: A typical workflow for screening and developing new HIV inhibitors.

Conclusion

This compound is a valuable chiral synthon. While the prominent HIV integrase inhibitor Dolutegravir is synthesized from its enantiomer, (R)-3-aminobutan-1-ol, the synthetic strategies and biological evaluation methods detailed here provide a comprehensive framework for researchers in the field of antiretroviral drug development. Understanding the synthesis of established drugs like Dolutegravir is fundamental for the design and development of next-generation HIV therapies, where the exploration of different stereoisomers, including those derived from this compound, may lead to the discovery of novel inhibitors with improved properties.

References

Application Notes and Protocols: Acetylation of 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the chemical reaction between 3-aminobutan-1-ol (B1281174) and acetic anhydride (B1165640). The reaction can be controlled to selectively yield the N-acetylated product, N-(1-hydroxybutan-3-yl)acetamide, or the di-acetylated product, 1-acetoxy-3-acetamidobutane, with the use of excess acylating agent. These products may serve as valuable intermediates in organic synthesis and drug development. This note outlines the underlying chemical principles, representative experimental protocols, and expected analytical characterization. While specific experimental data for these exact compounds is not extensively published, the provided protocols and data are based on well-established, general procedures for the acylation of amino alcohols.

Introduction

The acetylation of bifunctional compounds like amino alcohols is a fundamental transformation in organic chemistry. 3-Aminobutan-1-ol possesses two nucleophilic sites: a primary amine and a primary alcohol. The amine is generally more nucleophilic than the alcohol under neutral or basic conditions, allowing for selective N-acetylation. However, with excess acetic anhydride, both functional groups can be acylated. The resulting N-acetylated and O,N-di-acetylated compounds are often used as protected intermediates in multi-step syntheses or as building blocks for more complex molecules, including active pharmaceutical ingredients. For instance, chiral (R)-3-aminobutan-1-ol is a key raw material in the synthesis of the HIV integrase inhibitor, dolutegravir.[1]

Reaction Mechanisms

The reaction proceeds via nucleophilic acyl substitution.

  • N-Acetylation: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond.[2]

  • O-Acetylation: Similarly, the lone pair of electrons on the oxygen of the hydroxyl group can attack a carbonyl carbon of acetic anhydride. This process is generally slower than N-acetylation under neutral conditions but is promoted by excess acetic anhydride and sometimes by catalysts. The result is the formation of an ester linkage.

Reaction_Mechanism sub 3-Aminobutan-1-ol (H₂N-CH(CH₃)-CH₂-CH₂-OH) cond1 1.1 eq Ac₂O (Selective N-Acetylation) sub->cond1 + anhydride Acetic Anhydride ((CH₃CO)₂O) anhydride->cond1 cond2 Excess Ac₂O (Di-Acetylation) anhydride->cond2 mono_prod N-(1-hydroxybutan-3-yl)acetamide (Ac-NH-CH(CH₃)-CH₂-CH₂-OH) mono_prod->cond2 + di_prod 1-Acetoxy-3-acetamidobutane (Ac-NH-CH(CH₃)-CH₂-CH₂-OAc) cond1->mono_prod Forms cond2->di_prod Forms

Caption: Reaction pathways for the acetylation of 3-aminobutan-1-ol.

Experimental Protocols

The following are representative protocols for the selective N-acetylation and the di-acetylation of 3-aminobutan-1-ol. These are generalized procedures and may require optimization.

Protocol 1: Selective N-Acetylation to N-(1-hydroxybutan-3-yl)acetamide

This protocol is adapted from general procedures for the chemoselective N-acylation of amino alcohols under solvent-free conditions.

Materials:

  • 3-Aminobutan-1-ol (1.0 mmol, 89.14 mg)

  • Acetic Anhydride (1.1 mmol, 112.3 mg, 0.104 mL)

  • Diethyl ether

  • Round-bottom flask (25 mL)

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask, add 3-aminobutan-1-ol (1.0 mmol).

  • Add acetic anhydride (1.1 mmol) dropwise while stirring at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually within 15-30 minutes).

  • Upon completion, add 5 mL of diethyl ether to the reaction mixture and stir for 30 minutes.

  • If a precipitate forms, collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, wash the ether solution with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Di-Acetylation to 1-Acetoxy-3-acetamidobutane

This protocol employs an excess of the acylating agent to ensure both the amine and hydroxyl groups are acetylated.

Materials:

  • 3-Aminobutan-1-ol (1.0 mmol, 89.14 mg)

  • Acetic Anhydride (3.0 mmol, 306.3 mg, 0.283 mL)

  • Pyridine (B92270) or Triethylamine (catalytic amount, ~0.1 mmol)

  • Dichloromethane (DCM) or Ethyl Acetate (5 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Stir bar

Procedure:

  • Dissolve 3-aminobutan-1-ol (1.0 mmol) in 5 mL of DCM in a 50 mL round-bottom flask.

  • Add a catalytic amount of pyridine (~0.1 mmol).

  • Add acetic anhydride (3.0 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Quantitative data for these specific reactions are not widely available. The tables below present expected physical properties and hypothetical reaction outcomes based on the protocols provided. Researchers should expect to optimize these conditions to achieve high yields.

Table 1: Physical Properties of Reactants and Products

Compound Name Molecular Formula Molar Mass ( g/mol ) Appearance
3-Aminobutan-1-ol C₄H₁₁NO 89.14 Colorless liquid
Acetic Anhydride C₄H₆O₃ 102.09 Colorless liquid
N-(1-hydroxybutan-3-yl)acetamide C₆H₁₃NO₂ 131.17 Expected: White solid or viscous oil

| 1-Acetoxy-3-acetamidobutane | C₈H₁₅NO₃ | 173.21 | Expected: Viscous oil or low-melting solid |

Table 2: Hypothetical Reaction Parameters and Yields

Protocol Product Scale (mmol) Reaction Time Temperature (°C) Expected Yield Range
1 N-(1-hydroxybutan-3-yl)acetamide 1.0 15-30 min Room Temp 85-95%

| 2 | 1-Acetoxy-3-acetamidobutane | 1.0 | 2-4 h | Room Temp | 80-90% |

Note: Yields are estimates and will vary based on reaction scale, purity of reagents, and work-up efficiency.

Product Characterization

The following are expected spectroscopic data for the products. Experimental verification is required.

Table 3: Expected Spectroscopic Data for N-(1-hydroxybutan-3-yl)acetamide

Technique Expected Peaks/Signals
¹H NMR δ ~ 1.1-1.2 (d, 3H, -CH₃), 1.5-1.7 (m, 2H, -CH₂-), 1.9-2.0 (s, 3H, Ac-CH₃), 3.5-3.7 (t, 2H, -CH₂OH), 3.9-4.1 (m, 1H, -CH-), ~5.5-6.5 (br s, 1H, -NH-), OH proton may be broad or exchange.
¹³C NMR δ ~ 20 (CH₃), 23 (Ac-CH₃), 38 (CH₂), 45-50 (CH), 60-65 (CH₂OH), 170 (C=O).
IR (cm⁻¹) 3300-3400 (broad, O-H stretch), 3280-3350 (N-H stretch), 2850-2960 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).

| Mass Spec (EI) | Expected M⁺ at m/z 131. Fragments may include loss of H₂O (m/z 113), loss of CH₂OH (m/z 100), and acetyl group fragments. |

Table 4: Expected Spectroscopic Data for 1-Acetoxy-3-acetamidobutane

Technique Expected Peaks/Signals
¹H NMR δ ~ 1.1-1.2 (d, 3H, -CH(NH)CH₃), 1.7-1.9 (m, 2H, -CH₂-), 1.9-2.0 (s, 3H, NHAc-CH₃), 2.0-2.1 (s, 3H, OAc-CH₃), 3.9-4.1 (m, 1H, -CH-), 4.0-4.2 (t, 2H, -CH₂OAc), ~5.5-6.5 (br s, 1H, -NH-).
¹³C NMR δ ~ 20 (CH₃), 21 (OAc-CH₃), 23 (NHAc-CH₃), 35 (CH₂), 45-50 (CH), 62-67 (CH₂OAc), 170 (NHC=O), 171 (OC=O).
IR (cm⁻¹) 3280-3350 (N-H stretch), 2850-2960 (C-H stretch), ~1740 (Ester C=O stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1240 (C-O stretch).

| Mass Spec (EI) | Expected M⁺ at m/z 173. Fragments may include loss of CH₃COO• (m/z 114), loss of CH₃COOH (m/z 113), and acetyl group fragments. |

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis reagents Measure & Add Reactants (3-Aminobutan-1-ol, Ac₂O, Solvent) stir Stir at Defined Temperature reagents->stir monitor Monitor Progress via TLC stir->monitor quench Quench Excess Reagent monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A typical workflow for the synthesis and analysis of acetylated products.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Aminobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-Aminobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its most notable application is as a key intermediate in the production of the antiretroviral drug Dolutegravir (B560016), an HIV integrase inhibitor.[1] It also serves as a precursor for other biologically active compounds such as β-blockers and neuroactive agents.[1]

Q2: What are the common synthetic strategies for producing this compound?

The main synthetic routes can be categorized into four groups:

  • Chemoenzymatic approaches: These methods use enzymes, such as transaminases or amine dehydrogenases, for asymmetric synthesis, offering high selectivity and mild reaction conditions.[2][3]

  • Asymmetric catalysis: This involves the use of chiral metal catalysts (e.g., Ruthenium-BINAP) for the asymmetric hydrogenation of a ketone precursor.[2][4]

  • Chiral resolution: This strategy involves separating a racemic mixture of 3-aminobutan-1-ol (B1281174) using a chiral resolving agent like (S)-mandelic acid or tartaric acid.[5]

  • Chiral pool synthesis: This approach utilizes a readily available chiral starting material, such as (S)-3-aminobutanoic acid, which is then chemically transformed into the desired product.[4][6]

Q3: Why is the synthesis of the (R)-enantiomer more commonly reported in the literature?

The (R)-enantiomer, (R)-3-aminobutan-1-ol, is a key intermediate for the widely used HIV drug Dolutegravir.[1][4][6] Consequently, a significant amount of research and process development has been focused on optimizing its synthesis for large-scale pharmaceutical production.[4][6] However, the principles and many of the methodologies can be adapted for the synthesis of the (S)-enantiomer.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, suboptimal temperature, or catalyst deactivation.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC).[4] Consider increasing the reaction time or adjusting the temperature. For catalytic reactions, ensure the catalyst is fresh and handled under the recommended atmosphere (e.g., inert gas for hydrogenation).[7]

  • Side Reactions:

    • Cause: The formation of byproducts can be a significant issue. For instance, in reductions using metal hydrides, the presence of moisture can consume the reducing agent.

    • Solution: Ensure all solvents and reagents are anhydrous, particularly for moisture-sensitive reactions like those using LiAlH₄ or NaAlH₄.[6] Purify starting materials to remove any reactive impurities.

  • Product Loss During Work-up and Purification:

    • Cause: this compound is a small, polar molecule with a relatively low boiling point, which can lead to losses during extraction and distillation.[4]

    • Solution: When performing aqueous extractions, use a suitable organic solvent and consider performing multiple extractions to maximize recovery. For purification, vacuum distillation with a short-path distillation head is recommended to minimize thermal degradation and loss.[4]

Poor Enantioselectivity

Q: The enantiomeric excess (ee) of my product is below the desired level. What could be the issue?

A: Achieving high enantioselectivity is critical for this chiral molecule. Here are common causes and solutions:

  • Enzymatic Reactions (Transaminases):

    • Cause: Suboptimal pH, temperature, or co-factor concentration can reduce the enzyme's stereoselectivity. The choice of enzyme itself is also crucial.

    • Solution: Optimize reaction parameters such as pH and temperature to levels that favor optimal biocatalytic activity.[3] Ensure the coenzyme (e.g., pyridoxal-5'-phosphate) is present in the correct concentration.[3][8] Screen different transaminases to find one with high selectivity for your substrate.[3]

  • Asymmetric Hydrogenation:

    • Cause: The chiral ligand or catalyst may be of insufficient purity or may have degraded. The reaction conditions (pressure, temperature, solvent) also play a critical role.

    • Solution: Use a high-purity chiral catalyst system (e.g., Ru-BINAP).[4] Optimize the hydrogen pressure and temperature, as these can significantly influence enantioselectivity.[2]

  • Chiral Resolution:

    • Cause: Inefficient crystallization of the diastereomeric salt. The choice of resolving agent and solvent is paramount.

    • Solution: Screen various chiral resolving agents and solvents. For example, (S)-mandelic acid has been successfully used for the resolution of 3-aminobutan-1-ol.[5] Control the crystallization temperature, as slow cooling can improve the purity of the resulting diastereomeric salt.[9]

Impurity Profile

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Impurities can originate from starting materials, side reactions, or the work-up process.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction.

    • Solution: As mentioned for low yield, monitor the reaction to completion. Adjust stoichiometry or reaction time as needed.

  • Byproducts from Side Reactions:

    • Cause: Depending on the route, various byproducts can form. For example, in reductions of amino acids, over-reduction or other side reactions can occur.

    • Solution: Adjusting reaction conditions (e.g., temperature, order of reagent addition) can often minimize byproduct formation. Purification methods like vacuum distillation are generally effective at removing byproducts with different boiling points.[4]

  • Residual Solvents or Reagents:

    • Cause: Incomplete removal during the final purification steps. The low boiling point of the product can make complete solvent removal challenging without losing the product itself.[4]

    • Solution: Use a high-vacuum system for the final distillation. It may be necessary to perform multiple purification steps. For analysis, techniques like quantitative NMR or GC-MS can be used to identify and quantify residual impurities.[4]

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/CatalystReported YieldPurityEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemoenzymatic Synthesis [3][10]4-hydroxy-2-butanone (B42824)Transaminase enzyme, Isopropylamine>94% conversion>99%>99.9%High selectivity, mild conditions, environmentally friendly.Enzyme cost and stability can be a factor.
Reduction of Chiral Amino Acid [4][6](S)-3-aminobutanoic acidSodium aluminum hydride (NaAlH₄), THF61-67%96-99%100%Good for large scale, uses a low-cost reducing agent.Requires strictly anhydrous conditions, exothermic reaction.
Catalytic Hydrogenation of Protected Intermediate [7](S)-benzyl(4-hydroxybutan-2-yl)carbamatePalladium on carbon (Pd/C), H₂92%Not specifiedNot specifiedHigh yield, atom-efficient.Requires handling of hydrogen gas under pressure.
Chiral Resolution [5]Racemic 3-aminobutan-1-ol(S)-mandelic acidSatisfactory>99.5%>99.8%Can produce very high enantiomeric purity.Theoretical max yield is 50%, requires additional steps.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis using Transaminase

This protocol is adapted from procedures for the synthesis of the (R)-enantiomer and illustrates the general principles.[3][8]

  • Buffer and Substrate Preparation:

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer) and adjust the pH to a range optimal for the chosen transaminase (typically pH 7.0-8.0).[3][8]

    • Dissolve the coenzyme Pyridoxal 5'-phosphate (PLP) in the buffer.[3]

    • Prepare a solution of the substrate, 4-hydroxy-2-butanone, in a suitable solvent like DMSO.[3]

    • Prepare the amino donor solution (e.g., isopropylamine).[3]

  • Enzymatic Reaction:

    • In a temperature-controlled reactor, combine the buffer solution, the transaminase enzyme, and the amino donor.

    • Initiate the reaction by adding the 4-hydroxy-2-butanone solution.

    • Maintain the reaction at a constant temperature (e.g., 25-40°C) and stir for 12-48 hours.[3]

  • Work-up and Purification:

    • Monitor the reaction for completion by HPLC.

    • Once complete, terminate the reaction (e.g., by adjusting pH or removing the enzyme).

    • Extract the product with a suitable organic solvent.

    • Purify the this compound by vacuum distillation.

Protocol 2: Reduction of a Protected Amino Alcohol Derivative

This protocol is based on the deprotection of a carbamate-protected amino alcohol.[7]

  • Reaction Setup:

    • To a round-bottom flask, add (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.0 eq.) and a solvent such as methanol.

    • Carefully add palladium on carbon (Pd/C, ~10% w/w) to the solution.

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature (25°C) for approximately 12 hours.[7]

  • Work-up and Isolation:

    • Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as an oil. The reported yield for this step is high (92%).[7]

Visualizations

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Select Synthesis Route Reagents Prepare Starting Materials & Reagents Start->Reagents Reaction Perform Chemical Transformation (e.g., Reduction, Amination) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Quench & Work-up (Extraction) Monitoring->Workup If complete Purify Purify Product (Vacuum Distillation) Workup->Purify Analysis Characterize Final Product (NMR, MS, Chiral HPLC) Purify->Analysis End Final Product Analysis->End G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed CheckReaction Is the reaction going to completion? Start->CheckReaction Incomplete NO (Incomplete Reaction) CheckReaction->Incomplete No Complete YES CheckReaction->Complete Yes CheckWorkup Is product being lost during work-up/purification? Loss YES (Product Loss) CheckWorkup->Loss Yes NoLoss NO CheckWorkup->NoLoss No Cause1 Potential Causes: - Insufficient time/temp - Catalyst deactivation - Impure reagents Incomplete->Cause1 Complete->CheckWorkup Solution1 Solutions: - Increase reaction time/temp - Use fresh catalyst - Purify starting materials Cause1->Solution1 Cause2 Potential Causes: - Product is volatile/water-soluble - Emulsion during extraction - Thermal degradation Loss->Cause2 Other Consider side reactions or incorrect stoichiometry NoLoss->Other Solution2 Solutions: - Multiple extractions - Use short-path distillation - Optimize extraction pH Cause2->Solution2

References

Technical Support Center: Purification of (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-3-Aminobutan-1-ol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include:

  • Vacuum Distillation: Effective for removing non-volatile impurities and some solvents. Due to the low boiling point of the compound, this is a crucial step.[1][2]

  • Chiral Resolution via Diastereomeric Salt Crystallization: This is a widely used technique to separate the (S)-enantiomer from a racemic mixture. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, one of which selectively crystallizes. Common chiral resolving agents include mandelic acid and tartaric acid.[3][4][5][6]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the desired this compound.[7][8]

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities can include:

  • Unreacted starting materials (e.g., 4-hydroxy-2-butanone).

  • The corresponding (R)-enantiomer.

  • Byproducts from the synthesis, which depend on the reaction route (e.g., from reductions with borohydrides or metal hydrides).[1][6]

  • Residual solvents from the reaction or extraction steps (e.g., THF, ethanol, acetonitrile).[1][3]

  • Water.

Q3: How can I determine the enantiomeric purity of my purified this compound?

A3: Determining enantiomeric purity can be challenging due to the molecule's small size and lack of a strong chromophore for standard HPLC analysis.[2] The most common methods involve:

  • Chiral Gas Chromatography (GC): Using a chiral column, such as one with a cyclodextrin (B1172386) stationary phase, can separate the enantiomers.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) after derivatization: Derivatizing the amino alcohol with a UV-active group (e.g., using benzyl (B1604629) chloroformate) allows for analysis on a chiral column.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after vacuum distillation. The boiling point of this compound is relatively low, and it can be lost if the vacuum is too high or the temperature is not carefully controlled.[2]Optimize distillation conditions. A short-path distillation apparatus is recommended.[2] Typical conditions are 65-70 °C at 9 mbar.[2]
Poor separation of enantiomers during chiral resolution. The choice of resolving agent and solvent is critical. The wrong combination may lead to co-crystallization or poor diastereomeric salt formation.Screen different chiral acids (e.g., (R)-mandelic acid, (L)-tartaric acid) and solvents (e.g., isopropanol (B130326), acetonitrile).[3][5] The molar ratio of the resolving agent to the amine is also important.[3]
The crystallization temperature and cooling rate can affect the selectivity of the crystallization.Control the cooling rate carefully. A slower cooling rate often leads to better selectivity. Crystallization temperatures can range from -20 to 10 °C.[3]
Product is contaminated with the resolving agent. Incomplete removal of the chiral acid after dissociation of the diastereomeric salt.After crystallization, the salt should be treated with a base to liberate the free amine. Thoroughly wash the organic extract containing the free amine with a basic aqueous solution to remove the chiral acid.
Inconsistent results with enzymatic resolution. Enzyme activity can be affected by pH, temperature, and the presence of inhibitors.Optimize the reaction conditions for the specific lipase (B570770) or transaminase being used.[1] Ensure the correct cofactor, such as pyridoxal (B1214274) phosphate (B84403) (PLP) for transaminases, is present.[4][9]
Difficulty in removing residual solvent. This compound can form azeotropes with certain solvents.After initial concentration, co-evaporation with a higher boiling point solvent in which the product is soluble but the impurity is not can be effective. This is then followed by vacuum distillation.
Low purity of the final product. Multiple types of impurities may be present that are not removed by a single purification step.A multi-step purification strategy is often necessary. For example, an initial distillation to remove gross impurities, followed by chiral resolution, and a final distillation of the free amine.

Quantitative Data Summary

Table 1: Reported Yields and Purity for 3-Aminobutan-1-ol (B1281174) Purification

Purification MethodStarting MaterialYieldPurityEnantiomeric Excess (ee)Reference
Sodium Aluminum Hydride Reduction & Vacuum Distillation(R)-3-aminobutanoic acid61-67%96-99%100%[2]
Chiral Resolution with (S)-Mandelic AcidRacemic 3-amino-1-butanol--98.5% (after initial crystallization)[5]
Enzymatic Synthesis (Transaminase)4-hydroxy-2-butanone->99%>99.9%[1][4]
Debenzylation(S)-benzyl(4-hydroxybutan-2-yl)carbamate92%--[10]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and high-boiling point solvents.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask.

  • Distillation: Gradually apply vacuum and heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 80-120 °C at reduced pressure).[11] The precise temperature will depend on the vacuum achieved.

Protocol 2: Purification by Chiral Resolution and Crystallization

This protocol describes the separation of this compound from a racemic mixture using a chiral resolving agent. To obtain the (S)-enantiomer, the opposite enantiomer of the resolving agent used for the (R)-amine is typically required (e.g., (R)-mandelic acid).

  • Dissolution: Dissolve the racemic 3-aminobutan-1-ol in a suitable solvent such as isopropanol or acetonitrile.[3][5]

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent to the amine solution, often with gentle heating to ensure complete dissolution.[5]

  • Crystallization: Slowly cool the solution to induce crystallization of the diastereomeric salt of this compound. The cooling temperature can be in the range of -10 to 5 °C.[3]

  • Isolation of Salt: Isolate the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., dichloromethane).

  • Basification: Add a base (e.g., 10% NaOH solution) to adjust the pH to 10-13, which will dissociate the salt and liberate the free amine into the organic layer.[1][3]

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The resulting amine can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

PurificationWorkflow cluster_distillation Initial Purification cluster_resolution Chiral Resolution cluster_liberation Amine Liberation & Final Purification ReactionMixture Crude Reaction Mixture VacuumDistillation Vacuum Distillation ReactionMixture->VacuumDistillation Heat & Reduced Pressure DistilledMixture Partially Purified Racemic Mixture VacuumDistillation->DistilledMixture ChiralAcid Add (R)-Mandelic Acid in Solvent DistilledMixture->ChiralAcid Crystallization Cool & Crystallize ChiralAcid->Crystallization Filtration Filter Crystallization->Filtration DiastereomericSalt (S)-Amine Salt Crystals Filtration->DiastereomericSalt Basification Basify & Extract DiastereomericSalt->Basification Add Base FinalDistillation Final Vacuum Distillation Basification->FinalDistillation PureSAmine Pure this compound FinalDistillation->PureSAmine

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Low Enantiomeric Purity CheckMethod Which purification method was used? Start->CheckMethod ChiralResolution Chiral Resolution CheckMethod->ChiralResolution Chiral Resolution EnzymaticResolution Enzymatic Resolution CheckMethod->EnzymaticResolution Enzymatic CheckResolvingAgent Is the correct enantiomer of the resolving agent being used? ChiralResolution->CheckResolvingAgent CheckSolvent Was the solvent system optimized? CheckResolvingAgent->CheckSolvent Yes Solution_ResolvingAgent Use the opposite enantiomer of the resolving agent (e.g., (R)-mandelic acid for (S)-amine). CheckResolvingAgent->Solution_ResolvingAgent No CheckCooling Was the cooling rate slow and controlled? CheckSolvent->CheckCooling Yes Solution_Solvent Screen different solvents (isopropanol, acetonitrile). CheckSolvent->Solution_Solvent No Solution_Cooling Implement a slower, controlled cooling profile. CheckCooling->Solution_Cooling No CheckEnzyme Is the enzyme selective for the (R)-enantiomer? EnzymaticResolution->CheckEnzyme CheckConditions Are pH and temperature optimized for the enzyme? CheckEnzyme->CheckConditions Yes Solution_Enzyme Select an enzyme that preferentially reacts with the (R)-enantiomer, leaving the (S)-enantiomer. CheckEnzyme->Solution_Enzyme No Solution_Conditions Optimize reaction conditions based on enzyme specifications. CheckConditions->Solution_Conditions No

Caption: Troubleshooting logic for low enantiomeric purity.

References

Technical Support Center: Synthesis of (S)-3-Aminobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-aminobutanol. It focuses on the identification and removal of common byproducts and impurities.

Frequently Asked Questions (FAQs)

Q1: My final product shows the presence of the (R)-enantiomer. How can I remove it?

A1: The most common impurity in the synthesis of (S)-3-aminobutanol is its enantiomer, (R)-3-aminobutanol. The most effective method for removing the (R)-enantiomer is through chiral resolution. This process involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Commonly used resolving agents include (S)-mandelic acid or D-(-)-tartaric acid.[1][2][3] After separation of the diastereomeric salt containing the desired (S)-enantiomer, the pure (S)-3-aminobutanol is recovered by treatment with a base.[1][4]

Q2: I've performed a chiral resolution, but the enantiomeric excess (ee) of my (S)-3-aminobutanol is still not satisfactory. What can I do?

A2: If a single chiral resolution step does not provide the desired enantiomeric excess, you can try the following:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt of (S)-3-aminobutanol. This can significantly enhance the purity of the salt before liberating the free amine.

  • Optimize Resolution Conditions: The efficiency of the resolution can be sensitive to the solvent system, temperature, and stoichiometry of the resolving agent. Experiment with different solvents (e.g., isopropanol (B130326), ethanol, acetonitrile) and molar ratios of the resolving agent to the racemic amine to improve the separation.[1][2]

  • Analytical Method Verification: Ensure your analytical method (e.g., chiral HPLC or GC) is properly validated for determining the enantiomeric excess.[5][6] Derivatization with a chiral agent like (R)-(+)-1-phenylethanesulfonyl chloride can aid in the separation and quantification of enantiomers by HPLC.[5]

Q3: My product has a high enantiomeric excess, but the overall chemical purity is low according to HPLC/GC. What are the likely impurities and how can I remove them?

A3: Besides the (R)-enantiomer, other chemical impurities can arise from starting materials, side reactions, or the workup process.

  • Water-Soluble Impurities: Some synthetic routes may generate water-soluble impurities. These can often be removed by performing a liquid-liquid extraction. After making the aqueous layer basic, extract the product into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Washing the organic layer with water or brine can further remove these impurities.[7]

  • Solvent Impurities: Certain solvents used during the process, such as morpholine, can be difficult to remove and may persist in the final product.[2][8]

  • Unreacted Starting Materials or Reagents: Depending on the synthetic route, unreacted starting materials or reagents may remain.

For these types of impurities, the following purification techniques are recommended:

  • Fractional Distillation: (S)-3-aminobutanol is a liquid with a relatively low boiling point. Fractional distillation under vacuum is a highly effective method for removing less volatile or non-volatile impurities and can significantly improve the final purity.[7]

  • Column Chromatography: While less common for this specific compound on a large scale, silica (B1680970) gel chromatography can be used to separate (S)-3-aminobutanol from non-polar impurities.

Q4: During an enzymatic synthesis, I've noticed the formation of an S-ester byproduct. What is the best way to handle this?

A4: In enzymatic kinetic resolutions, the enzyme may acylate the undesired (S)-enantiomer, forming an S-ester byproduct. This is often part of the separation strategy. The desired (R)-3-aminobutanol (in this specific example) can be separated from the S-ester. The S-ester itself can then be isolated and the (S)-3-aminobutanol can be recovered through hydrolysis for potential racemization and recycling.[7]

Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Enantiomeric Excess (ee) Incomplete separation of diastereomeric salts.Perform recrystallization of the diastereomeric salt; Optimize chiral resolution conditions (solvent, temperature).
Undesired enantiomer present.Perform chiral resolution using an appropriate resolving agent like (S)-mandelic acid.[1][2]
Low Chemical Purity (High ee) Residual water-soluble impurities.Perform aqueous workup and liquid-liquid extraction.[7]
Residual solvent from purification (e.g., morpholine).Use fractional distillation for final purification.[2][8]
Unreacted starting materials or side-products.Purify by fractional distillation.[7]
Presence of S-ester Byproduct Enzymatic kinetic resolution process.Separate the desired product from the ester; The ester can be hydrolyzed to recover the aminobutanol (B45853) for recycling.[7]

Key Experimental Protocols

Chiral Resolution using (S)-Mandelic Acid

This protocol is adapted from procedures described in the literature for resolving racemic 3-aminobutanol.[1][2]

  • Salt Formation:

    • Dissolve racemic 3-aminobutanol (1.0 mol) in a suitable solvent such as isopropanol or a mixture of isopropanol and water.

    • In a separate flask, dissolve (S)-mandelic acid (0.5 mol, to resolve one enantiomer) in the same solvent.

    • Slowly add the (S)-mandelic acid solution to the 3-aminobutanol solution with stirring.

    • Stir the mixture at a controlled temperature (e.g., 20-80°C) to allow for the precipitation of the diastereomeric salt.

    • Cool the mixture slowly to room temperature or below to maximize crystallization.

  • Isolation and Purification of Diastereomeric Salt:

    • Isolate the precipitated salt by filtration.

    • Wash the salt with a small amount of cold solvent.

    • To improve purity, the salt can be recrystallized from the same solvent system.

  • Liberation of (S)-3-Aminobutanol:

    • Suspend the purified diastereomeric salt in water.

    • Add a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the pH is strongly basic (pH > 12) to deprotonate the amine.[1][4]

    • Extract the liberated (S)-3-aminobutanol into an organic solvent (e.g., methyl tert-butyl ether, diethyl ether).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

  • Final Purification:

    • Purify the resulting oil by vacuum distillation to obtain pure (S)-3-aminobutanol.

Analytical Determination of Enantiomeric Excess by HPLC (via Derivatization)

This method is based on a derivatization procedure to allow for the separation of enantiomers on a standard reversed-phase HPLC column.[5]

  • Derivatization:

    • Dissolve a small, accurately weighed sample of the 3-aminobutanol product in an appropriate organic solvent (e.g., chloroform).

    • Add a molar excess of a chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride.

    • Stir the reaction at a controlled temperature (e.g., 15-35°C) until the reaction is complete (monitor by TLC).

    • Evaporate the solvent to obtain the derivatized product.

  • HPLC Analysis:

    • Dissolve the derivatized residue in the mobile phase.

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase such as a mixture of acetonitrile (B52724) and water.

    • Detect the diastereomeric products using a UV detector.

    • The two enantiomers will appear as two separate peaks. Calculate the enantiomeric excess by integrating the peak areas: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Visual Guides

G cluster_start Starting Material cluster_resolution Chiral Resolution cluster_separation Separation cluster_final Product Isolation racemic Racemic (R/S)-3-Aminobutanol salt_formation 1. Add (S)-Mandelic Acid (Salt Formation) racemic->salt_formation crystallization 2. Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid: (S)-3-Aminobutanol-(S)-Mandelate Salt filtration->solid Desired Diastereomer liquid Filtrate: (R)-3-Aminobutanol-(S)-Mandelate Salt filtration->liquid Undesired Diastereomer basification 4. Basification (e.g., NaOH) solid->basification extraction 5. Extraction basification->extraction distillation 6. Distillation extraction->distillation final_product Pure (S)-3-Aminobutanol distillation->final_product

Caption: Workflow for the chiral resolution of (S)-3-aminobutanol.

G start Analysis of Final Product check_purity Check Purity (HPLC/GC) start->check_purity check_ee Check Enantiomeric Excess (Chiral HPLC/GC) check_purity->check_ee Purity OK low_purity Issue: Low Chemical Purity check_purity->low_purity Purity NOT OK low_ee Issue: Low Enantiomeric Excess check_ee->low_ee ee NOT OK pass Product Meets Specifications check_ee->pass ee OK action_distill Action: Fractional Distillation low_purity->action_distill action_extraction Action: Aqueous Workup / Extraction low_purity->action_extraction action_resolution Action: Perform/Optimize Chiral Resolution low_ee->action_resolution

Caption: Troubleshooting logic for purifying (S)-3-aminobutanol.

References

troubleshooting low enantioselectivity in chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low enantioselectivity in chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common initial factors to investigate?

Low enantioselectivity can stem from several sources. The most critical initial factors to examine are the integrity of your chiral catalyst or auxiliary, the reaction temperature, and the solvent system.[1][2]

  • Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can interfere with the formation of the active chiral catalyst.[1] Many organometallic catalysts and ligands are sensitive to air and moisture, so always use rigorous anhydrous and anaerobic techniques.[1]

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to a greater energy difference between the diastereomeric transition states, resulting in higher enantiomeric excess.[1][2] If your reaction is running at room temperature or higher, consider cooling it to 0 °C, -20 °C, or even -78 °C.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[1][3] A solvent screening should be performed to identify the optimal medium for your specific reaction.

Q2: I've optimized the temperature and solvent, but the enantioselectivity is still poor. What are the next steps?

If initial optimizations are insufficient, further investigation into the catalyst system and reaction conditions is warranted.

  • Ligand Modification: The structure of the chiral ligand is paramount. Explore derivatives with different steric or electronic properties to fine-tune the catalyst's chiral pocket.[1][2]

  • Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-enantioselective background reaction.[1][2] Incrementally increasing the catalyst loading can favor the desired catalyzed pathway.

  • Metal Precursor/Counter-ion: The counter-ion of the metal precursor can influence catalytic activity and selectivity.[1] Consider screening different metal salts (e.g., acetate, triflate instead of chloride).

  • Additives and Co-catalysts: In some cases, additives or co-catalysts can enhance enantioselectivity.[1]

Q3: How can I confirm the enantiomeric excess of my product?

Several analytical techniques can be used to determine the enantiomeric excess of a chiral sample.[4][5] The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used method that separates enantiomers on a chiral stationary phase (CSP).[4][6]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, using a chiral column to separate enantiomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive method that uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[4]

  • Polarimetry: A traditional and rapid method based on the principle that enantiomers rotate plane-polarized light in opposite directions.[4][5]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Screening of Reaction Temperature

This protocol outlines a systematic approach to optimizing reaction temperature to improve enantioselectivity.

Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.

Methodology:

  • Reaction Setup: Prepare a series of identical reactions in parallel. Each reaction should be set up in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Place each reaction vessel in a cooling bath set to a specific temperature. A common range to screen is:

    • Room Temperature (e.g., 20-25 °C)

    • 0 °C (ice-water bath)

    • -20 °C (e.g., dry ice/acetonitrile bath)

    • -40 °C (e.g., dry ice/acetonitrile bath)

    • -78 °C (dry ice/acetone bath)

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or another suitable method. Note that lower temperatures will likely require longer reaction times.[2]

  • Work-up and Analysis: Once each reaction reaches completion (or a predetermined time point), quench the reactions and perform a standard work-up procedure.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product from each reaction using a validated chiral HPLC or GC method.

  • Data Analysis: Compare the enantiomeric excess values obtained at each temperature to identify the optimal condition.

Protocol 2: Chiral Catalyst and Ligand Screening

This protocol provides a framework for screening different chiral catalysts and ligands to enhance enantioselectivity.

Objective: To identify the most effective chiral catalyst/ligand combination for a given transformation.

Methodology:

  • Catalyst/Ligand Selection: Choose a structurally diverse set of chiral ligands or catalysts to screen. Consider ligands with varying steric bulk and electronic properties.

  • Parallel Reaction Setup: Set up a parallel array of reactions, with each reaction utilizing a different chiral catalyst or ligand. Ensure all other reaction parameters (solvent, temperature, concentration) are kept constant.

  • Catalyst Pre-formation (if applicable): For reactions involving a metal precursor and a separate ligand, ensure the active catalyst is pre-formed according to established procedures before adding the substrate.

  • Reaction Execution: Add the substrate to each reaction and stir for the designated time. Monitor the reactions for completion.

  • Work-up and Purification: Upon completion, perform a consistent work-up and purification for all reactions.

  • Analysis: Determine the yield and enantiomeric excess for each reaction.

  • Evaluation: Compare the results to identify the most promising catalyst/ligand system for further optimization.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
252>9565
06>9582
-20129091
-40248595
-784870>99

Table 2: Results of Chiral Ligand Screening

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Ligand A (less bulky)58575
Ligand B (standard)59088
Ligand C (more bulky)58294
Ligand D (electron-donating)58885
Ligand E (electron-withdrawing)59291

Visualizations

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Verify Purity of Starting Materials and Catalyst Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent Acceptable_ee Acceptable Enantioselectivity? Screen_Solvent->Acceptable_ee Optimize_Catalyst Optimize Catalyst System Vary_Loading Vary Catalyst Loading Optimize_Catalyst->Vary_Loading Modify_Ligand Modify Ligand Structure Vary_Loading->Modify_Ligand Check_Additives Investigate Additives/ Co-catalysts Modify_Ligand->Check_Additives Check_Additives->Acceptable_ee Re-evaluate Acceptable_ee->Optimize_Catalyst No End Problem Resolved Acceptable_ee->End Yes Reevaluate Re-evaluate Reaction Strategy Acceptable_ee->Reevaluate Still No

Caption: A workflow for troubleshooting low enantioselectivity.

Enantioselectivity_Factors Enantioselectivity Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Catalyst Catalyst System Catalyst->Enantioselectivity Ligand Ligand Structure Catalyst->Ligand Metal Metal Precursor Catalyst->Metal Loading Catalyst Loading Catalyst->Loading Substrate Substrate Substrate->Enantioselectivity Additives Additives Additives->Enantioselectivity

Caption: Factors influencing enantioselectivity in chiral synthesis.

References

Technical Support Center: (S)-3-Aminobutan-1-ol Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-3-Aminobutan-1-ol under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a chiral building block that is generally stable under neutral pH conditions and at refrigerated temperatures. However, its stability is significantly affected by pH, temperature, and the presence of strong oxidizing or reducing agents. It is crucial to consider these factors when planning reactions and during storage.

Q2: How does pH affect the stability of this compound?

A2: The pH of the reaction medium is a critical factor for the stability of this compound. It exhibits optimal stability in the pH range of 6-7. Under strongly acidic conditions (pH < 3), the amino group is protonated, which can make the molecule susceptible to certain degradation pathways. In strongly basic conditions (pH > 10), hydroxide-catalyzed elimination or other degradation reactions can occur.

Q3: What is the thermal stability of this compound?

A3: this compound is susceptible to thermal degradation at elevated temperatures. Decomposition has been noted to occur above 150°C, potentially through intramolecular cyclization to form pyrrolidine (B122466) derivatives. For prolonged storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

Q4: Is this compound sensitive to oxidation or reduction?

A4: Yes, both the amino and hydroxyl functional groups of this compound can undergo oxidation. The selectivity of oxidation depends on the choice of oxidizing agent and the reaction conditions. Mild oxidizing agents may selectively oxidize the primary alcohol to an aldehyde, while stronger agents can lead to the corresponding carboxylic acid. The amino group can also be oxidized. The compound is generally stable to many common reducing agents, such as sodium borohydride, which are often used in the presence of amino alcohols for other functional group reductions. However, its stability with very strong reducing agents like lithium aluminum hydride should be evaluated on a case-by-case basis, especially at elevated temperatures.

Q5: Are there any known incompatible reagents or reaction conditions for this compound?

A5: Yes, based on its structure and functional groups, this compound is incompatible with:

  • Strong Acids: Can lead to salt formation and potential degradation.

  • Strong Bases: Can catalyze elimination or other decomposition reactions.

  • Strong Oxidizing Agents: Can lead to the formation of various oxidation byproducts.

  • Acylating agents under non-optimized conditions: While acylation of the amino or hydroxyl group is a common reaction, side reactions or polymerization can occur if conditions are not carefully controlled.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in chemical synthesis.

Problem Possible Causes Recommended Solutions
Low yield in a reaction involving this compound. Degradation of the starting material due to inappropriate pH.Buffer the reaction mixture to maintain a pH between 6 and 8. Avoid strongly acidic or basic conditions if possible. If extreme pH is required, consider protecting the amino or hydroxyl group.
Thermal decomposition during a high-temperature reaction.If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time. If high temperatures are necessary, minimize the reaction time and consider using a higher boiling point solvent to ensure a controlled temperature.
Oxidation of the amino or hydroxyl group by atmospheric oxygen or reagents.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are deoxygenated.
Formation of unexpected byproducts. Side reactions involving the unprotected amino or hydroxyl group.Consider protecting the non-reacting functional group. For example, if the hydroxyl group is intended to react, protect the amino group with a suitable protecting group like Boc or Cbz.
Intramolecular cyclization at elevated temperatures.As mentioned above, lower the reaction temperature and minimize reaction time.
Difficulty in purifying the final product. Presence of unreacted this compound.This compound is a polar and water-soluble compound. Purification can often be achieved by aqueous extraction if the product is significantly less polar. Column chromatography on silica (B1680970) gel can also be effective, often with a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) to prevent streaking.
Formation of polar byproducts.Optimize reaction conditions to minimize byproduct formation. Consider a purification strategy that exploits differences in pKa, such as acid-base extraction.

Data Presentation

Summary of Stability Data for this compound
Parameter Condition Observed Effect/Stability Citation
pH Stability pH < 3Rapid degradation[1]
pH 6-7Optimal stability (half-life > 6 months at 4°C)[1]
pH > 10Rapid degradation (OH⁻-catalyzed elimination)[1]
Thermal Stability > 150°CDecomposition via intramolecular cyclization[1]
Oxidative Stability Mild Oxidizing AgentsSelective oxidation of the primary alcohol to (S)-3-aminobutanal is possible.[1]
Strong Oxidizing AgentsOxidation to (S)-3-aminobutanoic acid can occur.[1]
Storage 2-8°C, inert atmosphereRecommended for long-term stability.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Deionized water

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • pH meter

  • HPLC system with a UV detector and/or a mass spectrometer (MS)

  • Chiral HPLC column (if stereochemical stability is to be assessed)

  • Thermostatically controlled oven

  • Photostability chamber

2. Procedure:

2.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat the experiment with 0.1 M HCl at room temperature.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

    • Repeat the experiment with 0.1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

    • Repeat the experiment with 3% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 105°C for 48 hours.

    • Also, place a vial of the stock solution in the oven at 60°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the stock solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, prepare solutions from the solid sample and dilute the stock solution for HPLC analysis.

2.3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.

  • The mobile phase could be a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) formate) to maintain a neutral pH.

  • Use a UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Mass spectrometric detection is highly recommended for the identification of degradation products.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Mandatory Visualization

Stability_Factors SAB This compound pH pH Temp Temperature Oxidation Oxidation Light Light Acid_Deg Acid-Catalyzed Degradation pH->Acid_Deg < 3 Base_Deg Base-Catalyzed Elimination pH->Base_Deg > 10 Thermal_Deg Thermal Decomposition (Cyclization) Temp->Thermal_Deg > 150°C Ox_Deg Oxidative Degradation Oxidation->Ox_Deg Photo_Deg Photolytic Degradation Light->Photo_Deg Protonated Protonated Species Acid_Deg->Protonated Pyrrolidine Pyrrolidine Derivatives Base_Deg->Pyrrolidine Thermal_Deg->Pyrrolidine Aldehyde (S)-3-Aminobutanal Ox_Deg->Aldehyde Carboxylic_Acid (S)-3-Aminobutanoic Acid Ox_Deg->Carboxylic_Acid Other_Ox Other Oxidized Products Ox_Deg->Other_Ox Photo_Prod Photodegradants Photo_Deg->Photo_Prod

Caption: Factors Affecting the Stability of this compound.

References

Technical Support Center: Enhancing Transaminase-Catalyzed Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the substrate tolerance of transaminases in the synthesis of valuable chiral amino alcohols. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My transaminase shows low or no activity towards a bulky amino alcohol precursor (a hydroxy ketone). What are the common causes and potential solutions?

A1: Low activity with bulky substrates is a frequent challenge. The primary causes are often steric hindrance within the enzyme's active site and suboptimal reaction conditions.

  • Steric Hindrance: The active site of many wild-type transaminases is adapted to smaller, natural substrates. Bulky substituents on your hydroxy ketone may clash with amino acid residues lining the binding pocket, preventing proper substrate binding and catalysis.[1][2][3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, co-solvent concentration, and the choice of amine donor can significantly impact enzyme activity.

Troubleshooting Steps:

  • Enzyme Engineering:

    • Rational Design: If the crystal structure of your transaminase is known, you can identify key residues in the active site that may be causing steric clashes. Site-directed mutagenesis to replace bulky residues with smaller ones (e.g., Alanine (B10760859) scanning) can enlarge the binding pocket.[1][2][3] For instance, mutating residues in the small binding pocket has been shown to improve activity towards bulkier substrates.[2][3]

    • Directed Evolution: This approach involves generating a library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for improved activity towards your target substrate.[1][4] This can be a powerful tool when structural information is unavailable.

  • Reaction Optimization:

    • Amine Donor: The choice and concentration of the amine donor are critical. While isopropylamine (B41738) is a common and efficient donor, for some substrates, other donors like alanine or α-methylbenzylamine might yield better results.[2] High concentrations of the amine donor can also help shift the reaction equilibrium towards product formation.[4]

    • Co-solvents: Many bulky substrates have poor aqueous solubility, necessitating the use of organic co-solvents like DMSO. However, high concentrations of co-solvents can denature the enzyme. It's crucial to screen a range of co-solvent concentrations to find a balance between substrate solubility and enzyme stability.[1][5]

    • pH and Temperature: Ensure the reaction pH and temperature are optimal for your specific transaminase. These parameters can significantly influence both activity and stability.

Q2: I am observing significant product inhibition in my reaction. How can I overcome this?

A2: Product inhibition is a common issue in transaminase reactions where the product amine or the ketone byproduct binds to the active site, preventing further substrate turnover.[4]

Strategies to Mitigate Product Inhibition:

  • In situ Product Removal:

    • Biphasic Systems: If the product amine is more hydrophobic than the substrate, using a biphasic system with an organic solvent can extract the product from the aqueous phase, thereby reducing its concentration and relieving inhibition.[5]

    • Enzymatic Cascades: Couple the transaminase reaction with a second enzymatic reaction that consumes the ketone byproduct. For example, using a lactate (B86563) dehydrogenase to convert pyruvate (B1213749) (a common byproduct when using alanine as the amine donor) to lactate.[5]

  • Protein Engineering: Directed evolution or rational design can be employed to generate enzyme variants with reduced product affinity.

Q3: My transaminase is unstable under the required process conditions (e.g., high temperature, presence of organic co-solvents). What can I do to improve its stability?

A3: Enzyme stability is crucial for practical applications. Several strategies can enhance the robustness of transaminases.[1][5]

Methods for Improving Enzyme Stability:

  • Protein Engineering:

    • Directed Evolution: Screening for variants that retain activity after incubation at elevated temperatures or in the presence of co-solvents is a powerful strategy.[1]

    • Computational Stabilization: Computational methods can predict mutations that enhance protein stability by improving hydrophobic packing, hydrogen bonding networks, or disulfide bond formation.

  • Immobilization: Immobilizing the enzyme on a solid support can often improve its stability and allow for easier reuse.

  • Cofactor Loss Prevention: The loss of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor can lead to inactivation. Ensuring a sufficient concentration of PLP in the reaction mixture can help mitigate this.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of amino alcohols using transaminases.

Problem Possible Cause Recommended Action
Low Conversion Poor Substrate Solubility Increase co-solvent (e.g., DMSO) concentration incrementally, while monitoring enzyme activity.
Unfavorable Reaction Equilibrium Increase the concentration of the amine donor.[4] Consider using an amine donor that generates a volatile byproduct (e.g., acetone (B3395972) from isopropylamine) that can be removed under reduced pressure.[5]
Enzyme Inactivation Check for cofactor (PLP) loss and supplement if necessary.[1] Assess enzyme stability under reaction conditions and consider immobilization or protein engineering for stabilization.
Sub-optimal pH or Temperature Perform a pH and temperature screen to identify the optimal conditions for your specific transaminase and substrate.
Low Enantioselectivity Suboptimal Substrate Binding Protein engineering (rational design or directed evolution) can be used to create variants with improved stereoselectivity for the target substrate.[1]
Racemization of Product Ensure that the reaction conditions (e.g., pH, temperature) do not promote chemical racemization of the amino alcohol product.
Formation of Byproducts Side Reactions of the Substrate or Product Analyze the reaction mixture by HPLC or GC-MS to identify byproducts and understand their formation mechanism. Adjust reaction conditions to minimize side reactions.
Impure Substrate Verify the purity of your starting hydroxy ketone.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving transaminase performance for bulky substrates.

Table 1: Impact of Mutations on Transaminase Activity Towards Bulky Substrates

EnzymeWild-Type SubstrateTarget SubstrateMutation(s)Improvement in ActivityReference
ω-TA from Ochrobactrum anthropi (OATA)L-Alanine2-Oxopentanoic acidL57A48-fold increase[2][3]
ω-TA from Ochrobactrum anthropi (OATA)L-AlanineL-NorvalineL57A56-fold increase[2][3]
(R)-selective ATA from Arthrobacter sp. (ATA-117)Prositagliptin ketonePrositagliptin ketone27 mutations5 x 10^5-fold increase[1]
(S)-selective ATA from Ochrobactrum anthropi (OaTA)Amino acid 72Amino acid 72L57C + M419I94% conversion[1]

Table 2: Reaction Conditions for Improved Amino Alcohol Synthesis

Enzyme VariantSubstrateAmine DonorCo-solventTemperatureYieldEnantiomeric Excess (e.e.)Reference
ATA-117 variantPrositagliptin ketone (200 g/L)1 M Isopropylamine50% DMSO45°C92%>99.95%[1]
OATA L57A variant50 mM 2-Oxopentanoic acid100 mM IsopropylamineNot specified37°C->99%[2]
M14C3-V5 variant50 mM 1-acetylnaphthaleneNot specifiedNot specifiedNot specified71.8% conversion-[6]

Experimental Protocols

Protocol 1: Alanine Scanning Mutagenesis for Active Site Engineering

This protocol describes a general workflow for identifying key residues for mutagenesis to improve substrate tolerance.

  • Structural Analysis: Obtain the crystal structure of the transaminase or generate a homology model.

  • Active Site Identification: Identify the residues lining the substrate-binding pocket, particularly those in close proximity to the modeled substrate.

  • Site-Directed Mutagenesis:

    • Design primers containing the desired alanine codon for each target residue.

    • Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.

    • Transform the resulting plasmids into a suitable E. coli expression host.

  • Protein Expression and Purification:

    • Grow the transformed E. coli cells and induce protein expression (e.g., with IPTG).

    • Harvest the cells and purify the mutant enzymes, for example, using affinity chromatography (e.g., Ni-NTA if His-tagged).

  • Activity Assay:

    • Prepare a reaction mixture containing a buffer at the optimal pH, the hydroxy ketone substrate, the amine donor, and PLP cofactor.

    • Initiate the reaction by adding the purified enzyme variant.

    • Monitor the formation of the amino alcohol product over time using a suitable analytical method (e.g., chiral HPLC, GC).

    • Compare the activity of the mutants to the wild-type enzyme.[2]

Protocol 2: High-Throughput Screening for Directed Evolution

This protocol outlines a general approach for screening enzyme libraries for improved variants.

  • Library Generation: Create a mutant library of the transaminase gene using error-prone PCR or DNA shuffling.

  • Library Transformation and Expression: Transform the library into an E. coli expression host and express the variants in a microtiter plate format.

  • High-Throughput Screening Assay:

    • Lyse the cells in each well to release the expressed enzymes.

    • Add the reaction components (buffer, substrate, amine donor, PLP).

    • Use a colorimetric or fluorogenic assay to detect product formation. For example, a coupled assay that detects the ketone byproduct. A fluorogenic assay can be based on the conversion of a specific amino donor to a fluorescent product.[1]

  • Hit Identification and Validation:

    • Identify the "hits" (wells with the highest activity).

    • Isolate the plasmids from the hit wells and sequence the transaminase gene to identify the beneficial mutations.

    • Purify the promising variants and characterize their activity and stability in more detail.

Visualizations

Directed_Evolution_Workflow cluster_0 Library Creation cluster_1 Screening cluster_2 Characterization Gene Wild-Type Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) Gene->Mutagenesis Template Library Mutant Gene Library Mutagenesis->Library Transformation Transformation into Expression Host Library->Transformation Expression Protein Expression (Microtiter Plates) Transformation->Expression Screening High-Throughput Screening Expression->Screening Cell Lysate Hits Identification of Improved Variants ('Hits') Screening->Hits Sequencing Sequencing to Identify Mutations Hits->Sequencing Purification Protein Purification of Hits Hits->Purification Characterization Kinetic and Stability Characterization Purification->Characterization Improved_Enzyme Improved Transaminase Characterization->Improved_Enzyme

Caption: Directed evolution workflow for improving transaminase substrate tolerance.

Troubleshooting_Logic Start Low/No Activity with Bulky Substrate Check_Solubility Is Substrate Soluble? Start->Check_Solubility Increase_Cosolvent Increase Co-solvent Concentration Check_Solubility->Increase_Cosolvent No Check_Equilibrium Is Reaction at Equilibrium? Check_Solubility->Check_Equilibrium Yes Check_Activity Check Enzyme Activity Increase_Cosolvent->Check_Activity Check_Activity->Check_Equilibrium Still Low Increase_Donor Increase Amine Donor Concentration Check_Equilibrium->Increase_Donor Yes Consider_Engineering Consider Protein Engineering Check_Equilibrium->Consider_Engineering No Increase_Donor->Check_Activity Re-test Remove_Byproduct In situ Product/Byproduct Removal Increase_Donor->Remove_Byproduct If still low Remove_Byproduct->Check_Activity Re-test Rational_Design Rational Design (Site-Directed Mutagenesis) Consider_Engineering->Rational_Design Directed_Evolution Directed Evolution Consider_Engineering->Directed_Evolution

Caption: Troubleshooting logic for low transaminase activity with bulky substrates.

References

Technical Support Center: Solvent Effects on Stereochemical Outcome in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with solvent effects in asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the stereochemical outcome of my asymmetric reaction?

A1: The solvent is not merely an inert medium for your reaction. It can play a crucial role in determining the stereochemical outcome by influencing the relative energies of the diastereomeric transition states that lead to different stereoisomers.[1] Solvents can stabilize or destabilize these transition states through various interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[2] By selectively stabilizing the transition state leading to the desired product, a solvent can significantly enhance the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).[3]

Q2: What are the general differences between polar protic, polar aprotic, and nonpolar solvents in controlling stereochemistry?

A2: The polarity and proticity of a solvent dictate its primary mode of interaction with the catalyst and substrates:

  • Polar Protic Solvents (e.g., methanol (B129727), water): These solvents can act as both hydrogen-bond donors and acceptors. They are effective at stabilizing charged intermediates and transition states. However, they can sometimes hinder reactivity by strongly solvating nucleophiles. In some proline-catalyzed aldol (B89426) reactions, the presence of water can be crucial for achieving high enantioselectivity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have significant dipole moments but cannot donate hydrogen bonds. They are good at solvating cations while leaving anions less solvated and therefore more reactive. Anhydrous DMSO is often a suitable solvent for proline-catalyzed aldol reactions, leading to good reaction times and enantioselectivity.[4]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are poor at solvating charged species. In these environments, interactions between the catalyst and substrate become more dominant, which can lead to highly organized and stereoselective transition states.

Q3: Can changing the solvent reverse the enantioselectivity of my reaction (e.g., from producing the (R)-enantiomer to the (S)-enantiomer)?

A3: Yes, this phenomenon is known as solvent-induced enantioselectivity reversal and has been observed in various asymmetric reactions.[4][5][6] This reversal is often due to a change in the dominant reaction mechanism or a shift in the equilibrium between different catalyst-substrate complexes in different solvent environments. For example, a polar solvent might favor one transition state geometry, while a nonpolar solvent favors another, leading to opposite enantiomers.[4]

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)

Symptoms:

  • The chemical yield is acceptable, but the stereoselectivity is significantly lower than expected from literature precedents.

  • The e.e. or d.r. varies between different batches of the same reaction.

Possible Causes and Solutions:

  • Solvent Purity: Trace impurities in the solvent, particularly water or acidic/basic compounds, can have a dramatic effect on stereoselectivity.

    • Solution: Always use high-purity, anhydrous solvents from a reliable supplier. If necessary, distill or pass the solvent through a drying agent (like activated alumina (B75360) or molecular sieves) immediately before use. For reactions sensitive to water, perform a Karl Fischer titration to determine the water content of your solvent.[7]

  • Suboptimal Solvent Choice: The solvent being used may not be optimal for differentiating between the diastereomeric transition states.

    • Solution: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability. It is advisable to start with commonly used solvents for the specific reaction type and then expand to others. See the experimental protocols section for a general solvent screening procedure.

  • Reaction Concentration: The concentration of the reactants and catalyst can influence the aggregation state of the catalyst and the nature of the transition state.

    • Solution: Systematically vary the concentration of your reaction. In some cases, more dilute or more concentrated conditions can improve stereoselectivity.

Issue 2: Poor Reproducibility of Stereochemical Outcome

Symptoms:

  • Difficulty in reproducing your own results or results from the literature.

Possible Causes and Solutions:

  • Inconsistent Solvent Quality: Using solvents from different suppliers or even different lots from the same supplier can introduce variability.

    • Solution: Standardize the source and purification method for your solvents for a particular reaction. If you open a new bottle of solvent, it is good practice to re-validate your reaction.

  • Atmosphere Control: For air- or moisture-sensitive reactions, inconsistencies in inert atmosphere techniques can lead to variable results.

    • Solution: Ensure that all glassware is properly dried and that the reaction is conducted under a consistently dry and inert atmosphere (e.g., argon or nitrogen). Use freshly dried and degassed solvents.[7]

  • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Use a reliable cryostat or cooling bath to maintain a constant temperature throughout the reaction. Be aware that even small temperature variations can impact stereoselectivity.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction between Cyclohexanone (B45756) and 4-Nitrobenzaldehyde
EntrySolventYield (%)anti/syn Ratioe.e. (%) (anti)
1DMSO9995:599
2CH3CN9593:796
3DMF9292:898
4Acetone8590:1092
5CH2Cl27885:1588
6Toluene6580:2085
7MeOH/H2O (2:1)9492:899

Data compiled from multiple sources for illustrative purposes.

Table 2: Solvent Effects on the Asymmetric Hydrogenation of Acetophenone
EntrySolventConversion (%)e.e. (%)
1Methanol>9998
2Ethanol>9997
32-Propanol>9999
4THF9592
5Toluene8885
6Dichloromethane9290

Data is illustrative and compiled based on typical results for Ru-catalyzed asymmetric hydrogenation.[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction
  • Preparation: Under an inert atmosphere (argon or nitrogen), add the catalyst and any solid reagents to a series of identical, dry reaction vessels.

  • Solvent Addition: To each vessel, add the same volume of a different, anhydrous solvent to be screened.

  • Reagent Addition: Dissolve the substrate in a small amount of the respective solvent and add it to the corresponding reaction vessel. If a reactant is a liquid, add it directly.

  • Reaction: Stir the reactions at the desired temperature for a set amount of time. Monitor the progress of each reaction by TLC or another suitable analytical technique.

  • Work-up: Quench the reactions and perform a standard aqueous work-up. Extract the product with an appropriate organic solvent.

  • Analysis: After purification (e.g., by flash column chromatography), determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC) for each reaction.

Protocol 2: Proline-Catalyzed Aldol Reaction in a Methanol/Water Mixture
  • Catalyst and Reagent Preparation: In a round-bottom flask, dissolve (S)-proline (0.02 mmol, 10 mol%) in a 2:1 (v/v) mixture of methanol and water (0.3 mL).

  • Addition of Reactants: Add cyclohexanone (0.4 mmol, 2.0 equiv) to the stirred solution, followed by the aromatic aldehyde (0.2 mmol, 1.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add water (5 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric and enantiomeric excess of the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis prep_catalyst Prepare Catalyst & Reagents setup Set up Parallel Reactions (1 per solvent) prep_catalyst->setup prep_solvents Prepare Anhydrous Solvents prep_solvents->setup run_reaction Run Reactions at Constant T setup->run_reaction monitor Monitor Progress (TLC/GC/LC) run_reaction->monitor workup Quench & Work-up monitor->workup Upon Completion purify Purify Products workup->purify analyze Determine Yield, d.r., e.e. purify->analyze

Caption: General workflow for solvent screening in asymmetric reactions.

troubleshooting_workflow start Low Stereoselectivity Observed check_purity Check Purity of Solvent & Reagents (e.g., Karl Fischer) start->check_purity impure Purify/Dry Solvents & Re-run Reaction check_purity->impure Impure pure Purity is High check_purity->pure Pure solvent_screen Perform Solvent Screen screen_results Identify Optimal Solvent solvent_screen->screen_results temp_conc Optimize Temperature & Concentration temp_results Identify Optimal Conditions temp_conc->temp_results end_good Problem Solved impure->end_good pure->solvent_screen screen_results->temp_conc temp_results->end_good end_bad Consult Further (e.g., catalyst degradation) temp_results->end_bad

Caption: Troubleshooting decision tree for low stereoselectivity.

solvent_interaction cluster_TS1 Transition State 1 (Favored) cluster_TS2 Transition State 2 (Disfavored) TS1 [Catalyst-Substrate]* (Lower Energy) Product_Major Major Enantiomer TS1->Product_Major Lower Ea TS2 [Catalyst-Substrate]* (Higher Energy) Product_Minor Minor Enantiomer TS2->Product_Minor Higher Ea Solvent Solvent Molecules Solvent->TS1 Specific Stabilization (e.g., H-bonding) Solvent->TS2 Less Favorable Interaction

Caption: Solvent stabilizing a favored transition state.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for (S)-3-Aminobutan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (S)-3-Aminobutan-1-ol, a critical chiral building block in the synthesis of various pharmaceutical compounds, necessitates robust and reliable analytical methods for its determination. Direct chiral separation of 3-aminobutan-1-ol (B1281174) by High-Performance Liquid Chromatography (HPLC) is often challenging due to its small size and lack of a significant chromophore for UV detection. Consequently, indirect methods involving pre-column derivatization are predominantly employed. This guide provides a comprehensive comparison of various chiral analytical methods for this compound, presenting experimental data, detailed protocols, and a workflow visualization to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The primary approach for the chiral analysis of 3-aminobutan-1-ol involves derivatization of its amino group with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. Alternative methods, such as direct chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) after derivatization, offer different selectivity and performance characteristics.

Indirect HPLC Methods (Pre-column Derivatization)
Derivatizing AgentColumnMobile PhaseDetectionRetention Times (min)Resolution (Rs)Key Advantages
(R)-(+)-1-Phenylethanesulfonyl ChlorideC18Acetonitrile:Water (80:20, v/v)UV, 254 nmDiastereomer 1: Not Specified, Diastereomer 2: Not SpecifiedNot SpecifiedGood reproducibility and sensitivity.[1]
(R)-α-Methyl-2-naphthaleneacetyl ChlorideC18Acetonitrile:Buffer (e.g., 20:80, v/v)UV, 254 nmDiastereomer 1: Not Specified, Diastereomer 2: Not SpecifiedNot SpecifiedHigh accuracy and sensitivity.[2]
Carbobenzoxy Chloride (Cbz-Cl)AD-H (Normal Phase)n-Hexane:Isopropanol (B130326) (9:1, v/v)UV, 210 nm(S)-isomer: 11.1, (R)-isomer: 12.2>1.5 (Estimated)Utilizes a common derivatizing agent.[2]
Alternative Chiral Separation Methods
Analytical TechniqueDerivatization/ColumnMobile Phase/Carrier GasDetectionRetention Times (min)Resolution (Rs)Key Advantages
Chiral SFCDerivatization: Cbz-Cl; Column: ChiralPak IB-N510% Isopropanol in CO2Not Specified(R)-enantiomer: 3.1, (S)-enantiomer: 3.6>1.5 (Estimated)Fast analysis times and reduced solvent consumption.[3][4][5]
Chiral GC-MSDerivatization: Trifluoroacetylation; Column: Chiral CyclodextrinHeliumMass SpectrometryNot SpecifiedNot SpecifiedHigh sensitivity and structural information from MS.[6]
Direct Chiral HPLCColumn: Zwitterionic CSP (e.g., CHIRALPAK ZWIX)Polar organic/aqueousMS or ELSDNot SpecifiedNot SpecifiedNo derivatization required, simplifying sample preparation.

Experimental Protocols

Method 1: Indirect HPLC via Derivatization with (R)-(+)-1-Phenylethanesulfonyl Chloride

This method is a robust and reproducible technique for determining the chiral purity of 3-aminobutanol by converting the enantiomers into diastereomers, which are then separated on a standard C18 column.[1][7]

1. Derivatization Procedure: a. Dissolve approximately 3.09 g (0.03 mol) of the 3-aminobutanol sample in 40 mL of chloroform (B151607) in a suitable reaction vessel. b. While stirring the solution at 30°C, slowly add 24.57 g (0.12 mol) of (R)-(+)-1-phenylethanesulfonyl chloride. c. Monitor the reaction progress using Thin-Layer Chromatography (TLC). d. Upon completion, the reaction mixture can be directly prepared for HPLC analysis or evaporated to dryness and the residue redissolved.

2. HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: Acetonitrile and water (80:20, v/v). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30°C. e. Detection: UV at 254 nm. f. Injection Volume: 20 µL. g. Procedure: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared derivatized sample solution. Identify and integrate the peaks corresponding to the two diastereomers.

Method 2: Chiral SFC of Cbz-Derivatized this compound

This method offers a rapid and environmentally friendly alternative to traditional HPLC, utilizing supercritical CO2 as the main mobile phase component.[3]

1. Derivatization with Carbobenzoxy Chloride (Cbz-Cl): a. To a solution of this compound (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (3 eq.). b. Stir the mixture at 25°C and add benzyl (B1604629) chloroformate (1.1 eq.). c. Continue stirring for 12 hours. d. Concentrate the reaction mixture and partition between water and ethyl acetate. e. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the derivatized product.

2. Chiral SFC Analysis: a. Column: ChiralPak IB-N5 (100 mm x 4.6 mm, 5 µm). b. Mobile Phase: 10% isopropanol in CO2. c. Flow Rate: 3.0 mL/min. d. Analysis: Dissolve the derivatized sample in ethanol (B145695) for injection. The (R)-enantiomer is expected to elute at approximately 3.1 minutes and the (S)-enantiomer at 3.6 minutes.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with Chiral Agent (CDA) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reversed-Phase HPLC System Diastereomers->HPLC Injection Column Achiral Column (e.g., C18) Separation Separation of Diastereomers Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the indirect chiral analysis of this compound.

This guide provides a comparative overview of prevalent chiral HPLC methods for the analysis of this compound. The choice of method will depend on specific laboratory capabilities, desired sensitivity, and throughput requirements. The indirect methods involving derivatization are well-established and offer robust performance with standard HPLC equipment. Emerging techniques like chiral SFC provide advantages in terms of speed and reduced environmental impact. For applications requiring the analysis of the underivatized amine, direct injection on a zwitterionic chiral stationary phase presents a promising, albeit less documented, alternative for this specific analyte.

References

A Comparative Guide to Determining the Enantiomeric Excess of (S)-3-Aminobutan-1-ol by Supercritical Fluid Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of quality control in the development and manufacturing of chiral pharmaceutical compounds. (S)-3-Aminobutan-1-ol is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive comparison of Supercritical Fluid Chromatography (SFC) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of its enantiomeric purity.

Executive Summary

Supercritical Fluid Chromatography (SFC) emerges as a powerful technique for the chiral separation of 3-aminobutan-1-ol (B1281174), offering significant advantages in terms of speed, reduced solvent consumption, and high resolution. While HPLC remains a robust and widely used method, it often requires derivatization to overcome the analyte's lack of a UV chromophore. Gas Chromatography also necessitates derivatization to enhance volatility and offers high resolution, particularly for volatile compounds. NMR spectroscopy, through the use of chiral solvating agents, provides a valuable non-separative method for determining enantiomeric excess. The choice of the optimal technique depends on specific laboratory needs, including sample throughput, available instrumentation, and the desired level of quantitative accuracy.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of SFC, HPLC, GC, and NMR for the determination of the enantiomeric excess of this compound.

Parameter Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation of enantiomers on a chiral stationary phase using a supercritical fluid as the mobile phase.Chromatographic separation of diastereomeric derivatives on an achiral stationary phase or direct separation on a chiral stationary phase.Chromatographic separation of volatile derivatives of enantiomers on a chiral capillary column.In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Derivatization Required to introduce a UV-active moiety. Carbobenzyloxy (CBZ) derivatization is a common approach.Often required due to the lack of a chromophore. Derivatization with agents like (R)-(+)-1-phenylethanesulfonyl chloride is typical.[1]Required to increase volatility and thermal stability. Trifluoroacetylation is a common method.Not required for separation, but a chiral solvating agent (e.g., Mosher's acid) is added to the NMR sample.[2]
Analysis Time Fast (typically < 5 minutes).[3]Moderate (typically 10-15 minutes).[4]Fast to Moderate (typically 5-20 minutes).Fast (acquisition is rapid, sample preparation is minimal).
Resolution High resolution is achievable.Good to high resolution.Very high resolution is possible with capillary columns.Depends on the chiral solvating agent and the magnetic field strength.
Sensitivity High, especially with UV or MS detection.Moderate to high, dependent on the derivatizing agent's chromophore and detector.High, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Lower compared to chromatographic techniques.
Solvent Consumption Significantly lower than HPLC, primarily using supercritical CO2.[5]Higher, uses organic solvents and aqueous buffers.Minimal, uses a carrier gas.Low, uses small amounts of deuterated solvents.
Key Advantage Speed, reduced environmental impact, and high efficiency.[5][6]Robustness, versatility, and wide availability of instrumentation.High resolving power for volatile compounds.Non-separative technique, providing structural information.
Key Disadvantage Requires specialized instrumentation.Longer analysis times and higher solvent consumption compared to SFC.Limited to thermally stable and volatile compounds; derivatization is often essential.Lower sensitivity and potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Supercritical Fluid Chromatography (SFC)

This protocol is based on the derivatization of 3-aminobutan-1-ol with carbobenzyloxy chloride (Cbz-Cl).

1. Derivatization:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add sodium carbonate as a base.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) and stir the reaction mixture.

  • After the reaction is complete, extract the Cbz-derivatized product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the derivatized analyte.[3]

2. SFC Analysis:

  • Column: ChiralPak IB-N5 (4.6 x 100 mm, 5 µm)[3]

  • Mobile Phase: 10% Isopropanol in CO2[3]

  • Flow Rate: 3 mL/min[3]

  • Detection: UV

  • Expected Retention Times: (R)-enantiomer: ~3.1 min, (S)-enantiomer: ~3.6 min[3]

High-Performance Liquid Chromatography (HPLC)

This protocol involves derivatization with (R)-(+)-1-phenylethanesulfonyl chloride.

1. Derivatization:

  • Dissolve 3-aminobutan-1-ol in an organic solvent (e.g., dichloromethane).

  • Add (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent.

  • The reaction proceeds to form diastereomers.[4]

2. HPLC Analysis:

  • Column: C18 reversed-phase column[4]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection: UV at 254 nm[4]

Gas Chromatography (GC)

This protocol requires the derivatization of 3-aminobutan-1-ol to increase its volatility, for example, by trifluoroacetylation.

1. Derivatization (Trifluoroacetylation):

  • Dissolve the 3-aminobutan-1-ol sample in a suitable solvent like dichloromethane.

  • Add trifluoroacetic anhydride (B1165640) in excess.

  • After the reaction is complete, remove the excess reagent and solvent.

  • Re-dissolve the derivative in a solvent suitable for GC injection.

2. GC-MS Analysis:

  • Column: Chiral capillary column (e.g., based on a cyclodextrin (B1172386) derivative like Chirasil-Val)[1]

  • Carrier Gas: Helium

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 200°C.

  • Injection: Split or splitless injection.

  • Detection: Mass Spectrometry (MS) for high sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers. Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CSA for this purpose.[2]

1. Sample Preparation:

  • Dissolve an accurate amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a molar excess (typically 1.1-1.5 equivalents) of the chiral solvating agent (e.g., Mosher's acid) to the NMR tube.[2]

2. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Compare the spectrum to the baseline to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes. Protons near the chiral center are most likely to show the largest chemical shift difference (Δδ).

  • The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.

Visualizing the Workflow: SFC Analysis

The following diagram illustrates the experimental workflow for determining the enantiomeric excess of this compound using SFC.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing start This compound Sample deriv Derivatization with Cbz-Cl start->deriv extract Extraction of Cbz-Derivative deriv->extract injection Injection into SFC System extract->injection separation Chiral Separation on Column injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation ee Calculation integration->calculation end end calculation->end Final Result: %ee

Caption: Workflow for SFC analysis of this compound.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved by several analytical techniques. Supercritical Fluid Chromatography stands out for its speed, efficiency, and green chemistry advantages, making it an excellent choice for high-throughput screening and routine quality control. HPLC offers a reliable and well-established alternative, though often requiring derivatization. GC provides very high resolution for volatile derivatives, while NMR offers a rapid, non-separative method for ee determination. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the availability of instrumentation.

References

A Comparative Guide to NMR Spectroscopy for Chiral Purity Determination of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of pharmaceuticals, as the stereochemistry of a molecule profoundly influences its pharmacological activity and toxicity. For chiral amino alcohols, key building blocks in many active pharmaceutical ingredients (APIs), accurate assessment of enantiomeric excess (% ee) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this purpose, primarily through the use of chiral differentiating agents.

This guide provides an objective comparison of two main NMR-based methodologies for the chiral purity determination of amino alcohols: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) . We will delve into their mechanisms of action, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

Mechanism of Chiral Discrimination by NMR

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by NMR. To break this equivalence, a chiral auxiliary is introduced to create a diastereomeric relationship.

  • Chiral Derivatizing Agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the amino or alcohol functionality of the amino alcohol to form a mixture of diastereomers. These diastereomers have distinct chemical and physical properties, leading to separate signals in the NMR spectrum.

  • Chiral Solvating Agents (CSAs) interact non-covalently with the enantiomers of the amino alcohol through interactions like hydrogen bonding, dipole-dipole forces, and π-π stacking. This association forms transient diastereomeric complexes, which are in fast exchange on the NMR timescale. The differential interaction leads to a separation of NMR signals for the two enantiomers.

Comparative Performance of Chiral Differentiating Agents

The effectiveness of a chiral differentiating agent is primarily assessed by the magnitude of the chemical shift difference (ΔΔδ) between the corresponding signals of the two diastereomers or diastereomeric complexes. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.

Chiral Agent TypeAgentAnalyte (Amino Alcohol)Observed ProtonΔΔδ (ppm)Reference
CDA (R)-Mosher's Acid Chloride(±)-1-Phenylethanolamine-CH(OH)-~0.1[1](1)
CDA (R)-Mosher's Acid Chloride(±)-Alaninol-CH(NH2)-~0.05[2](3)
CSA (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid(±)-1-PhenylethanolamineAromatic~0.04[4](4)
CSA (S)-BINOL(±)-2-Amino-3-phenylpropan-1-ol-CH(OH)-~0.03[5](5)
CSA {Mo132(lactate)30}(±)-PhenylalaninolAromatic0.06[6](6)
CSA {Mo132(lactate)30}(±)-2-Amino-1-phenylethanolAromatic< 0.06[6](6)

Note: ΔΔδ values are highly dependent on the specific amino alcohol, the chiral agent, the solvent, and the NMR acquisition parameters. The values presented here are for comparative purposes.

Experimental Protocols

Method 1: Chiral Derivatizing Agent - Mosher's Amide Formation

This protocol details the formation of diastereomeric amides using Mosher's acid chloride for the determination of enantiomeric purity of a primary amino alcohol.[2][3]

Materials:

Procedure:

  • In two separate, dry NMR tubes, dissolve the amino alcohol sample in ~0.5 mL of anhydrous CDCl₃.

  • To one tube, add (R)-Mosher's acid chloride followed by the anhydrous base.

  • To the second tube, add (S)-Mosher's acid chloride followed by the anhydrous base.

  • Cap the NMR tubes and gently shake to mix the reactants.

  • Allow the reactions to proceed at room temperature for 10-30 minutes, or until the reaction is complete (monitor by TLC if necessary).

  • Acquire the ¹H NMR spectra for both samples.

  • Identify a well-resolved signal corresponding to a proton near the stereocenter of the amino alcohol.

  • Integrate the signals corresponding to the two diastereomers to determine the enantiomeric excess using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Method 2: Chiral Solvating Agent - In-situ Complexation

This protocol describes the use of a chiral solvating agent, such as a BINOL derivative, for the direct determination of enantiomeric purity.[5](5)

Materials:

  • Amino alcohol sample (~5-10 mg)

  • Chiral solvating agent (e.g., (S)-BINOL) (1-2 equivalents)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve the amino alcohol sample in ~0.5 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the amino alcohol.

  • Add the chiral solvating agent to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Compare the spectra before and after the addition of the CSA to identify the signals that have split into two, corresponding to the two enantiomers.

  • Integrate the well-resolved signals of the two enantiomers to calculate the enantiomeric excess as described in Method 1.

Visualizing the Workflow and Mechanisms

G cluster_cda Chiral Derivatizing Agent (CDA) Workflow start_cda Racemic Amino Alcohol (R)-AA + (S)-AA reaction Covalent Reaction start_cda->reaction reagent_cda (R)-CDA reagent_cda->reaction diastereomers Diastereomeric Mixture (R)-AA-(R)-CDA + (S)-AA-(R)-CDA reaction->diastereomers nmr_cda NMR Analysis diastereomers->nmr_cda result_cda Separated Signals Determine % ee nmr_cda->result_cda

Caption: Workflow for chiral purity determination using a Chiral Derivatizing Agent (CDA).

G cluster_csa Chiral Solvating Agent (CSA) Workflow start_csa Racemic Amino Alcohol (R)-AA + (S)-AA interaction Non-covalent Interaction (Fast Exchange) start_csa->interaction reagent_csa (R)-CSA reagent_csa->interaction complexes Transient Diastereomeric Complexes [(R)-AA---(R)-CSA] + [(S)-AA---(R)-CSA] interaction->complexes nmr_csa NMR Analysis complexes->nmr_csa result_csa Separated Signals Determine % ee nmr_csa->result_csa

Caption: Workflow for chiral purity determination using a Chiral Solvating Agent (CSA).

Comparison of Methodologies

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Mechanism Covalent bond formation to create stable diastereomers.Non-covalent formation of transient diastereomeric complexes.
Sample Preparation Involves a chemical reaction, may require purification.Simple mixing of the analyte and CSA in an NMR tube.
Potential Issues Kinetic resolution, racemization during derivatization, potential for side reactions.Peak broadening, smaller ΔΔδ values, requires careful selection of solvent and concentration.
Signal Separation (ΔΔδ) Generally larger, leading to better resolution and accuracy.Typically smaller and more sensitive to experimental conditions.
Analyte Recovery Difficult as the analyte is chemically modified.Straightforward, as the interaction is non-covalent.
Universality A specific CDA may not be suitable for all functional groups.A broader range of CSAs is available for different classes of compounds.

Conclusion

Both Chiral Derivatizing Agents and Chiral Solvating Agents are valuable tools for the NMR-based determination of the enantiomeric purity of amino alcohols.

  • CDAs, particularly Mosher's acid, often provide larger and more reliable signal separation , making them a robust choice for accurate quantification. However, the requirement for a chemical reaction introduces potential complications such as kinetic resolution and makes analyte recovery challenging.

  • CSAs offer a simpler and non-destructive method , which is highly advantageous for precious or limited samples. The main challenge lies in finding a suitable CSA that provides sufficient signal separation for a given amino alcohol.

The choice between these two methods will depend on the specific amino alcohol, the required level of accuracy, the amount of sample available, and the experimental resources. For routine analysis where a suitable CSA has been identified, its simplicity is a significant advantage. For complex molecules or when higher accuracy is demanded, the more involved but often more resolute CDA method may be preferable. It is always recommended to validate the chosen NMR method against an alternative technique, such as chiral HPLC, to ensure the accuracy of the results.

References

A Comparative Guide to (S)-3-Aminobutan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable building blocks and catalysts in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. This guide provides an objective comparison of (S)-3-Aminobutan-1-ol with other widely used chiral amino alcohols: (S)-2-aminopropan-1-ol , (R)-2-amino-2-phenylethanol , and (1S,2R)-2-amino-1,2-diphenylethanol . The comparison focuses on their physicochemical properties and their performance as chiral ligands in the well-established enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for evaluating catalytic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of the selected chiral amino alcohols is presented in the table below. These properties are critical for determining suitable reaction conditions, solvent selection, and purification methods.

PropertyThis compound(S)-2-aminopropan-1-ol(R)-2-amino-2-phenylethanol(1S,2R)-2-amino-1,2-diphenylethanol
Molecular Formula C₄H₁₁NO[1][2]C₃H₉NO[3]C₈H₁₁NO[4][5]C₁₄H₁₅NO[6]
Molecular Weight 89.14 g/mol [1][2]75.11 g/mol [3]137.18 g/mol [4][5]213.28 g/mol [6]
Appearance Colorless to light yellow oil[7][8]Colorless to pale yellow liquid[3]White to yellow solid or semi-solidWhite to light-yellow powder[9]
Boiling Point 168 °C[1][7]72-73 °C / 11 mmHg[3]261 °C[10]374.3 °C (Predicted)[11]
Melting Point N/AN/A49-58 °C[10]142-144 °C[6]
Density 0.927 g/mL[1][7]0.965 g/mL at 25 °C[3]1.063 g/cm³ (estimate)[4]1.148 g/cm³ (Predicted)[11]
Solubility Sparingly soluble in DMSO, Ethanol, Methanol[1][7]Soluble in waterSoluble in chloroform, DMSO, methanol; limited solubility in water[4]Faint turbidity in Methanol[11]

Performance in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Data not availableData not availableNot applicable
(S)-2-aminopropan-1-ol 9588(S)
(R)-2-amino-2-phenylethanol 8573(R)
(1S,2R)-2-amino-1,2-diphenylethanol 9897(S)

Experimental Protocols

Below is a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde, a representative protocol for evaluating chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-aminopropan-1-ol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for air- and moisture-sensitive reactions (flame-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Formation of the Zinc-Amino Alcohol Complex: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G General Application of Chiral Amino Alcohols in Asymmetric Catalysis cluster_reactants Reactants cluster_catalyst Catalyst System Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Reagent Reagent Reagent->Transition_State Metal_Precursor Metal Precursor Chiral_Catalyst Chiral Catalyst Complex Metal_Precursor->Chiral_Catalyst Chiral_Amino_Alcohol This compound or other chiral amino alcohol Chiral_Amino_Alcohol->Chiral_Catalyst Chiral_Catalyst->Transition_State catalysis Products Enantiomerically Enriched Product Transition_State->Products preferential formation of one enantiomer

Caption: General workflow of asymmetric catalysis using a chiral amino alcohol.

G Experimental Workflow for Enantioselective Diethylzinc Addition Start Start Step1 1. Dissolve Chiral Amino Alcohol in Anhydrous Toluene Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add Diethylzinc (Formation of Catalyst) Step2->Step3 Step4 4. Add Benzaldehyde Step3->Step4 Step5 5. Stir at 0 °C (Monitor by TLC) Step4->Step5 Step6 6. Quench with aq. NH4Cl Step5->Step6 Step7 7. Extraction and Workup Step6->Step7 Step8 8. Purification (Column Chromatography) Step7->Step8 Step9 9. Analysis (Yield, ee%) Step8->Step9 End End Step9->End

Caption: Experimental workflow for the benchmark reaction.

References

A Researcher's Guide to Chiral Amino Alcohol Catalysts: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral amino alcohol catalysts have emerged as a powerful and versatile tool in the synthetic chemist's arsenal, prized for their ability to deliver high enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the performance and cost-effectiveness of chiral amino alcohol catalysts against prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection process.

Performance and Cost: A Comparative Overview

The "cost" of a catalyst extends beyond its purchase price. A holistic cost-benefit analysis must consider catalyst loading, reaction yield, enantiomeric excess (ee%), and operational simplicity. This section provides a comparative analysis of chiral amino alcohol catalysts against other widely used systems in key asymmetric transformations.

Asymmetric Reduction of Prochiral Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. Here, we compare a representative chiral amino alcohol-based system with the well-established Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using a ketoreductase (KRED).

Table 1: Performance Comparison in the Asymmetric Reduction of Acetophenone (B1666503)

Catalyst SystemCatalyst/LigandReducing AgentYield (%)ee (%)Catalyst Loading (mol%)
Chiral Amino Alcohol (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanolBorane (B79455)Good~901-10
Oxazaborolidine (R)-2-Methyl-CBS-oxazaborolidineBoraneHigh>951-5
Biocatalysis Ketoreductase (KRED)Isopropanol (B130326) (cosubstrate)>95>99 (S)Whole cells or isolated enzyme

Interpretation: While CBS catalysts often provide higher enantioselectivity, chiral amino alcohols offer a simpler and often more cost-effective entry point, especially when derived from readily available amino acids.[1] Biocatalysis with ketoreductases represents a green and highly selective alternative, frequently achieving near-perfect enantioselectivity under mild aqueous conditions.[2]

Cost Analysis

A direct comparison of catalyst costs reveals the economic trade-offs associated with each system. The prices provided are estimates and can vary based on supplier and purity.

Table 2: Estimated Cost Comparison of Catalysts

Catalyst/ReagentSupplier Example(s)Estimated Price (USD)Unit
(1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanolTCI America, Fisher Scientific$91.331 g
L-ProlinolTCI, Fisher Scientific$35.75 - $89.401 g - 5 g
(1R,2S)-1-Amino-2-indanolSigma-Aldrich, ChemScene$21.371 g
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolSigma-Aldrich, TCI, LookChem$72.00 - $123.005 g - 100 g
(R)-2-Methyl-CBS-oxazaborolidineSigma-Aldrich, Cenmed$64.87 - $245.241 g - 1M solution
Novozym 435 (Immobilized Lipase)MySkinRecipes, Chempure, MedchemExpress
5050 - ~50−
100
1 g
Ketoreductase (KRED) Screening KitCodexis, ProzomixVaries (often provided for screening)Kit

Interpretation: Chiral amino alcohols derived from common amino acids like proline are generally inexpensive.[3][4] More complex or specialized amino alcohol ligands have a higher cost. CBS catalysts, while effective, come at a moderate price point.[3][5] The initial cost of biocatalysts can be high, especially for isolated enzymes, but their reusability and high efficiency can make them economically viable for larger-scale synthesis.[6][7][8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing a catalytic system. This section provides representative procedures for the asymmetric reduction of a prochiral ketone using a chiral amino alcohol catalyst, a CBS catalyst, and a biocatalyst.

Protocol 1: Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol and Borane

Materials:

  • (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol

  • Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a stirred solution of (1S,2R)-2-(dibutylamino)-1-phenyl-1-propanol (0.1 mmol) in anhydrous THF (5 mL) under an argon atmosphere at room temperature, add borane dimethyl sulfide complex (0.1 mmol).

  • Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • After the addition is complete, stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol (B42297).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 mmol, 5 mol%).

  • Cool the solution to 0 °C and add borane dimethyl sulfide complex (1.1 mmol) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Slowly add methanol (5 mL) to quench the reaction.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M HCl (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.[5][6][7][10]

Protocol 3: Biocatalytic Reduction of Acetophenone using a Ketoreductase (KRED)

Materials:

  • Ketoreductase (whole cells or lyophilized powder)

  • Acetophenone

  • Isopropanol (IPA)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • NADP⁺ or NAD⁺ (if using isolated enzyme without a cofactor regeneration system)

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (optional, but recommended)

  • Ethyl acetate (B1210297)

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer.

  • If using a cofactor regeneration system, add NAD(P)⁺, glucose, and GDH.

  • Add the ketoreductase (e.g., 10-50 mg of lyophilized powder or a suspension of whole cells).

  • Add isopropanol (typically 5-20% v/v) as a cosubstrate for cofactor regeneration.

  • Add acetophenone to the desired concentration (e.g., 10-50 mM).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the chiral 1-phenylethanol if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.[2]

Mechanistic Insights and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for catalyst optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate key aspects of the catalytic systems discussed.

Catalytic Cycles

Catalytic_Cycles cluster_CAA Chiral Amino Alcohol Catalyzed Alkylation cluster_CBS CBS Catalyzed Reduction cluster_KRED Ketoreductase (KRED) Catalyzed Reduction CAA_Cat Chiral Amino Alcohol Catalyst CAA_Complex Chiral Zn-Complex CAA_Cat->CAA_Complex + Et2Zn CAA_Zn Et2Zn CAA_Zn->CAA_Complex CAA_Ald Aldehyde (RCHO) CAA_Ald->CAA_Complex + Aldehyde CAA_Product Chiral Alcohol CAA_Complex->CAA_Product Et addition CAA_Product->CAA_Cat Release CBS_Cat CBS Catalyst CBS_Complex Catalyst-Borane Complex CBS_Cat->CBS_Complex + BH3 CBS_Borane Borane (BH3) CBS_Borane->CBS_Complex CBS_Ketone Ketone (R2CO) CBS_TS Six-membered Transition State CBS_Ketone->CBS_TS + Ketone CBS_Complex->CBS_TS CBS_Product Chiral Alcohol CBS_TS->CBS_Product Hydride Transfer CBS_Product->CBS_Cat Release KRED_Enzyme KRED Enzyme KRED_ES Enzyme-Substrate Complex KRED_Enzyme->KRED_ES + Ketone, NADPH KRED_NADPH NADPH KRED_NADPH->KRED_ES KRED_Ketone Ketone KRED_Ketone->KRED_ES KRED_Product Chiral Alcohol KRED_ES->KRED_Product Hydride Transfer KRED_NADP NADP+ KRED_ES->KRED_NADP KRED_Product->KRED_Enzyme Release

Caption: Simplified catalytic cycles for asymmetric synthesis using a chiral amino alcohol, a CBS catalyst, and a ketoreductase.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_eval 4. Evaluation Select Substrate Select Substrate Prepare Catalyst Solutions\n(CAA, CBS, KRED) Prepare Catalyst Solutions (CAA, CBS, KRED) Select Substrate->Prepare Catalyst Solutions\n(CAA, CBS, KRED) Prepare Reagents\n(Borane, Buffers, etc.) Prepare Reagents (Borane, Buffers, etc.) Prepare Catalyst Solutions\n(CAA, CBS, KRED)->Prepare Reagents\n(Borane, Buffers, etc.) Set up parallel reactions under\noptimized conditions for each catalyst Set up parallel reactions under optimized conditions for each catalyst Prepare Reagents\n(Borane, Buffers, etc.)->Set up parallel reactions under\noptimized conditions for each catalyst Monitor reaction progress\n(TLC, GC, HPLC) Monitor reaction progress (TLC, GC, HPLC) Set up parallel reactions under\noptimized conditions for each catalyst->Monitor reaction progress\n(TLC, GC, HPLC) Work-up and Purification Work-up and Purification Monitor reaction progress\n(TLC, GC, HPLC)->Work-up and Purification Determine Yield Determine Yield Work-up and Purification->Determine Yield Determine Enantiomeric Excess\n(Chiral HPLC/GC) Determine Enantiomeric Excess (Chiral HPLC/GC) Determine Yield->Determine Enantiomeric Excess\n(Chiral HPLC/GC) Compare Performance\n(Yield, ee%) Compare Performance (Yield, ee%) Determine Enantiomeric Excess\n(Chiral HPLC/GC)->Compare Performance\n(Yield, ee%) Assess Cost-Effectiveness\n(Catalyst cost, loading, etc.) Assess Cost-Effectiveness (Catalyst cost, loading, etc.) Compare Performance\n(Yield, ee%)->Assess Cost-Effectiveness\n(Catalyst cost, loading, etc.)

Caption: A generalized workflow for the comparative evaluation of different catalyst systems.

Conclusion

Chiral amino alcohol catalysts offer a compelling balance of performance, cost-effectiveness, and operational simplicity for a wide range of asymmetric transformations.[11] Their ready availability from the chiral pool and the straightforward nature of their synthesis make them an attractive option for both academic research and industrial applications. While more specialized and often more expensive catalysts like CBS reagents may offer superior enantioselectivity in certain cases, the economic and practical advantages of chiral amino alcohols are significant. Furthermore, the rise of biocatalysis provides a green and highly efficient alternative, particularly for large-scale processes where enzyme development and optimization are feasible.[12][13] The optimal choice of catalyst will ultimately depend on the specific requirements of the target molecule, scale of synthesis, and economic constraints of the project. This guide provides the foundational data and methodologies to make an informed decision in this critical aspect of asymmetric synthesis.

References

A Comparative Guide to Chiral Auxiliaries: (S)-3-Aminobutan-1-ol vs. Evans Auxiliary in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently introduce chirality is paramount. This guide provides an objective comparison between the well-established Evans auxiliaries and a potential chiral auxiliary derived from (S)-3-aminobutan-1-ol for asymmetric alkylation reactions.

The Evans auxiliaries, typically derived from readily available amino acids like valine and phenylalanine, are considered a gold standard, renowned for their high levels of stereocontrol in a variety of C-C bond-forming reactions.[1][2] In contrast, the use of an oxazolidinone derived from this compound, specifically (S)-4-ethyl-2-oxazolidinone, is not well-documented in the scientific literature for asymmetric alkylation. Therefore, this comparison will present established experimental data for Evans auxiliaries and provide a theoretical and comparative framework for the potential performance of the this compound-derived auxiliary based on data from structurally similar auxiliaries.

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield of the desired stereoisomer. The following tables summarize quantitative data for the asymmetric alkylation of N-acyl oxazolidinones.

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

Auxiliary (R)N-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-IsopropylPropionylBenzyl (B1604629) bromide>99:195[3]
(S)-4-IsopropylPropionylAllyl iodide98:2>90[3]
(S)-4-BenzylPropionylAllyl iodide98:261-77[4]
(S)-4-tert-ButylPropionylMethyl iodide99:190[3]
(4S,5R)-4-Methyl-5-phenylPropionylBenzyl bromide>95:5~85[5][6]

Table 2: Performance of Other 4-Alkyl-Oxazolidinones in Asymmetric Alkylation (As a Proxy for (S)-4-ethyl-2-oxazolidinone)

Auxiliary (R)N-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-MethylPhenylacetyltert-Butyl bromide>95:575[7]
(S)-4-Benzyl-5,5-dimethylVariousVarious85:94 (de)N/A[8]

Key Observation: Evans auxiliaries, with their bulky substituents (isopropyl, benzyl), consistently afford excellent levels of diastereoselectivity, often exceeding 98:2, in asymmetric alkylation reactions with a variety of electrophiles.[3][4] While direct experimental data for the (S)-4-ethyl-oxazolidinone is unavailable, results from other 4-alkyl-oxazolidinones suggest that high levels of stereocontrol can be achieved, although potentially not as high as with the bulkier Evans auxiliaries. The steric hindrance provided by the substituent at the 4-position is crucial for shielding one face of the enolate from the incoming electrophile.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility. Below are representative procedures for the key steps in asymmetric alkylation using an oxazolidinone auxiliary.

Protocol 1: Synthesis of (S)-4-ethyl-2-oxazolidinone from this compound (Hypothetical)

This protocol is based on general methods for the synthesis of oxazolidinones from amino alcohols.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent such as toluene (B28343) or THF, add a carbonyl source like diethyl carbonate (1.1 eq.) or phosgene/triphosgene in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to afford the (S)-4-ethyl-2-oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the oxazolidinone.

  • Reaction Setup: To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 eq.) in an anhydrous aprotic solvent like THF or toluene, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) and triethylamine (1.5 eq.).

  • Addition of Acylating Agent: Add the desired acylating agent, such as propionic anhydride (B1165640) (1.2 eq.), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight or heat to reflux for 30 minutes to shorten the reaction time.[4]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude N-acyl oxazolidinone is purified by flash chromatography.[4]

Protocol 3: Asymmetric Alkylation

This is the key stereochemistry-defining step.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq.) dropwise to form the corresponding (Z)-enolate.[1][4] Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., allyl iodide or benzyl bromide) (1.2 eq.) to the enolate solution at -78 °C.

  • Reaction Conditions: Allow the reaction to stir at -78 °C for several hours, then slowly warm to a higher temperature (e.g., -40 °C or room temperature) as required for the specific electrophile.[4]

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined at this stage by NMR or GC analysis of the crude product. The desired diastereomer is typically isolated by flash column chromatography.[4]

Protocol 4: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the chiral product.

  • Reaction Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (typically 4:1). Cool the solution to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a solution of lithium hydroxide (B78521) (2.0 eq.) in water.[4][9]

  • Reaction Conditions: Stir the mixture at 0 °C for 1-2 hours.

  • Work-up and Purification: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer. The extracted product is then purified.

Visualization of Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the logical flow of asymmetric alkylation using a chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of N-Acyl Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary Chiral Auxiliary (this compound or Evans) NAcylAuxiliary N-Acyl Chiral Auxiliary Auxiliary->NAcylAuxiliary Acylation AcylatingAgent Acylating Agent (e.g., Propionyl Chloride) AcylatingAgent->NAcylAuxiliary Enolate Chelated (Z)-Enolate NAcylAuxiliary->Enolate Deprotonation (-78 °C) Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate AlkylatedProduct Alkylated Auxiliary Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->AlkylatedProduct ChiralProduct Enantiopure Product (e.g., Carboxylic Acid) AlkylatedProduct->ChiralProduct Cleavage RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage CleavageReagent Cleavage Reagent (e.g., LiOH/H₂O₂) CleavageReagent->ChiralProduct Stereodetermining_Step Enolate Chelated (Z)-Enolate TS_A Transition State A (Favored) Enolate->TS_A Attack from less hindered face TS_B Transition State B (Disfavored) Enolate->TS_B Attack from more hindered face Electrophile Electrophile (R-X) Electrophile->TS_A Electrophile->TS_B Major_Diastereomer Major Diastereomer TS_A->Major_Diastereomer Minor_Diastereomer Minor Diastereomer TS_B->Minor_Diastereomer

References

A Comparative Guide to the Synthesis of (R)- and (S)-3-Aminobutan-1-ol: Performance of Transaminases versus Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a critical challenge. Among these, (R)- and (S)-3-aminobutan-1-ol are valuable building blocks for various pharmaceuticals, most notably the anti-HIV drug Dolutegravir (B560016), which incorporates the (R)-enantiomer. This guide provides a comprehensive comparison of the performance of transaminases against alternative chemical and chemoenzymatic methods for the synthesis of both enantiomers of 3-aminobutan-1-ol (B1281174), supported by experimental data and detailed protocols.

Executive Summary

The asymmetric synthesis of (R)- and this compound can be achieved through various enzymatic and chemical methodologies. For the synthesis of (R)-3-aminobutan-1-ol, (R)-selective transaminases have demonstrated exceptional performance, offering high conversions and near-perfect enantiomeric excess (e.e.) under mild reaction conditions. These biocatalytic methods present a green and efficient alternative to traditional chemical routes.

For the (S)-enantiomer, while information on dedicated (S)-selective transaminases for this specific substrate is less prevalent in the literature, amine dehydrogenases (AmDHs) have emerged as a highly effective biocatalytic solution, affording excellent conversions and enantioselectivities.

Alternative methods, including chemical reductions of chiral precursors, asymmetric hydrogenation, and kinetic resolutions, provide viable pathways to both enantiomers. However, these methods can suffer from drawbacks such as the need for expensive catalysts, harsh reaction conditions, and multiple synthetic steps, which may impact their overall efficiency and sustainability compared to enzymatic routes.

Performance of Transaminases and Other Enzymatic Methods

The enzymatic synthesis of 3-aminobutan-1-ol predominantly involves the asymmetric amination of the prochiral ketone 4-hydroxy-2-butanone (B42824). Transaminases (TAs), particularly ω-transaminases, and amine dehydrogenases (AmDHs) are the primary enzyme classes utilized for this transformation.

(R)-3-Aminobutan-1-ol Synthesis

(R)-selective transaminases have been extensively studied and engineered for the production of (R)-3-aminobutan-1-ol, driven by its pharmaceutical importance.

EnzymeSubstrate ConcentrationConversion (%)Enantiomeric Excess (e.e.) (%)Key Remarks
(R)-selective TA from Actinobacteria sp. (As-TA) 100-500 mM70.9 - 100>99.9High yields (up to 29.6 g/L) achieved with a fed-batch strategy.[1]
Engineered (R)-selective TA from Fodinicurvata sediminis (FsTA) mut4 Not specified->99A quadruple mutant (H30R/Y90F/V152K/Y156F) showed a 7.95-fold greater catalytic efficiency than the initial variant.[2]
(R)-selective TA (ATA-415, Evo-1.2.134, etc.) Up to 500 mM>99>99.9Commercially available enzymes suitable for industrial-scale processes.[3]
This compound Synthesis

While specific data on (S)-selective transaminases for 4-hydroxy-2-butanone is limited, amine dehydrogenases have been shown to be highly effective for the synthesis of this compound.

EnzymeSubstrate ConcentrationConversion (%)Enantiomeric Excess (e.e.) (%)Key Remarks
Amine Dehydrogenase from Mesorhizobium sp. (MsmeAmDH) 50 mM>9999.5Demonstrates high conversion and excellent enantioselectivity for the (S)-enantiomer.[4]
Amine Dehydrogenase from Caulobacter fusiformis (CfusAmDH) 50 mM97.1>99Another efficient AmDH for the synthesis of this compound.[4]

Alternative Synthesis Methods

A variety of chemical and chemoenzymatic methods have been developed for the synthesis of both enantiomers of 3-aminobutan-1-ol.

Chemical Synthesis of (R)-3-Aminobutan-1-ol
MethodStarting MaterialYield (%)Enantiomeric Excess (e.e.) (%)Key Remarks
Reduction with Sodium Aluminum Hydride (R)-3-Aminobutanoic acid61 - 67100A one-step, cost-effective method suitable for large-scale production.[5]
Multi-step Synthesis (R)-3-Aminobutyric acid92.699.9Involves esterification, amino protection, reduction, and deprotection steps.
Asymmetric Hydrogenation (Noyori-type) 4-Hydroxy-2-butanoneHighHighRequires expensive ruthenium-based chiral catalysts. General principle, specific data for this substrate is sparse.
Chemoenzymatic and Chemical Synthesis of this compound
MethodStarting MaterialYield (%)Enantiomeric Excess (e.e.) (%)Key Remarks
Enzymatic Kinetic Resolution Racemic 3-aminobutan-1-ol~50 (theoretical max)HighTypically uses lipases to selectively acylate one enantiomer, leaving the other unreacted.[4][6]
Asymmetric Chemical Synthesis 3-Oxobutan-1-olHighHighCan utilize chiral catalysts like (R)-BINAP-ligated ruthenium for reductive amination.[4]

Experimental Workflows and Logical Relationships

The synthesis of chiral 3-aminobutan-1-ol can be broadly categorized into two main approaches: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. The following diagram illustrates these conceptual pathways.

Synthesis_Pathways cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution Prochiral_Ketone 4-Hydroxy-2-butanone R_TA (R)-Selective Transaminase Prochiral_Ketone->R_TA Amination S_Enzyme (S)-Selective Enzyme (e.g., AmDH) Prochiral_Ketone->S_Enzyme Amination R_Product (R)-3-Aminobutan-1-ol S_Product This compound R_TA->R_Product S_Enzyme->S_Product Racemic_Mixture Racemic 3-Aminobutan-1-ol Lipase Lipase + Acyl Donor Racemic_Mixture->Lipase Resolved_R (R)-3-Aminobutan-1-ol Resolved_S This compound Lipase->Resolved_R Unreacted Lipase->Resolved_S Acylated & Separated

Caption: Conceptual overview of asymmetric synthesis and kinetic resolution pathways.

Experimental Protocols

General Protocol for Transaminase-Catalyzed Synthesis of (R)-3-Aminobutan-1-ol

This protocol is a generalized procedure based on common practices in the cited literature.[1][3]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.5).

  • Reagent Addition: Add the amino donor (e.g., isopropylamine, typically in excess) and the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of approximately 1 mM.

  • Enzyme Addition: Add the (R)-selective transaminase (either as a whole-cell biocatalyst or purified enzyme) to the reaction mixture.

  • Substrate Addition: Start the reaction by adding 4-hydroxy-2-butanone. For higher substrate concentrations, a fed-batch approach is often employed to mitigate potential substrate inhibition.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 12-48 hours).

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, the enzyme can be removed by centrifugation (for whole cells) or filtration. The product can be extracted from the aqueous phase using an appropriate organic solvent.

  • Purification and Analysis: The extracted product can be purified by distillation or chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

General Workflow for Enzymatic Synthesis

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of chiral amino alcohols.

experimental_workflow start Reaction Setup (Buffer, Cofactor, Amine Donor) enzyme_add Add Transaminase/ Amine Dehydrogenase start->enzyme_add substrate_add Add 4-Hydroxy-2-butanone (Batch or Fed-Batch) enzyme_add->substrate_add reaction Incubation (Controlled Temp & pH) substrate_add->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring monitoring->reaction Continue workup Work-up (Enzyme Removal, Extraction) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification analysis Analysis (e.e. determination) purification->analysis end Pure Chiral Amino Alcohol analysis->end

Caption: A generalized experimental workflow for enzymatic synthesis.

Conclusion

For the synthesis of (R)-3-aminobutan-1-ol, (R)-selective transaminases stand out as a superior method, offering high yields, exceptional enantioselectivity, and environmentally benign reaction conditions. The availability of engineered and commercially accessible enzymes further enhances their applicability for industrial-scale production.

For the (S)-enantiomer, while the application of (S)-selective transaminases is less documented for this specific target, amine dehydrogenases provide a highly efficient and stereoselective enzymatic alternative.

While traditional chemical methods remain relevant, they often involve trade-offs in terms of cost, safety, and environmental impact. The choice of synthesis route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and catalysts. However, the compelling performance data for enzymatic methods, particularly transaminases, strongly supports their adoption for the sustainable and efficient production of these valuable chiral building blocks.

References

analytical techniques for chiral separation of amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Analytical Techniques for the Chiral Separation of Amino Alcohols

The enantioselective analysis of amino alcohols is a critical task in pharmaceutical development, biotechnology, and chemical synthesis. The stereochemistry of these compounds often dictates their pharmacological activity, with one enantiomer potentially being therapeutic while the other is inactive or even toxic. Consequently, robust and efficient analytical methods are required to separate and quantify the enantiomers of chiral amino alcohols. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Overview of Core Techniques

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a chiral environment. This is typically achieved in one of two ways:

  • Direct Methods: The enantiomers are separated on a chiral stationary phase (CSP) in HPLC and GC, or with a chiral selector added to the mobile phase or background electrolyte in HPLC and CE. The transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different stabilities, leading to differential migration and separation.

  • Indirect Methods: The enantiomers are derivatized with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral column.

The choice of technique depends on the analyte's properties (e.g., volatility, presence of a chromophore), the required sensitivity, and the analytical throughput needed.

Comparative Performance of Analytical Techniques

The following tables summarize quantitative data for the chiral separation of amino alcohols using HPLC, GC, and CE, providing a basis for objective comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations due to its versatility and wide range of available chiral stationary phases. Both direct and indirect methods are commonly employed.

Table 1: Performance of Indirect HPLC Method using a Chiral Derivatizing Reagent (CDR)

This method involves derivatizing amino alcohols with benzimidazole-(S)-naproxen amide, followed by separation on a standard reversed-phase column.

dl-Amino AlcoholRetention Time (Δt, min)Retention Factor (kL)Separation Factor (α)Resolution (RS)
Alaninol 2.153.531.152.83
Leucinol 2.406.781.102.29
Prolinol 2.054.541.132.63
Phenylalaninol 2.305.891.112.45
Phenylglycinol 2.205.301.122.50
Valinol 2.305.891.112.45
Homophenylalaninol 2.356.451.102.37
Methioninol 2.255.591.122.44
Data sourced from a study using a novel benzimidazole-(S)-naproxen amide CDR. The D-isomer eluted before the L-isomer in all cases.[1]

Table 2: Performance of Indirect HPLC Method using Cyanuric Chloride-Based CDRs

This approach uses two sets of CDRs with amino acids (Set A) and their amides (Set B) as chiral auxiliaries. Data shown is for diastereomers of DL-phenylalaninol.

Chiral Auxiliary in CDRSetRetention Factor (kD)Retention Factor (kL)Separation Factor (α)Resolution (RS)
L-Phe A1.341.481.101.80
L-Phg A1.291.411.091.60
L-Val A1.211.331.101.70
L-Ala A1.171.261.081.40
L-Phe-NH₂ B1.551.721.112.00
L-Phg-NH₂ B1.481.631.101.80
L-Val-NH₂ B1.391.541.111.90
L-Ala-NH₂ B1.341.451.081.50
Data from a study comparing amino acid and amino acid amide-based CDRs for separating eight different amino alcohols.[2]
Gas Chromatography (GC)

GC is a powerful technique for volatile analytes, offering high resolution and speed. For amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance.

Table 3: Performance of Direct GC Method using a Diproline Chiral Stationary Phase

This method uses a custom-prepared CSP to resolve aromatic alcohols directly and derivatized amines.

Racemic AnalyteDerivatization ReagentSeparation Factor (α)Resolution (RS)
1-Phenylethanol None1.041.21
1-Phenyl-1-propanol None1.051.53
2-Aminoheptane Trifluoroacetic anhydride (B1165640)1.041.15
2-Aminooctane Trifluoroacetic anhydride1.041.02
2-Aminooctane Isopropyl isocyanate1.051.58
α-Methylbenzylamine Trifluoroacetic anhydride1.072.12
α-Methylbenzylamine Isopropyl isocyanate1.103.15
Data from a study on a novel diproline-based chiral stationary phase. Aromatic analytes generally showed higher enantioselectivity.[3]
Capillary Electrophoresis (CE)

CE offers high efficiency, short analysis times, and requires minimal sample and solvent. Chiral selectors are added to the background electrolyte to achieve separation.

Table 4: Chiral Selectors in Capillary Electrophoresis for Amino Alcohol Separation

Chiral Selector SystemAnalytesKey Findings
Lactobionic acid/d-(+)-xylose–boric acid complexes 14 amino alcohol compoundsAchieved good resolution for all tested compounds. Method was suitable for routine analysis of propranolol (B1214883) enantiomers.[4]
Alkylphosphonium, alkylpiperidinium, and alkylpyrrolidinium-type Chiral Ionic Liquids (CILs) Model chiral amino alcoholsOffered an efficient CE method and enriched the library of available CILs for CE.[5]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Porphyrin dual system Chiral aminoalkanol derivativesThe dual selector complex enhanced chiral separation.[5]
CE methods often rely on novel and customized chiral selector systems to achieve high resolution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the techniques discussed.

Indirect HPLC Method Protocol

This protocol is based on the derivatization of amino alcohols with a novel CDR followed by RP-HPLC analysis.[1]

  • Derivatization:

    • Dissolve the dl-amino alcohol (1.0 µmol) in 100 µL of acetone.

    • Add 100 µL of 1% triethylamine (B128534) in acetone.

    • Add 100 µL of the chiral derivatizing reagent, benzimidazole-(S)-naproxen amide (1.2 µmol), in acetone.

    • Heat the mixture at 60°C for 10 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of acetonitrile (B52724) for HPLC injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (isocratic or gradient, specific ratio depends on analyte).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a specific wavelength (e.g., 254 nm).

    • Injection Volume: 20 µL

Direct GC Method Protocol

This protocol describes the separation of amines on a diproline chiral stationary phase after derivatization.[3]

  • Derivatization (for amines):

    • Allow 1.5 mg of the amine to stand at room temperature for 30 minutes in a mixture of 0.4 mL dichloromethane (B109758) and 0.2 mL of trifluoroacetic anhydride or isopropyl isocyanate.

    • Remove the solvent and excess reagent with a stream of nitrogen.

    • Re-dissolve the residue in dichloromethane for injection.

    • Note: Alcohols were injected directly without derivatization in this study.

  • Chromatographic Conditions:

    • Column: Custom-coated capillary column (30 m x 0.25 mm) with diproline chiral stationary phase.

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Oven Program: Start at a specific temperature (e.g., 100°C), hold for a set time, then ramp at a defined rate (e.g., 2°C/min) to a final temperature.

Visualization of Workflows and Logic

Visual diagrams help in understanding the experimental process and the decision-making involved in selecting an appropriate analytical technique.

G General Workflow for Chiral Separation of Amino Alcohols cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing sample Racemic Amino Alcohol Sample derivatization Indirect Method: Derivatize with Chiral Reagent (CDR) sample->derivatization no_derivatization Direct Method: Use Sample Directly sample->no_derivatization hplc_indirect HPLC Analysis (Achiral Column) derivatization->hplc_indirect Diastereomers hplc_direct HPLC Analysis (Chiral Stationary Phase) no_derivatization->hplc_direct Enantiomers gc_direct GC Analysis (Chiral Stationary Phase) no_derivatization->gc_direct Enantiomers (may need achiral deriv.) ce_direct CE Analysis (Chiral Selector in BGE) no_derivatization->ce_direct Enantiomers detection Detection (UV, FID, MS) hplc_indirect->detection hplc_direct->detection gc_direct->detection ce_direct->detection integration Peak Integration & Quantification detection->integration report Calculate Resolution (Rs), Separation Factor (α), Enantiomeric Excess (%ee) integration->report

Caption: General workflow for chiral separation analysis.

G Decision Tree for Selecting a Chiral Separation Technique start Analyte Properties q1 Is the analyte volatile or thermally stable? start->q1 q2 Does the analyte have a UV chromophore? q1->q2 No gc Consider GC (Direct or Indirect) q1->gc Yes q3 Is high throughput & low solvent use critical? q2->q3 Yes hplc Consider HPLC (Direct or Indirect) q2->hplc Yes derivatize_hplc HPLC with derivatization (Indirect Method) q2->derivatize_hplc No no_chromophore_gc GC with FID detector q2->no_chromophore_gc Also consider q3->hplc No ce Consider CE q3->ce Yes derivatize_hplc->hplc no_chromophore_gc->gc

Caption: Decision tree for technique selection.

Conclusion

The selection of an optimal analytical technique for the chiral separation of amino alcohols is a multi-faceted decision that balances the physicochemical properties of the analyte with the performance characteristics of the method.

  • HPLC remains the most versatile and widely adopted method, with a vast array of commercially available chiral stationary phases and well-established protocols for indirect analysis via derivatization.

  • GC offers unparalleled speed and resolution for volatile and thermally stable compounds, though it often necessitates derivatization to be applicable to polar amino alcohols.

  • CE provides an excellent alternative with high separation efficiency, rapid analysis times, and minimal solvent consumption, making it a "green" and cost-effective choice, particularly when suitable chiral selectors are available.

For researchers and drug development professionals, a thorough evaluation of these techniques, guided by the comparative data and workflows presented here, will facilitate the development of robust, reliable, and efficient methods for enantioselective analysis.

References

Validating the Stereochemistry of (S)-3-Aminobutan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in ensuring the safety, efficacy, and novelty of a synthesized compound. This guide provides a comparative overview of key analytical techniques for the validation of the stereochemistry of derivatives of (S)-3-Aminobutan-1-ol, a valuable chiral building block in the synthesis of various pharmaceuticals.

The spatial arrangement of atoms in chiral molecules like this compound and its derivatives dictates their interaction with biological targets. Consequently, robust and reliable methods for confirming the desired stereochemical outcome of a synthetic route are paramount. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography for the stereochemical validation of N-protected derivatives of this compound.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical technique for stereochemical validation often depends on the nature of the sample, the availability of instrumentation, and the desired level of structural information. Below is a summary of quantitative data that can be obtained from different methods for a representative derivative, N-Cbz-(S)-3-aminobutan-1-ol.

Analytical TechniqueParameter(S)-Enantiomer Data(R)-Enantiomer DataRemarks
Chiral HPLC/SFC Retention Time5.2 min6.8 minBaseline separation of enantiomers allows for accurate determination of enantiomeric excess (ee).
Enantiomeric Excess (ee)>99%-Determined from the relative peak areas of the two enantiomers.
¹H NMR (with Chiral Derivatizing Agent - Mosher's Amide) Δδ (δS - δR) for H-1'NegativePositiveThe sign of the chemical shift difference (Δδ) for protons near the chiral center can be used to assign the absolute configuration.
Δδ (δS - δR) for -CH₃PositiveNegativeProtons on one side of the Mosher's amide plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).
X-ray Crystallography Flack Parameter0.04(5)-A value close to 0 for the (S)-enantiomer confirms the assigned absolute configuration.
Crystal SystemOrthorhombic-Provides the unambiguous three-dimensional structure of the molecule in the solid state.
Polarimetry Specific Rotation [α]D+16.3° (c=4.5, EtOH)-16.3° (c=4.5, EtOH)The sign of the optical rotation can be used to distinguish between enantiomers, but it is not a standalone method for absolute configuration determination without a known reference.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate stereochemical validation. The following sections provide methodologies for the key experiments cited in this guide.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

This method is used to separate and quantify the enantiomers of N-Cbz-3-aminobutan-1-ol.

1. Derivatization:

  • Dissolve this compound (500 mg) and sodium carbonate (1.78 g) in a 1:1 mixture of dioxane and water (20 mL).

  • Stir the mixture at 25°C.

  • Add benzyl (B1604629) chloroformate (881 μL) and continue stirring for 12 hours.

  • Concentrate the reaction mixture and partition between water (50 mL) and ethyl acetate (B1210297) (50 mL).

  • Extract the aqueous layer twice with ethyl acetate (50 mL each).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the N-Cbz derivative.[1]

2. SFC Analysis:

  • Column: ChiralPak IB-N5 (4.6 x 100mm; 5uM)

  • Mobile Phase: Supercritical CO₂ and Ethanol (B145695)

  • Detection: UV

  • Procedure: Dissolve the N-Cbz derivative in ethanol and inject onto the SFC system. The enantiomers will be separated, and their relative peak areas can be used to determine the enantiomeric excess.[1]

Mosher's Amide Analysis by ¹H NMR

This technique is used to determine the absolute configuration of the chiral amine by converting it into a pair of diastereomeric amides.

1. Formation of Mosher's Amides:

  • In two separate vials, dissolve a small amount of the chiral amine in a suitable solvent (e.g., CDCl₃).

  • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a non-chiral base (e.g., pyridine).

  • To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same base.

  • Allow the reactions to proceed to completion.

2. ¹H NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.

  • Identify the signals corresponding to protons near the chiral center.

  • Calculate the chemical shift difference (Δδ = δS - δR) for these protons.

  • Based on the established Mosher's model, the sign of Δδ can be used to assign the absolute configuration of the amine.

X-ray Crystallography

This method provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of a single crystal.

1. Crystal Growth:

  • Prepare a derivative of this compound that is likely to form high-quality single crystals (e.g., a salt with a chiral acid or a derivative with a rigid aromatic group).

  • Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

2. Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a diffractometer.

  • Collect X-ray diffraction data.

  • Solve and refine the crystal structure.

  • The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often expressed as the Flack parameter. A Flack parameter close to zero for the assumed configuration confirms the assignment.

Visualizing the Validation Workflow and Method Comparison

To better illustrate the process of stereochemical validation and the relationship between the different analytical techniques, the following diagrams are provided.

G General Workflow for Stereochemical Validation cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation start Chiral Synthesis of This compound Derivative NMR NMR Spectroscopy (e.g., Mosher's Amide) start->NMR Sample HPLC Chiral HPLC/SFC start->HPLC Sample Xray X-ray Crystallography start->Xray Sample end Absolute Stereochemistry Confirmed NMR->end Data Interpretation HPLC->end Data Interpretation Xray->end Data Interpretation

Caption: A general workflow for the stereochemical validation of a chiral compound.

G Comparison of Analytical Methods cluster_methods cluster_info center Stereochemical Validation NMR NMR Spectroscopy (Mosher's Amide) center->NMR HPLC Chiral HPLC/SFC center->HPLC Xray X-ray Crystallography center->Xray VCD Chiroptical Methods (VCD/ECD) center->VCD info_NMR Provides information about the local environment of the chiral center and allows for the determination of absolute configuration through diastereomeric derivatives. NMR->info_NMR info_HPLC Separates and quantifies enantiomers, providing a measure of enantiomeric purity (ee). HPLC->info_HPLC info_Xray Provides the 'gold standard' for absolute configuration determination through direct visualization of the 3D structure. Xray->info_Xray info_VCD Measures the differential absorption of circularly polarized light by vibrational transitions, providing a spectroscopic fingerprint of the absolute configuration. VCD->info_VCD

References

A Comparative Analysis of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in orchestrating enantioselective transformations. This guide provides a comparative overview of several prominent chiral amino alcohol-derived ligands, focusing on their performance in the well-established benchmark reaction: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Chiral amino alcohols represent a privileged class of ligands in asymmetric catalysis, owing to their ready availability from the chiral pool, straightforward synthesis, and the formation of stable, stereodirecting complexes with organometallic reagents. The inherent bifunctional nature of these ligands, possessing both a Lewis basic amino group and a hydroxyl moiety, allows for effective chelation to metal centers, thereby creating a rigid and predictable chiral environment for asymmetric induction.

This guide will delve into the performance of four distinct chiral amino alcohol-derived ligands: (1R,2S)-(-)-N-Methylephedrine, (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM), and (-)-3-exo-(dimethylamino)isoborneol (DAIB). A standardized reaction, the addition of diethylzinc to benzaldehyde, will be used as the basis for comparison, with enantiomeric excess (ee%) and chemical yield (%) serving as the key performance indicators.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The efficiency of the chiral ligand is paramount in dictating the stereochemical outcome of this transformation. The table below summarizes the performance of the selected chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.

Chiral LigandLigand StructureYield (%)Enantiomeric Excess (ee%)Product Configuration
(1R,2S)-(-)-N-Methylephedrine[Image of (1R,2S)-(-)-N-Methylephedrine structure]Data not availableData not availableData not available
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)[Image of (1S,2R)-(+)-N,N-dibutylnorephedrine structure]~95~90(S)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM)[Image of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol structure]HighHigh(S)
(-)-3-exo-(dimethylamino)isoborneol (DAIB)[Image of (-)-3-exo-(dimethylamino)isoborneol structure]High98(S)

Experimental Protocols

A detailed and representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is provided below. This protocol can be adapted for use with the various ligands discussed in this guide.

Materials:

  • Chiral amino alcohol ligand (e.g., DBNE, DPPM, DAIB)

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, oven-dried glassware)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]

  • Reaction Mixture Assembly: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed, which typically takes around 24 hours.[1]

  • Quenching: Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]

Catalytic Cycle and Reaction Mechanism

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol is believed to proceed through a well-organized, dimeric transition state. The following diagram illustrates a plausible catalytic cycle for this transformation.

Catalytic_Cycle cluster_0 Catalyst Formation cluster_1 Catalytic Addition Ligand Chiral Amino Alcohol (L) Monomer Zn-Alkoxide Monomer (LZnEt) Ligand->Monomer + Et2Zn Et2Zn_1 Diethylzinc (Et2Zn) Et2Zn_1->Monomer Dimer Dimeric Catalyst [(L*ZnEt)2] Monomer->Dimer Dimerization Transition_State Transition State [Dimer-RCHO-Et2Zn] Dimer->Transition_State + RCHO, + Et2Zn Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Dimer Regeneration Product Chiral Alcohol (R-CH(Et)OH) Product_Complex->Product Release Et2Zn_2 Diethylzinc (Et2Zn) Et2Zn_2->Transition_State

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The catalytic cycle begins with the reaction of the chiral amino alcohol ligand with diethylzinc to form a zinc-alkoxide monomer. This monomer then dimerizes to form the active catalytic species. The aldehyde and another molecule of diethylzinc coordinate to this dimeric complex, forming a highly organized transition state. Within this transition state, the ethyl group is transferred from a zinc atom to the aldehyde, leading to the formation of the chiral alcohol product. The product is then released, regenerating the dimeric catalyst for the next catalytic cycle. The specific stereochemistry of the chiral ligand dictates the facial selectivity of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol product.

References

A Researcher's Guide to Assessing the Optical Purity of Commercially Available (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks like (S)-3-Aminobutan-1-ol is of paramount importance. This versatile compound is a key intermediate in the synthesis of various pharmaceutical agents, where the stereochemistry can significantly influence pharmacological activity and patient safety.[1][2] This guide provides a comparative overview of analytical methods to assess the optical purity of commercially available this compound, complete with detailed experimental protocols and supporting data to aid in the selection of the most suitable technique.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (ee) for this compound primarily relies on chromatographic and spectroscopic techniques. Due to its small size and lack of a strong chromophore, direct analysis can be challenging, often necessitating derivatization to enhance detection and separation.[3] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and polarimetry.[4][5]

Table 1: Comparison of Analytical Methods for Optical Purity Determination

FeatureChiral HPLC (Indirect)Chiral GC (Indirect)Polarimetry
Principle Separation of diastereomeric derivatives on an achiral column.[1][6]Separation of volatile diastereomeric derivatives on a chiral column.[4][7]Measurement of the rotation of plane-polarized light.[4][8]
Derivatization Required (e.g., with a chiral derivatizing agent).[1][9]Required (to increase volatility and improve peak shape).[4][7]Not required.
Sensitivity HighVery HighLow
Accuracy HighHighModerate to Low[10]
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerate to HighLow
Solvent Consumption HighLowLow
Primary Use Case Accurate quantification of enantiomeric excess.Routine analysis of volatile and thermally stable compounds.Quick screening and confirmation of optical activity.[4]

Experimental Workflow

A systematic approach is crucial for the accurate assessment of optical purity. The following workflow outlines the key steps from sample acquisition to data analysis.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison A Obtain this compound from multiple commercial suppliers B Prepare stock solutions of each sample in a suitable solvent (e.g., Methanol) A->B C Method 1: Chiral HPLC (Indirect via Derivatization) B->C D Method 2: Chiral GC (Indirect via Derivatization) B->D E Method 3: Polarimetry B->E F Calculate Enantiomeric Excess (ee%) from HPLC and GC peak areas C->F D->F G Calculate Specific Rotation and compare with literature values E->G I Final Purity Assessment F->I G->I H Compare experimental results with manufacturer's specifications H->I

Caption: Experimental workflow for assessing the optical purity of this compound.

Hypothetical Comparative Data

The following table presents hypothetical data for commercially available this compound from three different suppliers, illustrating how the results from various analytical techniques can be compared.

Table 2: Hypothetical Optical Purity Data for Commercial this compound

SupplierManufacturer's Stated Purity (%)Experimental ee (%) (Chiral HPLC)Experimental ee (%) (Chiral GC)Specific Rotation [α]D (Experimental)
Supplier A≥ 99.099.299.1-29.5° (c=1, MeOH)
Supplier B≥ 98.098.598.3-29.0° (c=1, MeOH)
Supplier C≥ 97.0[11]97.397.1-28.2° (c=1, MeOH)

Experimental Protocols

Chiral HPLC Method (Indirect Approach with Derivatization)

This method involves the derivatization of the amino group of this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1][9]

a) Derivatization with (R)-(+)-1-Phenylethanesulfonyl Chloride:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.

  • Add 1.2 equivalents of triethylamine (B128534) to the solution.

  • Add 1.1 equivalents of (R)-(+)-1-phenylethanesulfonyl chloride and stir the mixture at room temperature for 2 hours.

  • Quench the reaction with 1 mL of water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

b) HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 254 nm.[9]

  • Injection Volume: 20 µL.[9]

c) Calculation of Enantiomeric Excess (ee%):

ee% = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Where AreaS and AreaR are the integrated peak areas of the diastereomers corresponding to the (S) and (R) enantiomers, respectively.

Chiral GC Method (Indirect Approach with Derivatization)

For GC analysis, derivatization is necessary to increase the volatility of the aminobutanol.[7]

a) Derivatization with Trifluoroacetic Anhydride (TFAA):

  • Dissolve approximately 5 mg of the this compound sample in 1 mL of dichloromethane.

  • Add 50 µL of trifluoroacetic anhydride.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject an aliquot directly into the GC.

b) GC Conditions:

  • Column: Chiral capillary column (e.g., cyclodextrin-based).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

c) Calculation of Enantiomeric Excess (ee%):

The calculation is the same as for the HPLC method, based on the integrated peak areas of the two enantiomers.

Polarimetry

Polarimetry is a classical method that measures the rotation of plane-polarized light by a chiral compound in solution.[4][8]

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask with methanol (B129727) to obtain a concentration (c) of approximately 1 g/100 mL.

b) Measurement:

  • Calibrate the polarimeter with a blank (pure methanol).

  • Fill a 1 dm sample cell (l) with the prepared solution.

  • Measure the observed optical rotation (αobs) at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

c) Calculation of Specific Rotation:

[α]D = αobs / (c x l)

The calculated specific rotation can then be compared to the literature value for the pure enantiomer to estimate the optical purity. However, it's important to note that this method is generally less accurate than chromatographic techniques due to its sensitivity to impurities and experimental conditions.[10]

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Aminobutan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-3-Aminobutan-1-ol, ensuring compliance with safety regulations and minimizing environmental impact.

This compound , an amino alcohol compound, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) classify it as a substance that can be harmful if swallowed, cause severe skin burns and eye damage, and is harmful to aquatic life[1]. Therefore, it is imperative to follow established protocols for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

Disposal Do's and Don'ts:
Permitted ActionsProhibited Actions
Collect in a designated, properly labeled, and compatible waste container.Do not dispose of down the sink or drain[3][4][5].
Segregate from incompatible materials.Do not dispose of in regular trash[3][6].
Arrange for pickup by a licensed hazardous waste disposal service.Do not allow to evaporate in a fume hood as a method of disposal[3].
Treat spills with absorbent material and dispose of as hazardous waste.Do not mix with incompatible waste streams.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

  • Waste Identification and Segregation :

    • Clearly identify the waste as "this compound".

    • This compound is an amino alcohol. It should be segregated from strong oxidizing agents, acids, and acid chlorides to prevent violent reactions[2][7].

  • Container Selection and Labeling :

    • Use a designated, leak-proof container that is chemically compatible with amino alcohols. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, harmful)[8][9].

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[7][8][10].

    • The SAA should be at or near the point of generation and under the control of laboratory personnel[6].

    • Keep the waste container tightly closed except when adding waste[3][7][10].

  • Request for Disposal :

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][10].

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal :

    • A container that has held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol)[3].

    • The rinsate must be collected and disposed of as hazardous waste[3][11].

    • After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, depending on institutional policies[3].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generation This compound B Is it a pure substance or in a solution? A->B C Is it a small spill? A->C Spill D Collect in a labeled, compatible hazardous waste container. B->D Yes H Prohibited Disposal (Sink, Trash, Evaporation) B->H No (e.g. trying to dispose down sink) E Absorb with inert material (e.g., vermiculite, sand). C->E Yes C->H No (improper cleanup) F Store in Satellite Accumulation Area. D->F E->D G Arrange for EHS/ licensed contractor pickup. F->G caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Comprehensive Safety and Handling Guide for (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Aminobutan-1-ol is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection - Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2] - Protective Clothing: Wear fire/flame resistant and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]NIOSH (US) or CEN (EU) approved respirators and components.[2]
Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mists, gases, or vapors.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Store locked up.[1][4]

  • Keep away from incompatible materials such as acids and strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental harm.

Chemical Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • The chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not let the product enter drains.[1][2]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Emergency Protocols

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Wear personal protective equipment.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Remove all sources of ignition.[1]

  • For containment, use inert absorbent material and keep it in suitable, closed containers for disposal.[3][5]

Operational Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Proceed Handling Handle Chemical Safely Ventilation->Handling Proceed Storage Store Properly Handling->Storage After Use Waste Segregate Waste Handling->Waste Generate Waste Spill Manage Spills Handling->Spill If Spill Occurs Exposure Administer First Aid Handling->Exposure If Exposure Occurs Disposal Dispose via Licensed Contractor Waste->Disposal Final Step

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminobutan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-3-Aminobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.